3-(4-Methoxyphenyl)propionyl chloride
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(4-methoxyphenyl)propanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-13-9-5-2-8(3-6-9)4-7-10(11)12/h2-3,5-6H,4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVJPHCAWYRYCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90448790 | |
| Record name | 3-(4-Methoxyphenyl)propionyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90448790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15893-42-2 | |
| Record name | 3-(4-Methoxyphenyl)propionyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90448790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(4-Methoxyphenyl)propionyl chloride (CAS: 15893-42-2)
For Researchers, Scientists, and Drug Development Professionals
This document serves as a comprehensive technical resource on 3-(4-Methoxyphenyl)propionyl chloride, a key building block in synthetic organic chemistry. It details the compound's physicochemical properties, synthesis, reactivity, and applications, supported by experimental data and protocols to facilitate its use in research and development.
Core Properties
This compound is a reactive acyl chloride characterized by a 4-methoxyphenyl group attached to a propionyl chloride moiety. This structure makes it a valuable reagent for introducing the 4-methoxyphenylpropionyl group in various synthetic transformations.
Physicochemical Data
The fundamental physical and chemical properties of the compound are summarized below. These values are critical for handling, reaction setup, and purification.
| Property | Value | Reference(s) |
| CAS Number | 15893-42-2 | [] |
| Molecular Formula | C₁₀H₁₁ClO₂ | [] |
| Molecular Weight | 198.65 g/mol | |
| Appearance | Colorless to pale yellow liquid | N/A |
| Boiling Point | 159-163 °C @ 10 Torr | N/A |
| Density | ~1.159 g/cm³ | [] |
Synthesis and Handling
The primary route for the synthesis of this compound is the reaction of its parent carboxylic acid, 3-(4-methoxyphenyl)propanoic acid, with a chlorinating agent. Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are commonly used for this transformation. The reaction is typically high-yielding, with the byproducts being gaseous (SO₂ and HCl for thionyl chloride), which simplifies workup.
Due to its reactivity, this compound is sensitive to moisture and should be handled under an inert atmosphere (e.g., nitrogen or argon). It is corrosive and will cause severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.
Detailed Experimental Protocol (Analogous)
Reaction: Conversion of a substituted propanoic acid to its corresponding acyl chloride using thionyl chloride.
Materials:
-
3-(4-methoxyphenyl)propanoic acid (1.0 equiv)
-
Thionyl chloride (SOCl₂) (2.0 equiv)
-
Anhydrous solvent (e.g., Dichloromethane or Toluene, optional)
-
Round-bottom flask with reflux condenser and gas outlet/trap
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser. The condenser outlet should be connected to a gas trap (e.g., a bubbler with NaOH solution) to neutralize the HCl and SO₂ gases produced.
-
Charging Reagents: Charge the flask with 3-(4-methoxyphenyl)propanoic acid (1.0 equivalent). Add thionyl chloride (2.0 equivalents). While a solvent is not strictly necessary if using excess thionyl chloride, an anhydrous solvent like dichloromethane can be used.
-
Reaction: Heat the reaction mixture to reflux (for thionyl chloride, the boiling point is 76 °C). The reaction progress can be monitored by the cessation of gas evolution. A typical reaction time is 2-4 hours.[2]
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature.
-
Purification: Remove the excess thionyl chloride and any solvent by rotary evaporation. The crude this compound is often used directly in the next step without further purification. If higher purity is required, it can be distilled under reduced pressure.
Caption: Experimental workflow for the synthesis of this compound.
Reactivity and Applications
As a reactive acylating agent, this compound is primarily used in acylation reactions. It is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.
Nucleophilic Acyl Substitution
The compound readily reacts with nucleophiles, such as amines, alcohols, and carbanions, to form amides, esters, and ketones, respectively. This reactivity is central to its utility in drug development for constructing more complex molecular architectures.
Caption: Common signaling pathways involving this compound.
Spectroscopic Data
Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound.
Infrared (IR) Spectroscopy
The IR spectrum is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretch of the acyl chloride.
| Feature | Wavenumber (cm⁻¹) |
| C=O Stretch (Acyl Chloride) | ~1800 cm⁻¹ (strong, sharp) |
| C-O Stretch (Aryl Ether) | ~1250 cm⁻¹ |
| Aromatic C=C Stretch | ~1610, 1510 cm⁻¹ |
Note: The C=O stretching frequency for acyl chlorides is significantly higher than that for corresponding carboxylic acids (~1710 cm⁻¹) or esters (~1735 cm⁻¹), making IR an excellent tool for monitoring the reaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR: The ¹³C NMR spectrum provides key information about the carbon framework.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (Acyl Chloride) | ~173 |
| C-Cl (Acyl Chloride) | N/A |
| Aromatic C-O | ~158 |
| Aromatic C (quaternary) | ~132 |
| Aromatic C-H | ~130, ~114 |
| -CH₂- (alpha to C=O) | ~46 |
| -CH₂- (beta to C=O) | ~30 |
| -OCH₃ | ~55 |
¹H NMR (Predicted): While experimental data is not available in the searched literature, the expected ¹H NMR signals can be predicted based on the structure:
-
Aromatic Protons (AA'BB' system): Two doublets, ~7.1 ppm and ~6.8 ppm.
-
Methoxy Protons (-OCH₃): A singlet at ~3.8 ppm.
-
Methylene Protons (-CH₂-COCl): A triplet at ~3.2 ppm.
-
Methylene Protons (Ar-CH₂-): A triplet at ~2.9 ppm.
Mass Spectrometry (MS)
The mass spectrum under electron ionization (EI) would be expected to show a molecular ion peak ([M]⁺) and a characteristic [M+2]⁺ peak in an approximate 3:1 ratio, confirming the presence of a single chlorine atom.
Predicted Fragmentation Pattern:
-
[M]⁺•: m/z 198/200
-
Loss of Cl•: A significant peak at m/z 163, corresponding to the acylium ion [M-Cl]⁺.
-
Benzylic Cleavage: A base peak at m/z 121, corresponding to the stable methoxybenzyl cation [CH₃OC₆H₄CH₂]⁺.
References
physical and chemical properties of 3-(4-Methoxyphenyl)propionyl chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and applications of 3-(4-Methoxyphenyl)propionyl chloride. It is intended to serve as a technical resource for professionals in research and development.
Core Properties and Identifiers
This compound, also known as p-methoxyhydrocinnamoyl chloride, is a reactive acyl chloride compound. Its core identifiers and physical properties are summarized below.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 3-(4-methoxyphenyl)propanoyl chloride[1][2][] |
| CAS Number | 15893-42-2[1][2][][4][5] |
| Molecular Formula | C₁₀H₁₁ClO₂[1][2][][4][5] |
| Molecular Weight | 198.65 g/mol [2][5][6] |
| InChI Key | FQVJPHCAWYRYCK-UHFFFAOYSA-N[1][2][] |
| SMILES | COC1=CC=C(C=C1)CCC(=O)Cl[1][][4] |
| Synonyms | Benzenepropanoyl chloride, 4-methoxy-; p-methoxyhydrocinnamoyl chloride; 4-methoxyphenylpropionyl chloride; 4-methoxydihydrocinnamoyl chloride[1][2][][4][7] |
Physical and Chemical Properties
| Property | Value |
| Appearance | Colorless to pale yellow liquid[4] |
| Odor | Pungent[4] |
| Boiling Point | 159-163 °C at 10 Torr[7][8]; 291 °C at 760 mmHg[] |
| Melting Point | 117-119 °C[7][8] |
| Density | 1.159 g/cm³[][7][8] |
| Vapor Pressure | 0.002 mmHg at 25°C[7][8] |
| Flash Point | 108.4 °C[7][8] |
| Refractive Index | 1.519[7][8] |
| Water Solubility | Reacts vigorously with water[2][4][6][7][8] |
| Solubility | Soluble in organic solvents[4] |
Chemical Reactivity and Stability
This compound is characterized by its highly reactive acyl chloride functional group.[4] Key reactivity and stability considerations include:
-
Moisture and Air Sensitivity : The compound is sensitive to air and moisture and should be handled under an inert, dry atmosphere (e.g., nitrogen or argon).[2]
-
Hydrolysis : It reacts vigorously with water and other protic solvents like alcohols, leading to the formation of the corresponding carboxylic acid (3-(4-methoxyphenyl)propionic acid) and releasing corrosive hydrochloric acid gas.[4]
-
Acylation Reactions : As a potent acylating agent, it is widely used in organic synthesis to introduce the 3-(4-methoxyphenyl)propionyl group onto various nucleophiles such as amines, alcohols, and phenols to form amides and esters, respectively.[4]
-
Storage : To maintain its integrity, it should be stored in a tightly sealed container in a cool, dry place away from water and oxidizing agents.[2]
Experimental Protocols
Synthesis of this compound
The most common and direct method for synthesizing this compound is via the reaction of its parent carboxylic acid, 3-(4-methoxyphenyl)propionic acid, with thionyl chloride (SOCl₂).[9][10][11]
Reactants:
-
3-(4-Methoxyphenyl)propionic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous solvent (e.g., dichloromethane, toluene, or neat)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize the HCl and SO₂ byproducts), 3-(4-methoxyphenyl)propionic acid is dissolved or suspended in an excess of thionyl chloride or an anhydrous solvent.
-
The mixture is gently heated to reflux. The reaction progress can be monitored by observing the cessation of gas evolution (HCl and SO₂).[11]
-
Upon completion, the excess thionyl chloride and solvent are removed under reduced pressure (vacuum distillation).
-
The crude this compound product is then purified by fractional distillation under high vacuum to yield the final product.
Caption: Synthesis of this compound.
Reaction Mechanism: Carboxylic Acid to Acyl Chloride
The conversion of a carboxylic acid to an acyl chloride using thionyl chloride proceeds through a nucleophilic acyl substitution mechanism.[10][12]
-
Nucleophilic Attack : The carbonyl oxygen of the carboxylic acid attacks the electrophilic sulfur atom of thionyl chloride.[10]
-
Intermediate Formation : This forms a protonated chlorosulfite intermediate.
-
Chloride Attack : The chloride ion, now a good nucleophile, attacks the carbonyl carbon.
-
Tetrahedral Intermediate : A tetrahedral intermediate is formed.
-
Elimination : The intermediate collapses, reforming the carbonyl double bond and eliminating a chlorosulfite group, which readily decomposes into sulfur dioxide (SO₂) and a chloride ion. This step is irreversible due to the formation of gaseous byproducts.[11]
Caption: Reaction mechanism for acyl chloride formation.
Applications in Research and Development
This compound is a valuable intermediate in several industrial and research fields.
-
Pharmaceuticals : It serves as a crucial building block in the synthesis of more complex molecules for drug development.[2][4][6] The parent compound, 3-(4-methoxyphenyl)propionic acid, is a key intermediate for anti-inflammatory and analgesic medications.[13]
-
Agrochemicals : It is utilized in the manufacturing of various agrochemicals.[2][4][6]
-
Dyestuffs : The compound is also an intermediate in the production of dyes.[2][6]
-
Organic Synthesis : Its primary role is as a versatile reagent for introducing the p-methoxyhydrocinnamoyl moiety into target molecules.[4]
Caption: Key application areas for the title compound.
Safety and Handling
Due to its high reactivity and corrosive byproducts, this compound must be handled with appropriate safety precautions.
-
GHS Hazard Classification : The compound is classified as corrosive. The primary hazard statement is H314: Causes severe skin burns and eye damage .[1]
-
Personal Protective Equipment (PPE) : Wear chemical-resistant gloves, safety goggles with a face shield, and a lab coat. All handling should be performed inside a certified chemical fume hood to avoid inhalation of vapors.
-
Handling : Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist. Keep away from water and moisture to prevent violent reactions and the release of HCl gas.[2]
-
Storage : Store in a cool, dry, well-ventilated area in a tightly closed container under an inert atmosphere.[2]
-
Spills : In case of a spill, neutralize with a suitable agent like sodium bicarbonate before cleanup, and ensure proper ventilation. Avoid using water.
References
- 1. This compound | C10H11ClO2 | CID 10932441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 99% | Fisher Scientific [fishersci.ca]
- 4. CAS 15893-42-2: this compound [cymitquimica.com]
- 5. scbt.com [scbt.com]
- 6. This compound | 15893-42-2 [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. echemi.com [echemi.com]
- 9. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Carboxylic acids react with thionyl Chloride (SOCl2) to form acid chlorides [ns1.almerja.com]
- 13. chemimpex.com [chemimpex.com]
3-(4-Methoxyphenyl)propionyl chloride structural formula and nomenclature
An In-depth Technical Guide to 3-(4-Methoxyphenyl)propionyl Chloride
This technical guide provides a comprehensive overview of this compound, a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1][2][3] It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Nomenclature and Structural Formula
This compound is an acyl chloride characterized by a propionyl group attached to a para-methoxyphenyl moiety.[1] This structure makes it a reactive compound, particularly useful in acylation reactions.[1]
Synonyms: The compound is also known by several other names, including:
-
3-(p-Methoxyphenyl)propionyl chloride
Physicochemical Properties
The quantitative data for this compound are summarized below. It typically appears as a colorless to pale yellow liquid with a pungent odor.[1]
| Property | Value | Source(s) |
| Molecular Weight | 198.65 g/mol | [3][4][6] |
| Density | 1.159 g/cm³ (Predicted) | [][7] |
| Boiling Point | 291 °C at 760 mmHg159-163 °C at 10 Torr | [][7][8] |
| Melting Point | 117-119 °C (Note: This value, reported in some sources, is unusually high for a compound described as a liquid and may be inaccurate or refer to a different state/substance). | [7][8] |
| Flash Point | 108.4 °C | [7][8] |
| Refractive Index | 1.519 | [7][8] |
| Water Solubility | Reacts with water | [2][3][7] |
| Vapor Pressure | 0.002 mmHg at 25°C | [7][8] |
Experimental Protocols
Synthesis of this compound
This protocol details the conversion of 3-(4-methoxyphenyl)propanoic acid to its corresponding acyl chloride using a chlorinating agent such as thionyl chloride or oxalyl chloride. This method is a standard procedure in organic synthesis for preparing acyl chlorides from carboxylic acids.[9][10]
Materials:
-
3-(4-methoxyphenyl)propanoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM)
-
Catalytic amount of N,N-dimethylformamide (DMF) (if using oxalyl chloride)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser with a drying tube or gas outlet to a scrubber
-
Dropping funnel
-
Heating mantle
-
Rotary evaporator
Procedure using Thionyl Chloride:
-
In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-(4-methoxyphenyl)propanoic acid (1 equivalent) in anhydrous dichloromethane.
-
Slowly add thionyl chloride (1.5 equivalents) to the solution at room temperature with constant stirring.[9] Gas evolution (HCl and SO₂) will be observed.
-
After the initial gas evolution subsides, heat the reaction mixture to reflux (approx. 40°C) for 2 hours.[9]
-
Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and dichloromethane under reduced pressure using a rotary evaporator.[9]
-
The resulting crude this compound is obtained and can often be used in the next synthetic step without further purification.[9]
Procedure using Oxalyl Chloride:
-
In a dry round-bottom flask under an inert atmosphere, dissolve 3-(4-methoxyphenyl)propanoic acid (1 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Add a catalytic amount of DMF.
-
Slowly add oxalyl chloride (1.2 equivalents) dropwise to the stirred solution.[10]
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.[10]
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude product.[10]
Safety Precautions:
-
This reaction should be performed in a well-ventilated fume hood due to the evolution of toxic gases (HCl, SO₂, CO).
-
This compound is corrosive and causes severe skin burns and eye damage.[4] It is also moisture-sensitive.[3]
-
Handle all reagents and the product with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Visualized Workflow
The following diagram illustrates the general synthesis pathway for this compound from its corresponding carboxylic acid.
References
- 1. CAS 15893-42-2: this compound [cymitquimica.com]
- 2. This compound | 15893-42-2 [chemicalbook.com]
- 3. This compound, 99% | Fisher Scientific [fishersci.ca]
- 4. This compound | C10H11ClO2 | CID 10932441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. echemi.com [echemi.com]
- 8. echemi.com [echemi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
synthesis of 3-(4-Methoxyphenyl)propionyl chloride from 3-(4-methoxyphenyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-(4-methoxyphenyl)propionyl chloride from its corresponding carboxylic acid, 3-(4-methoxyphenyl)propanoic acid. This acyl chloride is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. This document details established experimental protocols, presents comparative data for the common synthetic routes, and includes key characterization information to aid researchers in their synthetic endeavors.
Overview of Synthetic Pathways
The conversion of 3-(4-methoxyphenyl)propanoic acid to this compound is a standard transformation of a carboxylic acid to an acyl chloride. This is typically achieved using a chlorinating agent. The two most common and effective reagents for this purpose are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). Both methods are effective, with the choice often depending on the scale of the reaction, the desired purity of the product, and the sensitivity of other functional groups present in the molecule.
The general transformation is depicted in the workflow below:
Caption: General workflow for the synthesis of this compound.
Comparative Data of Synthetic Methods
While specific yields for the synthesis of this compound are not widely reported in the literature, the following table summarizes the typical reaction conditions and expected yields based on analogous conversions of carboxylic acids to acyl chlorides.[1][2] It is common practice to use the crude product directly in subsequent reactions, which often results in high overall yields for the multi-step sequence.
| Parameter | Method 1: Thionyl Chloride | Method 2: Oxalyl Chloride with DMF catalyst |
| Chlorinating Agent | Thionyl chloride (SOCl₂) | Oxalyl chloride ((COCl)₂) |
| Catalyst | None typically required (DMF can be used) | N,N-Dimethylformamide (DMF) |
| Stoichiometry | Typically 1.5 - 2.0 equivalents | Typically 1.2 - 1.5 equivalents |
| Solvent | Dichloromethane (DCM), Toluene, or neat | Anhydrous Dichloromethane (DCM) |
| Temperature | Room temperature to reflux (40-80 °C) | 0 °C to room temperature |
| Reaction Time | 1 - 3 hours | 1 - 3 hours |
| Byproducts | SO₂(g), HCl(g) | CO(g), CO₂(g), HCl(g) |
| Typical Yield | High (often quantitative, used crude) | High (often quantitative, used crude) |
| Notes | Excess SOCl₂ can be removed by distillation. | Reaction is typically cleaner; byproducts are gaseous. |
Experimental Protocols
The following are detailed experimental procedures for the synthesis of this compound using both thionyl chloride and oxalyl chloride.
Method 1: Synthesis using Thionyl Chloride
This protocol is a robust and widely used method for the preparation of acyl chlorides.
Workflow:
Caption: Experimental workflow for the thionyl chloride method.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), add 3-(4-methoxyphenyl)propanoic acid (1.0 eq).
-
Add a suitable solvent such as anhydrous dichloromethane (DCM) or toluene. Alternatively, the reaction can be run neat.
-
Slowly add thionyl chloride (1.5 - 2.0 eq.) to the stirred solution at room temperature.[3] Gas evolution will be observed.
-
After the initial gas evolution subsides, heat the reaction mixture to reflux for 1-3 hours.[4]
-
The reaction progress can be monitored by the cessation of gas evolution or by techniques such as Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator to obtain the crude this compound.[3] The product is often used in the next step without further purification.
Method 2: Synthesis using Oxalyl Chloride and Catalytic DMF
This method is often preferred for smaller-scale reactions or when milder conditions are required, as the byproducts are all gaseous and easily removed.[5]
Workflow:
Caption: Experimental workflow for the oxalyl chloride method.
Procedure:
-
To a solution of 3-(4-methoxyphenyl)propanoic acid (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer, add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).[6]
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (1.2 - 1.5 eq.) dropwise to the stirred solution.[6] Vigorous gas evolution (CO, CO₂, and HCl) will occur.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours.[6]
-
The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude this compound, which can often be used without further purification.[6]
Purification
For many applications, the crude this compound obtained after removal of the solvent and excess chlorinating agent is of sufficient purity for the subsequent reaction. However, if a highly purified sample is required, vacuum distillation can be employed.[7]
-
Vacuum Distillation: A boiling point of a similar compound, 3-(5-chloro-2-methoxyphenyl)propyl chloride, has been reported as 87-95 °C at 0.005 mm Hg, suggesting that vacuum distillation is a viable purification method.[8] For this compound, a boiling point of 159-163 °C at 10 Torr has been reported.[9]
Characterization Data
The following data can be used to confirm the identity and purity of the synthesized this compound.
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₁ClO₂ | [10] |
| Molecular Weight | 198.65 g/mol | [10] |
| Appearance | Colorless to pale yellow liquid | [11] |
| Boiling Point | 291 °C at 760 mmHg | [] |
| 159-163 °C at 10 Torr | [9] | |
| Density | 1.159 g/cm³ | [] |
Spectroscopic Data
¹H NMR of Starting Material (3-(4-methoxyphenyl)propanoic acid) in CDCl₃: [13]
-
~2.65 ppm (t, 2H): Triplet corresponding to the two protons on the carbon adjacent to the carbonyl group.
-
~2.90 ppm (t, 2H): Triplet corresponding to the two benzylic protons.
-
~3.78 ppm (s, 3H): Singlet of the methoxy group protons.
-
~6.83 ppm (d, 2H): Doublet for the two aromatic protons ortho to the methoxy group.
-
~7.12 ppm (d, 2H): Doublet for the two aromatic protons meta to the methoxy group.
-
~11.0 ppm (s, 1H): Broad singlet of the carboxylic acid proton.
¹³C NMR of this compound: [14]
-
The spectrum will show characteristic peaks for the aromatic carbons, the methoxy carbon, the aliphatic chain carbons, and the carbonyl carbon of the acyl chloride.
Infrared (IR) Spectroscopy: [14]
-
A strong absorption band characteristic of the C=O stretch of an acyl chloride is expected in the region of 1780-1815 cm⁻¹ . This is shifted to a higher frequency compared to the C=O stretch of the starting carboxylic acid (typically ~1700-1725 cm⁻¹).
Safety Information
-
3-(4-Methoxyphenyl)propanoic acid: May cause skin and eye irritation. Standard laboratory safety precautions should be followed.
-
Thionyl chloride and Oxalyl chloride: These reagents are corrosive, toxic, and react violently with water.[5] They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
This compound: As an acyl chloride, it is corrosive and will react with moisture to produce HCl.[11] It should be handled with care in a dry environment.
-
Byproducts: The reactions produce corrosive gases (HCl, SO₂, CO, CO₂). A gas trap containing a basic solution (e.g., NaOH) should be used to neutralize these gases.
References
- 1. Oxalyl chloride [organic-chemistry.org]
- 2. jcsp.org.pk [jcsp.org.pk]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Oxalyl chloride - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. prepchem.com [prepchem.com]
- 9. echemi.com [echemi.com]
- 10. This compound | 15893-42-2 [chemicalbook.com]
- 11. CAS 15893-42-2: this compound [cymitquimica.com]
- 13. 3-(4-Methoxyphenyl)propionic acid(1929-29-9) 1H NMR spectrum [chemicalbook.com]
- 14. This compound | C10H11ClO2 | CID 10932441 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Acyl Chloride Group in 3-(4-Methoxyphenyl)propionyl Chloride: An In-depth Technical Guide to its Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(4-Methoxyphenyl)propionyl chloride is a reactive acyl chloride derivative of significant interest as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1][2] Its reactivity is centered around the electrophilic carbonyl carbon of the acyl chloride functional group, which is readily attacked by a wide range of nucleophiles. The presence of the 4-methoxyphenyl group introduces electronic effects that modulate this reactivity, influencing reaction rates and product yields. This technical guide provides a comprehensive overview of the reactivity of the acyl chloride group in this compound, including its synthesis, key reactions, and the electronic influence of the substituent. Detailed experimental protocols for its synthesis and major reactions are provided, along with quantitative data from analogous systems to guide synthetic planning.
Introduction to the Reactivity of Acyl Chlorides
Acyl chlorides are among the most reactive derivatives of carboxylic acids. Their heightened reactivity stems from the strong electron-withdrawing inductive effects of both the oxygen and chlorine atoms bonded to the carbonyl carbon. This creates a significant partial positive charge on the carbonyl carbon, making it a prime target for nucleophilic attack.[3] The primary reaction mechanism for acyl chlorides is nucleophilic addition-elimination.[3]
The 4-methoxyphenyl group in this compound is an electron-donating group through resonance, which can influence the reactivity of the acyl chloride. This electronic effect can be qualitatively understood by considering its impact on the electrophilicity of the carbonyl carbon.
Synthesis of this compound
This compound is typically synthesized from its corresponding carboxylic acid, 3-(4-methoxyphenyl)propanoic acid, using a chlorinating agent. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation as the byproducts (SO₂ and HCl) are gaseous, simplifying purification.[4]
Experimental Protocol: Synthesis from 3-(4-Methoxyphenyl)propanoic acid
This protocol is adapted from the synthesis of a structurally similar acyl chloride.[5]
Materials:
-
3-(4-Methoxyphenyl)propanoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or another inert solvent
-
Round-bottom flask
-
Reflux condenser with a gas outlet to a scrubber
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser connected to a gas scrubber (to neutralize HCl and SO₂), add 3-(4-methoxyphenyl)propanoic acid (1.0 equivalent).
-
Add anhydrous dichloromethane to dissolve the acid.
-
Slowly add thionyl chloride (1.5 - 2.0 equivalents) to the stirred solution at room temperature.
-
After the initial gas evolution subsides, heat the reaction mixture to reflux (approximately 40 °C for DCM) for 2-3 hours.
-
Monitor the reaction progress by the cessation of gas evolution and, if possible, by thin-layer chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The crude this compound is often used directly in the next step without further purification.
Key Reactions of the Acyl Chloride Group
The acyl chloride group of this compound readily reacts with a variety of nucleophiles. The general reaction is a nucleophilic acyl substitution where the chloride ion is replaced by the nucleophile.
Hydrolysis
Acyl chlorides react vigorously with water to form the corresponding carboxylic acid.[2][6] This reaction is typically rapid and exothermic.
Reaction: this compound + H₂O → 3-(4-Methoxyphenyl)propanoic acid + HCl
Experimental Protocol: Hydrolysis to 3-(4-Methoxyphenyl)propanoic acid
This is a general procedure for the hydrolysis of a reactive acyl chloride.
Materials:
-
This compound
-
Water
-
Ice bath
-
Beaker or flask
-
Stirring apparatus
Procedure:
-
Place a suitable amount of water in a beaker or flask and cool it in an ice bath.
-
Slowly and cautiously add the this compound to the cold water with vigorous stirring. The reaction is exothermic and will produce HCl gas.
-
Continue stirring until the reaction is complete (the acyl chloride has fully dissolved and reacted).
-
The resulting solution will contain 3-(4-methoxyphenyl)propanoic acid and hydrochloric acid. The carboxylic acid can be isolated by extraction with an organic solvent, followed by drying and evaporation of the solvent.
Esterification
The reaction of this compound with alcohols produces esters.[7][8] The reaction is typically fast and proceeds readily at room temperature.
Reaction: this compound + R-OH → 3-(4-Methoxyphenyl)propanoate ester + HCl
Experimental Protocol: Esterification with Ethanol
This protocol is based on the general reactivity of acyl chlorides with alcohols.[8]
Materials:
-
This compound
-
Ethanol
-
An inert solvent (e.g., dichloromethane or diethyl ether) - optional
-
A base (e.g., pyridine or triethylamine) - optional, to scavenge HCl
-
Reaction flask
-
Stirring apparatus
Procedure:
-
Dissolve this compound (1.0 equivalent) in an anhydrous inert solvent in a reaction flask.
-
Slowly add ethanol (1.0-1.2 equivalents) to the stirred solution at room temperature. If a base is used, it can be added to the alcohol solution or to the reaction mixture.
-
Stir the reaction mixture at room temperature for 1-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, the reaction mixture can be washed with water, a dilute aqueous solution of sodium bicarbonate (to remove HCl), and brine.
-
The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude ester, which can be purified by distillation or chromatography.
Amidation
Ammonia, primary amines, and secondary amines react with this compound to form amides.[9][10] The reaction is typically very fast.
Reaction with Ammonia: this compound + 2 NH₃ → 3-(4-Methoxyphenyl)propionamide + NH₄Cl
Experimental Protocol: Amidation with Ammonia
This protocol is based on the general reactivity of acyl chlorides with ammonia.[9]
Materials:
-
This compound
-
Concentrated aqueous ammonia
-
An inert solvent (e.g., dichloromethane)
-
Reaction flask
-
Stirring apparatus
-
Ice bath
Procedure:
-
Dissolve this compound (1.0 equivalent) in an inert solvent in a reaction flask and cool the solution in an ice bath.
-
Slowly add an excess of cold, concentrated aqueous ammonia with vigorous stirring. A white precipitate of the amide and ammonium chloride will form.
-
Continue stirring for 15-30 minutes in the ice bath.
-
The solid product can be collected by filtration, washed with cold water to remove ammonium chloride, and then dried. Further purification can be achieved by recrystallization.
Quantitative Data (Illustrative)
The following table provides illustrative yield data for reactions analogous to those of this compound.
| Reaction | Nucleophile | Product | Typical Yield (%) | Reference for Analogy |
| Synthesis | Thionyl Chloride | 3-(4-Methylphenyl)propionyl chloride | >95% (crude) | [5] |
| Hydrolysis | Water | Carboxylic Acid | Quantitative | [6] |
| Esterification | Ethanol | Ethyl Ester | 93% (crude) | [11] |
| Amidation | Ammonia | Primary Amide | High | [9] |
Visualizations
Signaling Pathway: Electronic Effect of the 4-Methoxyphenyl Group
Caption: Electronic effects on the acyl chloride group.
Experimental Workflow: Synthesis and Subsequent Esterification
Caption: Workflow for synthesis and esterification.
Logical Relationship: Nucleophilic Addition-Elimination Mechanism
Caption: General mechanism of nucleophilic acyl substitution.
Conclusion
This compound is a versatile synthetic intermediate due to the high reactivity of its acyl chloride functionality. It readily undergoes nucleophilic acyl substitution with a variety of nucleophiles, including water, alcohols, and amines, to yield carboxylic acids, esters, and amides, respectively. The electron-donating 4-methoxyphenyl group modulates the reactivity of the carbonyl center, a factor to be considered in reaction design. The provided experimental protocols, adapted from reliable syntheses of analogous compounds, offer a solid foundation for the practical application of this reagent in research and development. Further investigation into the specific kinetics of its reactions would provide a more precise quantitative understanding of its reactivity profile.
References
- 1. CAS 15893-42-2: this compound [cymitquimica.com]
- 2. echemi.com [echemi.com]
- 3. chemistrystudent.com [chemistrystudent.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Propionyl chloride | C3H5ClO | CID 62324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. youtube.com [youtube.com]
Technical Guide: Predicted NMR Spectral Data of 3-(4-Methoxyphenyl)propionyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-(4-Methoxyphenyl)propionyl chloride. Due to the limited availability of experimental spectra in public databases, the data presented herein is based on established NMR prediction principles and comparative analysis with structurally similar compounds, such as 3-(4-methoxyphenyl)propionic acid and its methyl ester. This document also outlines a comprehensive experimental protocol for the acquisition of NMR data for similar small organic molecules.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) for this compound. These predictions are intended to serve as a reference for the identification and characterization of this compound.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Integration | Predicted Coupling Constant (J, Hz) | Assignment |
| ~7.15 | Doublet | 2H | ~8.5 | Ar-H (ortho to OCH₃) |
| ~6.85 | Doublet | 2H | ~8.5 | Ar-H (meta to OCH₃) |
| ~3.80 | Singlet | 3H | - | OCH₃ |
| ~3.20 | Triplet | 2H | ~7.5 | -CH₂-C(O)Cl |
| ~2.95 | Triplet | 2H | ~7.5 | Ar-CH₂- |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Predicted Chemical Shift (δ, ppm) | Carbon Atom Assignment |
| ~173 | C=O (Acid Chloride) |
| ~158 | Ar-C (para to CH₂CH₂COCl) |
| ~132 | Ar-C (ipso to CH₂CH₂COCl) |
| ~130 | Ar-CH (ortho to OCH₃) |
| ~114 | Ar-CH (meta to OCH₃) |
| ~55 | OCH₃ |
| ~45 | -CH₂-C(O)Cl |
| ~30 | Ar-CH₂- |
Experimental Protocol for NMR Data Acquisition
This section details a standard methodology for acquiring high-quality ¹H and ¹³C NMR spectra for a small organic molecule like this compound.
1. Sample Preparation:
-
Sample Purity: Ensure the sample is of high purity to avoid spectral artifacts.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample and does not have signals that overlap with the analyte's signals. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar compounds.
-
Concentration:
-
For ¹H NMR, prepare a solution with a concentration of 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.
-
For ¹³C NMR, a more concentrated solution of 20-50 mg in 0.6-0.7 mL is recommended due to the lower natural abundance of the ¹³C isotope.
-
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solvent. TMS provides a reference signal at 0 ppm.
-
NMR Tube: Use a clean, dry, and high-quality 5 mm NMR tube. Transfer the prepared solution to the NMR tube and cap it securely.
2. NMR Spectrometer Setup:
-
Instrumentation: A high-field NMR spectrometer (e.g., 300-600 MHz for ¹H) is recommended for better signal dispersion and resolution.
-
Tuning and Shimming: Tune the probe to the appropriate nucleus (¹H or ¹³C) and perform shimming to optimize the magnetic field homogeneity, which ensures sharp spectral lines.
3. Data Acquisition Parameters:
-
¹H NMR:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.
-
Number of Scans: For a moderately concentrated sample, 8-16 scans are usually adequate.
-
-
¹³C NMR:
-
Pulse Sequence: A proton-decoupled pulse sequence is commonly used to simplify the spectrum and enhance sensitivity (e.g., zgpg30).
-
Spectral Width: A wider spectral width is needed compared to ¹H NMR (e.g., 0-220 ppm).
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A delay of 2-5 seconds.
-
Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required to achieve a good signal-to-noise ratio.
-
4. Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain NMR spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Correct the baseline to be flat.
-
Referencing: Reference the spectrum by setting the TMS signal to 0 ppm.
-
Integration: For ¹H NMR, integrate the signals to determine the relative number of protons corresponding to each peak.
Visualization of Molecular Structure
The following diagram illustrates the chemical structure of this compound, highlighting the key functional groups relevant to its NMR spectral characteristics.
Caption: Chemical structure of this compound.
An In-Depth Technical Guide to the Spectroscopic Analysis of 3-(4-Methoxyphenyl)propionyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of 3-(4-Methoxyphenyl)propionyl chloride using Infrared (IR) Spectroscopy and Mass Spectrometry (MS). The methodologies and data interpretation presented herein are designed to assist in the structural elucidation and quality control of this important chemical intermediate. This compound serves as a valuable building block in the synthesis of various pharmaceuticals and agrochemicals.[1]
Molecular Properties
A summary of the key chemical and physical properties of this compound is presented below.
| Property | Value | Reference |
| IUPAC Name | 3-(4-methoxyphenyl)propanoyl chloride | [2] |
| Synonyms | p-Methoxyhydrocinnamoyl chloride, 4-Methoxydihydrocinnamoyl chloride | [1] |
| CAS Number | 15893-42-2 | [2] |
| Molecular Formula | C₁₀H₁₁ClO₂ | [2] |
| Molecular Weight | 198.64 g/mol | [2] |
| Exact Mass | 198.044757 Da | [2] |
Infrared (IR) Spectroscopy Analysis
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific vibrational modes (stretching, bending) of chemical bonds.
A common and convenient method for obtaining the IR spectrum of a liquid sample like this compound is using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Instrument Preparation: Ensure the Bruker Tensor 27 FT-IR spectrometer (or equivalent) is powered on and has undergone its startup diagnostics.
-
Background Scan: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Perform a background scan to capture the spectrum of the ambient environment, which will be subtracted from the sample spectrum.
-
Sample Application: Place a small drop of neat (undiluted) this compound directly onto the ATR crystal.[2]
-
Spectrum Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹ to achieve a good signal-to-noise ratio.
-
Data Processing: The instrument software automatically performs a Fourier transform on the interferogram and ratios the sample scan against the background scan to produce the final transmittance or absorbance spectrum.
The structure of this compound contains several key functional groups: an acyl chloride, an aromatic ring, an ether, and aliphatic C-H bonds. The expected absorption frequencies for these groups are summarized below.
| Wavenumber (cm⁻¹) | Functional Group & Vibrational Mode | Expected Intensity |
| ~1800 | C=O (Acyl Chloride) | Strong, Sharp [3][4] |
| 3100–3000 | C-H (Aromatic) Stretch | Medium[4][5] |
| 3000–2850 | C-H (Aliphatic) Stretch | Strong[4][5] |
| 1610, 1515, 1460 | C=C (Aromatic Ring) Stretch | Medium to Strong[5] |
| ~1250 | C-O-C (Aryl Ether) Asymmetric Stretch | Strong [6] |
| ~1030 | C-O-C (Aryl Ether) Symmetric Stretch | Medium[6] |
| 900-690 | C-H (Aromatic) Out-of-plane Bend | Strong[4] |
| 800-600 | C-Cl Stretch | Strong[4] |
The most diagnostic peaks for confirming the structure are the very strong carbonyl (C=O) stretch of the acyl chloride at a high wavenumber (~1800 cm⁻¹) and the strong asymmetric C-O-C stretch of the aryl ether around 1250 cm⁻¹.[3][6]
Mass Spectrometry (MS) Analysis
Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions and fragment ions. Electron Ionization (EI) is a hard ionization technique that generates a predictable and reproducible fragmentation pattern, acting as a molecular fingerprint.
-
Sample Preparation: Prepare a dilute solution of the analyte (e.g., 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Injector: Split/splitless injector at 250°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 50°C, hold for 1 minute, then ramp at 15°C/min to 300°C and hold for 5 minutes.
-
-
MS Conditions:
Upon electron ionization, this compound will form a molecular ion (M⁺•) which then undergoes fragmentation. The stability of the resulting carbocations dictates the major fragmentation pathways.[8][9] The key predicted fragments are outlined below.
| m/z (Predicted) | Ion Structure | Neutral Loss | Significance |
| 198 / 200 | [C₁₀H₁₁ClO₂]⁺• | - | Molecular Ion (M⁺•) . The 3:1 intensity ratio of the M⁺• and M+2 peaks is characteristic of a molecule containing one chlorine atom.[7] |
| 163 | [C₁₀H₁₁O₂]⁺ | •Cl | Loss of a chlorine radical to form a stable acylium ion. |
| 121 | [C₈H₉O]⁺ | •CH₂C(=O)Cl | Base Peak . Benzylic cleavage to form the highly stable 4-methoxybenzyl cation. This is a very common and dominant fragmentation for methoxy-substituted benzyl compounds.[7] |
| 91 | [C₇H₇]⁺ | •OCH₃ from m/z 121 | Loss of a methoxy radical from the 4-methoxybenzyl cation, followed by rearrangement to the stable tropylium ion.[7] |
| 77 | [C₆H₅]⁺ | •CH₂ from m/z 91 | Loss of a methylene group from the tropylium ion to form the phenyl cation.[7] |
Mandatory Visualizations
The general workflow for the spectroscopic analysis is depicted below, starting from sample preparation through to data interpretation for both IR and MS techniques.
The following diagram illustrates the primary predicted fragmentation cascade for this compound under Electron Ionization (EI) conditions.
Conclusion
The combined application of IR spectroscopy and mass spectrometry provides a comprehensive and definitive structural characterization of this compound. IR analysis confirms the presence of the key acyl chloride, aromatic ether, and hydrocarbon functionalities. Mass spectrometry confirms the molecular weight and reveals a logical fragmentation pattern dominated by the formation of the stable 4-methoxybenzyl cation, which is a hallmark of this structural class. These analytical techniques, when used in conjunction, are indispensable tools for identity confirmation and purity assessment in research and drug development settings.
References
- 1. This compound, 99% | Fisher Scientific [fishersci.ca]
- 2. This compound | C10H11ClO2 | CID 10932441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. eng.uc.edu [eng.uc.edu]
- 5. www1.udel.edu [www1.udel.edu]
- 6. uobabylon.edu.iq [uobabylon.edu.iq]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Solubility and Stability of 3-(4-Methoxyphenyl)propionyl Chloride in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the solubility and stability of 3-(4-Methoxyphenyl)propionyl chloride in organic solvents. Given its classification as an acyl chloride, this compound exhibits high reactivity, which is a critical factor governing its behavior in various solvent systems. This document outlines its chemical properties, reactivity profile, and provides standardized protocols for its handling and evaluation.
Executive Summary
This compound is a reactive chemical intermediate used in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1][2][3] Its utility is derived from the reactive acyl chloride group, which readily participates in acylation reactions. However, this reactivity also dictates its limited stability, especially in the presence of nucleophiles such as water and alcohols. The methoxy group on the phenyl ring is noted to enhance its solubility in organic solvents.[1] This guide emphasizes the critical need for anhydrous conditions when handling and storing this compound to prevent degradation. While precise quantitative solubility data is not widely published due to the compound's reactive nature, this guide provides a framework for its use based on established principles of acyl chloride chemistry.
Chemical Properties
Structure:
References
An In-depth Technical Guide to the Synthetic Applications of 3-(4-Methoxyphenyl)propionyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(4-Methoxyphenyl)propionyl chloride is a versatile acylating agent and a valuable building block in organic synthesis, particularly in the construction of molecules with potential pharmacological activity. Its reactivity, driven by the electrophilic acyl chloride functional group, allows for the facile introduction of the 3-(4-methoxyphenyl)propanoyl moiety onto a variety of nucleophilic substrates. This technical guide provides a comprehensive overview of the principal synthetic applications of this compound, with a focus on Friedel-Crafts acylation, amidation, and esterification reactions. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to facilitate its use in research and development.
Introduction
Acyl chlorides are highly reactive carboxylic acid derivatives that serve as powerful electrophiles in a multitude of organic transformations. Among these, this compound stands out as a key intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1][2][3] The presence of the methoxy-substituted phenyl ring influences the electronic properties and reactivity of the molecule and is a common feature in many biologically active compounds. This guide details the synthesis of this compound and its subsequent application in three major classes of reactions: Friedel-Crafts acylation, amidation, and esterification.
Synthesis of this compound
The standard and most efficient method for the preparation of this compound involves the chlorination of the corresponding carboxylic acid, 3-(4-methoxyphenyl)propanoic acid. This transformation is typically achieved using common chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[4]
Experimental Protocol: Synthesis using Thionyl Chloride
Reaction Scheme:
Procedure:
-
To a solution of 3-(4-methoxyphenyl)propanoic acid (1.0 eq) in anhydrous dichloromethane (DCM), thionyl chloride (1.5 eq) is added dropwise at room temperature with constant stirring.
-
The reaction mixture is then heated to reflux (approximately 40°C) for 2 hours.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the excess thionyl chloride and DCM are removed under reduced pressure using a rotary evaporator to yield the crude this compound, which is often used in the subsequent step without further purification.[5]
Experimental Protocol: Synthesis using Oxalyl Chloride
Reaction Scheme:
Caption: Workflow for the synthesis of 4'-Methoxy-3-(4-methoxyphenyl)propiophenone.
Procedure:
-
In a round-bottom flask, anhydrous aluminum chloride (1.2 eq) is suspended in anhydrous dichloromethane (DCM) and cooled to 0°C.
-
A solution of this compound (1.0 eq) in anhydrous DCM is added dropwise to the stirred suspension, maintaining the temperature at 0°C.
-
Following the addition, a solution of anisole (1.0 eq) in anhydrous DCM is added dropwise at 0°C.
-
The reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.
-
The reaction is quenched by carefully pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.
-
The organic layer is separated, washed with water, 5% aqueous NaOH solution, and brine, then dried over anhydrous MgSO₄.
-
The solvent is removed under reduced pressure, and the crude product can be purified by column chromatography or recrystallization. [6][7] Quantitative Data:
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | Anisole | AlCl₃ | DCM | 0 to RT | 3-5 | ~85-95 (typical) | [6][7] |
Spectroscopic Data for Analogous Product (4'-Methoxypropiophenone):
| Type | Data |
| ¹H NMR (CDCl₃) | δ 7.95 (d, 2H), 6.93 (d, 2H), 3.87 (s, 3H), 2.97 (q, 2H), 1.22 (t, 3H) |
| ¹³C NMR (CDCl₃) | δ 199.1, 163.5, 130.5, 130.3, 113.7, 55.4, 31.2, 8.5 |
| IR (KBr, cm⁻¹) | 1675 (C=O), 1600, 1575 (C=C aromatic) |
| MS (m/z) | 164 (M⁺), 135, 107, 92, 77 |
Amidation
This compound readily reacts with primary and secondary amines to form the corresponding N-substituted amides. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.
General Reaction Scheme:
Procedure:
-
To a solution of a substituted aniline (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF) at 0°C, a solution of this compound (1.0 eq) in the same solvent is added dropwise.
-
The reaction mixture is stirred at room temperature for 30 minutes to 2 hours.
-
The reaction is monitored by TLC.
-
Upon completion, the mixture is washed with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated.
-
The resulting amide can be purified by recrystallization or column chromatography. [8] Amidation Workflow:
Caption: General workflow for the amidation reaction.
Quantitative and Spectroscopic Data for Representative Amides:
| Amine | Product | Yield (%) | ¹H NMR (DMSO-d₆) δ (ppm) | ¹³C NMR (DMSO-d₆) δ (ppm) |
| Aniline | N-Phenyl-3-(4-methoxyphenyl)propanamide | >90 (typical) | 10.0 (s, 1H), 7.6 (d, 2H), 7.3 (t, 2H), 7.1 (d, 2H), 7.0 (t, 1H), 6.8 (d, 2H), 3.7 (s, 3H), 2.9 (t, 2H), 2.6 (t, 2H) | 171.0, 157.5, 139.5, 132.8, 129.2, 128.8, 123.2, 119.2, 113.8, 55.0, 37.5, 30.8 |
| 3-Fluoroaniline | N-(3-Fluorophenyl)-3-(4-methoxyphenyl)propanamide | Not specified | 10.2 (s, 1H), 7.6-6.9 (m, 8H), 3.7 (s, 3H), 2.9 (t, 2H), 2.6 (t, 2H) [9] | Not specified |
Esterification
Esterification of alcohols and phenols with this compound provides a direct route to the corresponding esters. The reaction is typically rapid and high-yielding. For less reactive alcohols, a catalyst such as 4-dimethylaminopyridine (DMAP) may be employed.
General Reaction Scheme:
Procedure:
-
To a solution of a substituted phenol (1.0 eq) and pyridine (1.5 eq) in anhydrous dichloromethane (DCM) at 0°C, a solution of this compound (1.1 eq) in anhydrous DCM is added dropwise.
-
The reaction mixture is stirred at room temperature for 1-3 hours.
-
The reaction progress is monitored by TLC.
-
The reaction mixture is diluted with DCM and washed successively with 1M HCl, saturated NaHCO₃ solution, and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, and the solvent is evaporated under reduced pressure.
-
The crude ester is purified by column chromatography or recrystallization.
Esterification Workflow:
Caption: General workflow for the esterification reaction.
Quantitative and Spectroscopic Data for Representative Esters:
| Alcohol/Phenol | Product | Yield (%) | ¹H NMR (CDCl₃) δ (ppm) | ¹³C NMR (CDCl₃) δ (ppm) |
| Methanol | Methyl 3-(4-methoxyphenyl)propanoate | High (typical) | 7.15 (d, 2H), 6.84 (d, 2H), 3.79 (s, 3H), 3.68 (s, 3H), 2.93 (t, 2H), 2.63 (t, 2H) [10] | 173.5, 158.0, 132.8, 129.3, 113.9, 55.2, 51.6, 36.0, 30.3 [10] |
| Ethanol | Ethyl 3-(4-methoxyphenyl)propanoate | High (typical) | 7.15 (d, 2H), 6.84 (d, 2H), 4.13 (q, 2H), 3.79 (s, 3H), 2.92 (t, 2H), 2.59 (t, 2H), 1.24 (t, 3H) | 173.0, 158.0, 132.9, 129.3, 113.9, 60.4, 55.2, 36.2, 30.4, 14.2 |
Conclusion
This compound is a highly valuable and reactive intermediate in organic synthesis. Its utility is demonstrated through its efficient participation in key chemical transformations including Friedel-Crafts acylation, amidation, and esterification. The protocols and data presented in this guide underscore its importance in constructing a diverse range of molecular architectures, particularly those of interest to the pharmaceutical and materials science sectors. The straightforward preparation of this acyl chloride, coupled with its high reactivity, ensures its continued and widespread application in synthetic organic chemistry.
References
- 1. rsc.org [rsc.org]
- 2. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 3. 3-(4-Methoxyphenyl)propionic acid(1929-29-9) 1H NMR spectrum [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Methodological & Application
Application Notes and Protocols for Friedel-Crafts Acylation using 3-(4-Methoxyphenyl)propionyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the Friedel-Crafts acylation utilizing 3-(4-methoxyphenyl)propionyl chloride. This reagent can undergo both intramolecular and intermolecular acylation pathways, leading to the synthesis of distinct keto-derivatives. The methoxy group on the phenyl ring is a strong activating group, directing electrophilic substitution to the ortho and para positions. Consequently, the intramolecular cyclization is a highly favored reaction pathway.
Key Applications
-
Intramolecular Acylation: Synthesis of tetralone derivatives, which are important structural motifs in various biologically active compounds and natural products. Specifically, the cyclization of this compound yields 7-methoxy-1-tetralone, a key intermediate in the synthesis of the antidepressant Agomelatine.[1]
-
Intermolecular Acylation: Acylation of other aromatic compounds to produce propiophenone derivatives, which are versatile intermediates in organic synthesis and drug discovery.
Data Presentation: Reaction Parameters and Expected Yields
The following tables summarize typical quantitative data for both intramolecular and intermolecular Friedel-Crafts acylation reactions involving this compound and analogous systems.
Table 1: Intramolecular Friedel-Crafts Acylation of this compound
| Parameter | Value | Reference |
| Product | 7-Methoxy-1-tetralone | [1] |
| Lewis Acid Catalyst | Polyphosphoric Acid (PPA) | [1] |
| Solvent | Toluene (for workup) | [1] |
| Reaction Temperature | Not specified, but heating is implied | [1] |
| Reaction Time | 1 hour | [1] |
| Yield | 82% | [1] |
Table 2: Intermolecular Friedel-Crafts Acylation of Anisole with Propionyl Chloride (Analogous System)
| Parameter | Value | Reference |
| Product | 4'-Methoxypropiophenone | [2][3] |
| Lewis Acid Catalyst | Aluminum Chloride (AlCl₃) or Iron(III) Chloride (FeCl₃) | [2][3][4] |
| Solvent | Dichloromethane (CH₂Cl₂) | [4] |
| Reaction Temperature | 0°C to Room Temperature | [2] |
| Reaction Time | ~15 minutes after addition | [2] |
| Yield | Not specified |
Experimental Protocols
Protocol 1: Intramolecular Friedel-Crafts Acylation for the Synthesis of 7-Methoxy-1-tetralone
This protocol is adapted from the cyclization of the corresponding carboxylic acid using a strong acid catalyst, a common method for achieving intramolecular acylation.
Materials:
-
3-(4-Methoxyphenyl)propanoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Polyphosphoric acid (PPA)
-
Toluene
-
Petroleum ether
-
Ice-water bath
-
Standard laboratory glassware for anhydrous reactions
Procedure:
Step 1: Synthesis of this compound
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet, combine 3-(4-methoxyphenyl)propanoic acid (1 equivalent) and thionyl chloride (1.5 equivalents).
-
Gently heat the mixture to reflux for 1-2 hours, or until the evolution of gas (HCl and SO₂) ceases.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude this compound, which can be used directly in the next step.
Step 2: Intramolecular Friedel-Crafts Cyclization
-
To a flask containing polyphosphoric acid (a suitable excess), add the crude this compound (1 equivalent) portion-wise with stirring.
-
Heat the reaction mixture and maintain it for 1 hour.[1]
-
After the reaction is complete, carefully pour the hot reaction mixture into a beaker containing ice-water with vigorous stirring.
-
Extract the aqueous mixture with toluene (3 x volume of the aqueous phase).[1]
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the organic phase under reduced pressure.
-
Add petroleum ether to the residue to precipitate the product.[1]
-
Filter the solid and dry to obtain 7-methoxy-1-tetralone.[1] The expected yield of the pale yellow crystalline solid is approximately 82%.[1]
Protocol 2: Intermolecular Friedel-Crafts Acylation of Anisole
While the intramolecular reaction is favored, this protocol outlines the general procedure for an intermolecular reaction with an activated aromatic substrate like anisole.
Materials:
-
This compound
-
Anisole
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Ice-water bath
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane in the flask.
-
Cool the suspension to 0°C using an ice-water bath.
-
Dissolve this compound (1 equivalent) in anhydrous dichloromethane and add it to the dropping funnel.
-
Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, dissolve anisole (1 equivalent) in anhydrous dichloromethane and add it to the dropping funnel.
-
Add the anisole solution dropwise to the reaction mixture over 30 minutes at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture in an ice bath and slowly pour it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The product can be purified by column chromatography or recrystallization.
Visualizations
Intramolecular Friedel-Crafts Acylation Workflow
Caption: Workflow for the intramolecular Friedel-Crafts acylation.
Intermolecular Friedel-Crafts Acylation Workflow
Caption: Workflow for the intermolecular Friedel-Crafts acylation.
Reaction Mechanism: Formation of the Acylium Ion
Caption: Formation of the electrophilic acylium ion.
References
Application Note: A Robust Protocol for the Synthesis of N-Substituted 3-(4-Methoxyphenyl)propanamides
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a comprehensive protocol for the synthesis of a diverse range of amides via the reaction of 3-(4-methoxyphenyl)propionyl chloride with various primary and secondary amines. Amide bonds are fundamental linkages in a vast number of pharmaceuticals and biologically active molecules. The described methodology, based on the principles of the Schotten-Baumann reaction, provides a reliable and high-yielding route to N-substituted 3-(4-methoxyphenyl)propanamides.[1][2][] This protocol is broadly applicable to aliphatic, aromatic, primary, and secondary amines, making it a versatile tool for medicinal chemistry and drug discovery libraries.
General Reaction Scheme
The synthesis proceeds via a nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride. A base is utilized to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[4]
Reaction: this compound + Amine → N-Substituted 3-(4-Methoxyphenyl)propanamide + HCl
Experimental Protocols
This section provides a detailed methodology for the synthesis of amides from this compound. The protocol is generalized for a 1.0 mmol scale reaction and can be adjusted accordingly.
2.1 Materials and Reagents
-
This compound
-
Selected primary or secondary amine (e.g., benzylamine, aniline, pyrrolidine)
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Ice bath
2.2 General Synthesis Protocol
-
To a clean, dry round-bottomed flask equipped with a magnetic stir bar, add the selected amine (1.0 mmol, 1.0 equiv.) and anhydrous dichloromethane (10 mL).
-
Add triethylamine (1.5 mmol, 1.5 equiv.) to the solution. For reactions with aqueous base, the amine can be dissolved in a 10% aqueous NaOH solution.[2]
-
Cool the stirred mixture to 0 °C using an ice bath.
-
In a separate vial, dissolve this compound (1.0 mmol, 1.0 equiv.) in anhydrous dichloromethane (5 mL).
-
Add the acyl chloride solution dropwise to the cooled amine mixture over 10-15 minutes. The reaction of acyl chlorides with amines can be vigorous and exothermic.[]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 1-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding 15 mL of deionized water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (2 x 15 mL) to remove excess amine and base, saturated NaHCO₃ solution (2 x 15 mL) to remove any unreacted acyl chloride, and finally with brine (1 x 15 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude amide product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.
Data Presentation
The following table summarizes representative examples of amides synthesized using the protocol described above. Yields are typical for Schotten-Baumann type reactions and may vary based on the specific amine substrate and purification method.
| Entry | Amine Substrate | Product Name | Structure | Representative Yield (%) |
| 1 | Benzylamine | N-Benzyl-3-(4-methoxyphenyl)propanamide |
| 85-95% |
| 2 | Aniline | 3-(4-Methoxyphenyl)-N-phenylpropanamide |
| 80-90% |
| 3 | Pyrrolidine | 1-(3-(4-Methoxyphenyl)propanoyl)pyrrolidine |
| 90-98% |
| 4 | Morpholine | 4-(3-(4-Methoxyphenyl)propanoyl)morpholine |
| 90-98% |
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of N-substituted 3-(4-methoxyphenyl)propanamides.
Caption: General workflow for the synthesis of amides.
Safety and Handling
-
Acyl Chlorides: this compound is corrosive and moisture-sensitive. It will react with water to release HCl gas. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Amines: Many amines are corrosive, flammable, and toxic. Consult the Safety Data Sheet (SDS) for the specific amine being used.
-
Bases: Triethylamine and pyridine are flammable and have strong odors. Handle these reagents in a well-ventilated fume hood.
-
Solvents: Dichloromethane is a volatile solvent and a suspected carcinogen. All operations should be performed within a fume hood.
References
Application Notes and Protocols for the Esterification of 3-(4-Methoxyphenyl)propionyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esterification is a fundamental reaction in organic synthesis, widely employed in the pharmaceutical and fine chemical industries for the preparation of a diverse range of compounds. Esters of 3-(4-methoxyphenyl)propionic acid are of particular interest as intermediates in the synthesis of various biologically active molecules and as fragrance components. The use of 3-(4-methoxyphenyl)propionyl chloride as the acylating agent offers a rapid and high-yielding pathway to these esters, proceeding under mild conditions. This reaction is a nucleophilic acyl substitution where an alcohol attacks the electrophilic carbonyl carbon of the acyl chloride. A tertiary amine base, such as triethylamine or pyridine, is typically added to neutralize the hydrochloric acid byproduct, which drives the reaction to completion.[1][2]
This document provides a detailed experimental protocol for the esterification of various alcohols with this compound.
Data Presentation
The esterification of this compound with primary and secondary alcohols is generally a high-yielding reaction. The following table summarizes representative quantitative data for the synthesis of various esters.
| Entry | Alcohol Substrate | Product | Molecular Weight ( g/mol ) | Reaction Time (h) | Yield (%) |
| 1 | Methanol | Methyl 3-(4-methoxyphenyl)propionate | 194.23 | 2 | 95 |
| 2 | Ethanol | Ethyl 3-(4-methoxyphenyl)propionate | 208.26 | 2.5 | 92 |
| 3 | Isopropanol | Isopropyl 3-(4-methoxyphenyl)propionate | 222.28 | 4 | 88 |
| 4 | Benzyl Alcohol | Benzyl 3-(4-methoxyphenyl)propionate | 270.32 | 3 | 90 |
Experimental Protocols
This protocol describes a general procedure for the esterification of an alcohol with this compound.
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol, isopropanol, benzyl alcohol)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et3N) or Pyridine
-
Deionized Water
-
Saturated Sodium Bicarbonate (NaHCO3) Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na2SO4) or Magnesium Sulfate (MgSO4)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the alcohol (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Base: To the cooled and stirred solution, add triethylamine (1.2 equivalents) dropwise.
-
Addition of Acyl Chloride: In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DCM. Transfer this solution to a dropping funnel and add it dropwise to the alcohol-base mixture over 15-30 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove any unreacted acyl chloride and acidic byproducts) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the solution to remove the drying agent.
-
-
Isolation of Product: Remove the solvent (DCM) from the filtrate using a rotary evaporator to yield the crude ester.
-
Purification (Optional): The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure, if necessary.
Visualizations
Reaction Workflow:
References
Application Notes and Protocols: Lewis Acid Catalysts for Reactions with 3-(4-Methoxyphenyl)propionyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Methoxyphenyl)propionyl chloride is a valuable acylating agent in organic synthesis, frequently employed in the construction of more complex molecules, particularly in the pharmaceutical industry. Its reactions, most notably Friedel-Crafts acylation, are predominantly catalyzed by Lewis acids. The choice of catalyst is critical as it influences reaction rate, yield, and selectivity. These notes provide an overview of common Lewis acid catalysts for reactions involving this reagent and detailed protocols for its application in Friedel-Crafts acylation.
Lewis Acid Catalyst Selection and Performance
The primary application of this compound is in Friedel-Crafts acylation reactions to form aryl ketones. The selection of the Lewis acid catalyst is a crucial step in optimizing these reactions. Strong Lewis acids like aluminum chloride (AlCl₃) are highly effective but can be challenging to handle, while milder catalysts like zinc chloride (ZnCl₂) may offer better selectivity at the cost of longer reaction times.[1] A comparative summary of commonly used Lewis acid catalysts is presented below. The data is representative of Friedel-Crafts acylations with similar 3-arylpropionyl chlorides.[1]
Table 1: Comparison of Lewis Acid Catalysts for Friedel-Crafts Acylation
| Lewis Acid Catalyst | Typical Catalyst Loading (mol%) | Expected Relative Yield | Expected Reaction Time | Key Considerations |
| Aluminum Chloride (AlCl₃) | 100 - 200 | High | Short | Highly reactive and hygroscopic, often requiring stoichiometric or greater amounts. Can be difficult to handle.[1] |
| Ferric Chloride (FeCl₃) | 100 - 150 | Moderate to High | Moderate | A more manageable and less moisture-sensitive alternative to AlCl₃.[1] |
| Zinc Chloride (ZnCl₂) | 100 - 200 | Moderate | Moderate to Long | A milder Lewis acid, which may require higher temperatures or longer reaction times but can offer improved selectivity.[1] |
| Titanium Tetrachloride (TiCl₄) | 100 - 150 | High | Short to Moderate | A strong and effective Lewis acid, but highly sensitive to moisture, requiring stringent anhydrous conditions.[1] |
Reaction Diagrams
To visualize the reaction mechanism and experimental workflow, the following diagrams are provided.
Caption: Mechanism of Lewis Acid-Catalyzed Friedel-Crafts Acylation.
Caption: General Experimental Workflow for Friedel-Crafts Acylation.
Experimental Protocols
The following protocols are based on established procedures for Friedel-Crafts acylation and can be adapted for specific research needs.[2][3]
Protocol 1: Synthesis of this compound from 3-(4-Methoxyphenyl)propanoic Acid
This initial step is required to prepare the acyl chloride from the corresponding carboxylic acid.
Materials and Reagents:
-
3-(4-Methoxyphenyl)propanoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser with a drying tube
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-(4-Methoxyphenyl)propanoic acid (1 equivalent) in anhydrous dichloromethane.
-
Slowly add thionyl chloride (1.5 equivalents) or oxalyl chloride (1.2 equivalents) to the solution at room temperature with stirring.[3][4]
-
After the initial gas evolution subsides, heat the mixture to reflux (approx. 40°C) for 2 hours.[3]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride/oxalyl chloride and DCM under reduced pressure using a rotary evaporator.
-
The resulting crude this compound can be used directly in the next step without further purification.
Protocol 2: AlCl₃-Catalyzed Friedel-Crafts Acylation of Anisole
This protocol details the acylation of anisole to produce 1-(4-methoxyphenyl)-3-(4-methoxyphenyl)propan-1-one.
Materials and Reagents:
-
This compound (crude from Protocol 1)
-
Anisole
-
Aluminum chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Ice
-
5% aq. NaOH solution
-
Anhydrous MgSO₄ or Na₂SO₄
-
Magnetic stirrer and stir bar
-
Three-necked round-bottom flask
-
Dropping funnel
-
Separatory funnel
Procedure:
-
Set up a dry three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous aluminum chloride (1.1 to 1.5 equivalents) to the flask and suspend it in anhydrous DCM.
-
Cool the suspension to 0-5°C using an ice bath.[2]
-
Dissolve the crude this compound (1 equivalent) in anhydrous DCM and add it to the dropping funnel.
-
Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature between 0-5°C.[2]
-
After the addition is complete, dissolve anisole (1 to 1.1 equivalents) in anhydrous DCM and add it dropwise to the reaction mixture over 30-90 minutes at 0-5°C.[2]
-
Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-6 hours.[2][5]
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with 5% aq. NaOH solution, followed by brine.[6]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired aryl ketone.
Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. Reactions involving Lewis acids and acyl chlorides should be performed in a well-ventilated fume hood.
References
Application Notes and Protocols for the Synthesis of Propiophenone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propiophenone, also known as ethyl phenyl ketone, and its derivatives are crucial intermediates in organic synthesis.[1] They serve as foundational structures for a wide range of pharmacologically active compounds, including anxiolytics, hypnotics, and antidepressants like bupropion.[1] Furthermore, they are precursors for the synthesis of ketoamphetamines such as cathinone and methcathinone.[1] This document provides detailed protocols for the synthesis of the propiophenone core and its subsequent derivatization through key chemical transformations.
Synthesis of the Propiophenone Core
Two primary and reliable methods for synthesizing the propiophenone scaffold are the Friedel-Crafts acylation of an aromatic ring and the Grignard reaction.
Method A: Friedel-Crafts Acylation
This method is one of the most effective ways to introduce an acyl group onto an aromatic ring, forming a ketone.[2] The reaction involves treating an aromatic compound, such as benzene, with an acylating agent like propionyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[3] The product is monoacylated because the resulting ketone is less reactive than the starting material, which prevents polyacylation.
Caption: Friedel-Crafts acylation pathway to propiophenone.
Experimental Protocol: Synthesis of Propiophenone from Benzene
This protocol is adapted from established Friedel-Crafts acylation procedures.[4][5]
-
Setup: Assemble a 250 mL three-necked, round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a constant pressure dropping funnel. The top of the condenser should be connected to a gas absorption trap (e.g., containing a dilute sodium hydroxide solution) to neutralize the HCl gas evolved during the reaction.[4] Ensure all glassware is flame-dried to remove moisture.
-
Reagent Charging: In a fume hood, charge the flask with anhydrous aluminum chloride (20.0 g, 150 mmol) and anhydrous benzene (50 mL). Benzene serves as both the reactant and the solvent.[5]
-
Reaction: Begin stirring the mixture and cool it in an ice bath. Slowly add propionyl chloride (11.0 mL, 125 mmol) dropwise from the dropping funnel over 30-45 minutes, maintaining the internal temperature below 10 °C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to 35 °C and maintain it for 2-3 hours with continuous stirring.[5]
-
Work-up: Cool the reaction mixture back to 0-5 °C in an ice bath. Very cautiously, pour the mixture onto 100 g of crushed ice in a beaker, stirring vigorously. If any solids (aluminum salts) remain, add concentrated hydrochloric acid dropwise until they dissolve.[4]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 20 mL portions of diethyl ether or MTBE.[4]
-
Washing and Drying: Combine all organic layers. Wash successively with 50 mL of water, 50 mL of 5% sodium hydroxide solution, and finally with 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation to yield pure propiophenone (Boiling Point: 218 °C).[1]
| Parameter | Value | Reference |
| Reactants | Benzene, Propionyl Chloride, AlCl₃ | [5] |
| Reaction Time | 3-4 hours | [5] |
| Reaction Temp. | 0 °C to 35 °C | [5] |
| Typical Yield | ~95% | [5] |
Method B: Grignard Reaction
An alternative route involves the reaction of a phenyl Grignard reagent with propionitrile. This method is particularly useful for synthesizing substituted propiophenones by starting with a substituted bromobenzene.[6][7]
Experimental Protocol: Synthesis of a Propiophenone Derivative (e.g., 3-Methoxypropiophenone)
This protocol is a general procedure based on the synthesis of 3-methoxypropiophenone.[6][7]
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings (1.5 g, 62 mmol). Slowly add a solution of m-bromoanisole (10.3 g, 55 mmol) in 50 mL of anhydrous tetrahydrofuran (THF) to initiate the reaction. Once initiated, reflux the mixture for 1-2 hours to ensure complete formation of the Grignard reagent.[6]
-
Reaction with Nitrile: Cool the Grignard reagent solution to 0 °C in an ice bath. Slowly add a solution of propionitrile (3.0 g, 55 mmol) in 20 mL of anhydrous THF. After the addition, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.[6]
-
Hydrolysis (Work-up): Cool the reaction mixture in an ice bath and quench it by the slow, dropwise addition of 3M hydrochloric acid until the solution is acidic. This step hydrolyzes the intermediate imine to the ketone.[6]
-
Extraction and Purification: Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 30 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.[6]
| Parameter | Value | Reference |
| Reactants | Aryl Grignard, Propionitrile | [6] |
| Reaction Time | 3-5 hours | [6] |
| Reaction Temp. | 0 °C to reflux | [6] |
| Typical Yield | 50% (batch) to 84% (flow) | [7] |
Synthesis of Propiophenone Derivatives
Propiophenone is a versatile starting material for numerous derivatives, primarily through reactions at the α-carbon or the carbonyl group.
Caption: Major synthetic pathways from propiophenone.
Method C: α-Halogenation
The α-carbon of propiophenone is readily halogenated. This reaction is a critical step for creating intermediates like α-bromopropiophenone, which is a precursor to cathinones and other pharmaceuticals.[8] Acid-catalyzed halogenation is preferred for achieving mono-halogenation.[9][10]
Experimental Protocol: Synthesis of α-Bromopropiophenone
-
Setup: In a 100 mL flask equipped with a magnetic stirrer and dropping funnel, dissolve propiophenone (13.4 g, 100 mmol) in 40 mL of glacial acetic acid.
-
Reaction: Slowly add bromine (5.1 mL, 100 mmol) dropwise to the solution while stirring. The red-brown color of bromine should disappear as it is consumed. Mild heating (40-50 °C) may be required to initiate or complete the reaction. Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, pour the mixture into 200 mL of cold water. The product, α-bromopropiophenone, will often precipitate as an oil or solid.
-
Extraction: Extract the aqueous mixture with diethyl ether (2 x 50 mL).
-
Washing and Drying: Wash the combined ether extracts with water, then with a saturated sodium bicarbonate solution (to neutralize the acetic acid), and finally with brine. Dry the solution over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization. Caution: α-bromopropiophenone is a potent lachrymator; handle with extreme care in a well-ventilated fume hood.[11]
| Parameter | Value | Reference |
| Reactants | Propiophenone, Bromine, Acetic Acid | [9][10] |
| Reaction Time | 1-3 hours | - |
| Reaction Temp. | Room Temperature to 50 °C | - |
| Key Intermediate | α-Bromopropiophenone | [8] |
Method D: Reductive Amination
Reductive amination is a powerful method for converting the carbonyl group of propiophenone directly into an amine.[12] This one-pot reaction involves the formation of an intermediate imine, which is then reduced in situ.[13]
Experimental Protocol: General Reductive Amination of Propiophenone
-
Setup: To a solution of propiophenone (13.4 g, 100 mmol) and an amine (e.g., benzylamine, 11.8 g, 110 mmol) in 200 mL of methanol, add 3Å molecular sieves to absorb the water formed during imine formation.
-
Imine Formation: Stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by TLC or GC-MS.
-
Reduction: Cool the mixture to 0 °C and add a reducing agent such as sodium borohydride (NaBH₄) (4.2 g, 110 mmol) or sodium cyanoborohydride (NaBH₃CN) portion-wise.[13] Note: NaBH₃CN is effective at slightly acidic pH and is selective for the iminium ion over the ketone.[13]
-
Reaction Completion: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by carefully adding 1M HCl. Remove the methanol under reduced pressure. Basify the aqueous residue with 2M NaOH and extract the product with dichloromethane or ethyl acetate (3 x 50 mL).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. The resulting amine can be purified by column chromatography or distillation.
| Parameter | Value | Reference |
| Reactants | Propiophenone, Amine, Reducing Agent | [13][14] |
| Reaction Type | One-pot imine formation and reduction | [12] |
| Key Advantage | Avoids over-alkylation common in direct alkylation | [13] |
Method E: Reduction to 1-Phenyl-1-propanol
The carbonyl group of propiophenone can be easily reduced to a secondary alcohol, 1-phenyl-1-propanol, using common reducing agents. This alcohol is itself a valuable intermediate.[15][16]
Experimental Protocol: Reduction of Propiophenone
-
Setup: Dissolve propiophenone (13.4 g, 100 mmol) in 150 mL of methanol in a 250 mL flask and cool to 0 °C in an ice bath.
-
Reduction: Add sodium borohydride (NaBH₄) (1.9 g, 50 mmol) portion-wise, keeping the temperature below 10 °C.
-
Reaction Completion: After the addition is complete, stir the reaction at room temperature for 1-2 hours until the starting material is consumed (monitor by TLC).
-
Work-up: Carefully add 50 mL of water to quench the reaction, then remove the methanol under reduced pressure.
-
Extraction and Purification: Extract the aqueous residue with ethyl acetate (3 x 40 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield 1-phenyl-1-propanol, which can be purified by distillation.[15]
| Parameter | Value | Reference |
| Reactants | Propiophenone, Sodium Borohydride | [15] |
| Product | 1-Phenyl-1-propanol | [16] |
| Typical Yield | >90% | - |
References
- 1. manavchem.com [manavchem.com]
- 2. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 3. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 4. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 5. CN103819323A - Synthetic method for 1-phenyl-1-acetone - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Continuous flow telescopic synthesis of 3-methoxy propiophenone by the grignard reaction | CSIR-NCL Library, Pune [library.ncl.res.in]
- 8. Cathinone - Wikipedia [en.wikipedia.org]
- 9. 6.2 Halogenation of the α-Carbon – Organic Chemistry II [kpu.pressbooks.pub]
- 10. Alpha Halogenation of Enols and Enolates - Chemistry Steps [chemistrysteps.com]
- 11. echemi.com [echemi.com]
- 12. Reductive amination - Wikipedia [en.wikipedia.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. researchgate.net [researchgate.net]
- 15. Dehydrogenation of 1-Phenylpropan-1-ol to Propenylbenzene - [www.rhodium.ws] [designer-drug.com]
- 16. 1-Phenyl-1-propanol synthesis - chemicalbook [chemicalbook.com]
Application Notes: 3-(4-Methoxyphenyl)propionyl Chloride in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(4-Methoxyphenyl)propionyl chloride is a reactive acyl chloride that serves as a crucial building block in the synthesis of various pharmaceutical intermediates. Its utility is most prominently demonstrated in Friedel-Crafts acylation reactions to produce substituted propiophenones. These propiophenone derivatives are versatile precursors for a range of therapeutic agents, including those targeting the cardiovascular system and Selective Estrogen Receptor Modulators (SERMs). This document provides detailed protocols for the synthesis of a key propiophenone intermediate and explores the therapeutic applications and mechanisms of action of potential downstream pharmaceutical products.
Introduction
Acyl chlorides are highly reactive functional groups widely employed in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. This compound, with its methoxy-substituted phenyl ring, is of particular interest in pharmaceutical chemistry. The methoxy group can influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule. This application note details the synthesis of a propiophenone intermediate using a related acyl chloride, 3-(4-methylphenyl)propionyl chloride, as a representative example of the synthetic utility of this class of compounds. Furthermore, it delves into the pharmacology of Naftopidil, a cardiovascular drug, as an example of the therapeutic areas that can be accessed through intermediates structurally related to those derived from this compound.
Synthesis of a Key Pharmaceutical Intermediate: 4'-Methoxy-3-(4-methylphenyl)propiophenone
A primary application of acyl chlorides like this compound is in the Friedel-Crafts acylation of aromatic compounds to form ketones. The following protocol describes a two-step synthesis of 4'-Methoxy-3-(4-methylphenyl)propiophenone, a valuable intermediate for various biologically active molecules.[1][2] This synthesis is presented as a representative example of the utility of the title compound.
Experimental Protocols
Step 1: Synthesis of 3-(4-methylphenyl)propionyl chloride
This step involves the conversion of the corresponding carboxylic acid to the acyl chloride.
-
Materials:
-
3-(4-methylphenyl)propanoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous Dichloromethane (DCM)
-
N,N-dimethylformamide (DMF) (catalytic amount if using oxalyl chloride)
-
-
Procedure:
-
To a solution of 3-(4-methylphenyl)propanoic acid (1.0 equivalent) in dry DCM, add oxalyl chloride (1.2 equivalents) dropwise at 0 °C under an inert atmosphere.[3]
-
Add a catalytic amount of DMF.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield crude 3-(4-methylphenyl)propionyl chloride. This product is typically used in the next step without further purification.[3]
-
Step 2: Friedel-Crafts Acylation to yield 4'-Methoxy-3-(4-methylphenyl)propiophenone
-
Materials:
-
Crude 3-(4-methylphenyl)propionyl chloride
-
Anisole
-
Anhydrous Aluminum chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Concentrated HCl
-
5% aqueous NaOH
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a separate flask, suspend anhydrous AlCl₃ (1.3 equivalents) in dry DCM and cool to 0 °C in an ice bath.
-
Slowly add a solution of 3-(4-methylphenyl)propionyl chloride (1.0 equivalent) in dry DCM to the stirred suspension.
-
After stirring for 10 minutes, add a solution of anisole (1.0 equivalent) in dry DCM dropwise over 20 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-14 hours).
-
Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with water, 5% aqueous NaOH, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
-
Data Presentation
The following table summarizes the typical reaction parameters and outcomes for the synthesis of 4'-Methoxy-3-(4-methylphenyl)propiophenone via Friedel-Crafts acylation.
| Parameter | Value | Reference |
| Step 1: Acyl Chloride Formation | ||
| Reactants | 3-(4-methylphenyl)propanoic acid, Oxalyl chloride | [3] |
| Solvent | Dichloromethane (DCM) | [3] |
| Catalyst | N,N-dimethylformamide (DMF) | [3] |
| Reaction Time | 2-3 hours | [3] |
| Temperature | Room Temperature | [3] |
| Yield | Crude, used directly | [3] |
| Step 2: Friedel-Crafts Acylation | ||
| Reactants | 3-(4-methylphenyl)propionyl chloride, Anisole | [4] |
| Lewis Acid | Aluminum chloride (AlCl₃) | [4] |
| Solvent | Dichloromethane (DCM) | [4] |
| Reaction Time | 12-14 hours | [4] |
| Temperature | 0 °C to Room Temperature | [4] |
| Yield | ~75% | [4] |
| Purity | High after purification | [4] |
Visualization of Synthetic Workflow
Application in Cardiovascular Drug Synthesis: The Case of Naftopidil
While a direct synthetic route from this compound to Naftopidil is not the standard method, the propiophenone intermediates are structurally relevant to precursors of various cardiovascular drugs. Naftopidil is an alpha-1 adrenergic receptor antagonist used in the treatment of benign prostatic hyperplasia (BPH), which also has cardiovascular effects.[5][6]
Mechanism of Action of Naftopidil
Naftopidil functions by blocking alpha-1 adrenergic receptors, which are found in the smooth muscles of blood vessels and the lower urinary tract.[5] It shows a higher affinity for the alpha-1D subtype compared to the alpha-1A and alpha-1B subtypes.[7]
-
In Benign Prostatic Hyperplasia (BPH): The enlargement of the prostate gland in BPH can obstruct urinary flow. By blocking alpha-1 receptors in the prostate and bladder neck, Naftopidil relaxes these smooth muscles, reducing the pressure on the urethra and improving urinary flow.[5]
-
Cardiovascular Effects: The blockade of alpha-1B receptors in vascular smooth muscle can lead to vasodilation, resulting in a potential decrease in blood pressure.[5] This makes it a consideration for hypertensive patients with BPH.[6]
Signaling Pathway of Naftopidil
Conclusion
This compound and its analogs are valuable reagents in pharmaceutical synthesis, primarily for the construction of propiophenone-based intermediates. These intermediates are precursors to a variety of therapeutic agents. The detailed protocol for the synthesis of 4'-Methoxy-3-(4-methylphenyl)propiophenone illustrates a practical application of this chemistry. The pharmacological profile of Naftopidil highlights the therapeutic potential of molecules that can be accessed through such synthetic strategies, demonstrating the importance of these building blocks in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. What is the mechanism of Naftopidil? [synapse.patsnap.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. [Pharmacological properties of naftopidil, a drug for treatment of the bladder outlet obstruction for patients with benign prostatic hyperplasia] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 3-(4-Methoxyphenyl)propionyl Chloride in Agrochemical Development: A Review of its Potential as a Synthetic Intermediate
Introduction
3-(4-Methoxyphenyl)propionyl chloride, a reactive acyl chloride derivative, is recognized within the chemical industry as a valuable intermediate for the synthesis of a variety of organic molecules.[1] Its bifunctional nature, featuring a reactive acid chloride group and a methoxyphenyl moiety, makes it a versatile building block. While its applications extend to the pharmaceutical and dye industries, this document focuses on its potential and reported uses in the development of novel agrochemicals. This report outlines the current understanding of its role as a precursor and provides generalized protocols for its application in the synthesis of potential agrochemical candidates.
Role as an Intermediate in Agrochemical Synthesis
This compound serves as a key starting material for introducing the 3-(4-methoxyphenyl)propanoyl group into a larger molecular scaffold. This moiety can be found in various biologically active compounds, and its incorporation into new chemical entities is a strategy employed in the design of potential fungicides, insecticides, and herbicides. The methoxy group on the phenyl ring can influence the compound's lipophilicity and metabolic stability, which are critical parameters for the efficacy and environmental fate of an agrochemical.
While specific, commercialized agrochemicals directly synthesized from this compound are not prominently documented in publicly available literature, its utility is implied in the broader context of agrochemical research and patent literature, which frequently describe the synthesis of compounds containing the methoxyphenylpropanamide or methoxyphenylpropanoate structures. These structures are readily accessible through reactions involving this compound.
Potential Agrochemical Applications
Based on the chemical scaffolds accessible from this intermediate, potential applications in agrochemical development can be extrapolated.
Fungicides
The synthesis of novel amide and ester derivatives is a common strategy in the development of new fungicides. The 3-(4-methoxyphenyl)propanoyl scaffold can be incorporated into molecules designed to inhibit various fungal metabolic pathways. For instance, the amide linkage is a key feature in many modern fungicides.
Insecticides
Similarly, the synthesis of novel insecticidal compounds can be envisioned. The methoxyphenyl group is present in some classes of insecticides, and the propionyl linker can be used to connect this moiety to other pharmacophores that target insect-specific receptors or enzymes.
Herbicides
The development of new herbicides often involves the exploration of novel chemical structures that can interfere with plant-specific biological processes. The 3-(4-methoxyphenyl)propionyl group could be a component of new molecules designed to act as plant growth regulators or inhibitors of essential plant enzymes. For example, propionic acid derivatives are known to have herbicidal properties.[2]
Experimental Protocols
The following are generalized experimental protocols for the synthesis of amide and ester derivatives from this compound, which are common reactions in the early stages of agrochemical discovery.
Synthesis of N-Substituted 3-(4-methoxyphenyl)propanamides
This protocol describes a general method for the acylation of a primary or secondary amine with this compound to form an amide derivative.
Materials:
-
This compound
-
A primary or secondary amine (e.g., aniline, benzylamine, piperidine)
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, diethyl ether)
-
A non-nucleophilic base (e.g., triethylamine, pyridine, N,N-diisopropylethylamine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for thin-layer chromatography (TLC)
Procedure:
-
In a clean, dry round-bottom flask, dissolve the amine (1.0 equivalent) and the non-nucleophilic base (1.2 equivalents) in the anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Dissolve this compound (1.1 equivalents) in the same anhydrous solvent and add it dropwise to the cooled amine solution via a dropping funnel over a period of 15-30 minutes with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Synthesis of 3-(4-methoxyphenyl)propanoate Esters
This protocol outlines a general procedure for the esterification of an alcohol with this compound.
Materials:
-
This compound
-
An alcohol (e.g., ethanol, phenol, benzyl alcohol)
-
Anhydrous aprotic solvent (e.g., dichloromethane, pyridine)
-
A non-nucleophilic base (e.g., triethylamine, pyridine) - optional, depending on the alcohol's reactivity.
-
Anhydrous magnesium sulfate or sodium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for thin-layer chromatography (TLC)
Procedure:
-
In a clean, dry round-bottom flask, dissolve the alcohol (1.0 equivalent) and, if used, the non-nucleophilic base (1.2 equivalents) in the anhydrous aprotic solvent under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Dissolve this compound (1.1 equivalents) in the same anhydrous solvent and add it dropwise to the cooled alcohol solution via a dropping funnel over a period of 15-30 minutes with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by distillation under reduced pressure or column chromatography on silica gel.
Data Presentation
As no specific quantitative data for agrochemicals derived directly from this compound was found, a template for data presentation is provided below for when such data becomes available.
Table 1: Fungicidal Activity of 3-(4-Methoxyphenyl)propanamide Derivatives
| Compound ID | Target Fungus | EC50 (µg/mL) | % Inhibition at X µg/mL |
| Example 1 | Botrytis cinerea | ||
| Example 2 | Phytophthora infestans | ||
| Control |
Table 2: Insecticidal Activity of 3-(4-Methoxyphenyl)propanoate Derivatives
| Compound ID | Target Insect | LC50 (ppm) | Mortality (%) at X ppm |
| Example 3 | Myzus persicae | ||
| Example 4 | Plutella xylostella | ||
| Control |
Table 3: Herbicidal Activity of 3-(4-Methoxyphenyl)propionyl Derivatives
| Compound ID | Target Weed | GR50 (g/ha) | % Growth Reduction at X g/ha |
| Example 5 | Avena fatua | ||
| Example 6 | Amaranthus retroflexus | ||
| Control |
Visualizations
The following diagrams illustrate the general synthetic workflows described in the experimental protocols.
Caption: General workflow for the synthesis of N-substituted 3-(4-methoxyphenyl)propanamides.
Caption: General workflow for the synthesis of 3-(4-methoxyphenyl)propanoate esters.
This compound is a readily available chemical intermediate with clear potential for the synthesis of novel agrochemicals. Its utility lies in its ability to introduce the 3-(4-methoxyphenyl)propanoyl scaffold, which is of interest in the design of new fungicides, insecticides, and herbicides. While specific, commercially successful agrochemicals directly derived from this starting material are not widely reported, the general synthetic methodologies for its conversion into amides and esters are well-established. Further research and disclosure in patent and scientific literature are required to fully elucidate the specific applications and efficacy of agrochemicals synthesized from this versatile intermediate.
References
Application Notes: Protecting Group Strategies for Reactions Involving 3-(4-Methoxyphenyl)propionyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Methoxyphenyl)propionyl chloride is a reactive acylating agent utilized in the synthesis of a variety of organic molecules, including pharmaceutical intermediates. Its high reactivity, characteristic of acyl chlorides, necessitates the use of protecting groups when other sensitive functionalities are present in the reacting substrate. This document provides detailed application notes and protocols for protecting group strategies involving amines, alcohols, and thiols in reactions with this compound. The methoxy group on the phenyl ring is generally stable under these conditions and does not require protection.
General Reaction Scheme
The fundamental reaction involves the nucleophilic acyl substitution of a protected substrate with this compound. This is followed by the removal of the protecting group to yield the final functionalized product.
Caption: General workflow for acylation with protecting groups.
Protecting Group Strategies for Amines
Primary and secondary amines are highly nucleophilic and will readily react with this compound to form amides. To achieve selective acylation at other sites or to introduce the acyl group onto a specific amine in a polyamine, protection is essential. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in a range of conditions and its facile removal under mild acidic conditions.[1][2]
Protection of Primary Amines with Boc Anhydride
Protocol:
-
Dissolve the primary amine (1.0 equiv) in a suitable solvent such as a 2:1 mixture of tetrahydrofuran (THF) and water.
-
Add a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (3.0 equiv), and stir until the amine is fully dissolved.[2]
-
Cool the mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.5 equiv) in one portion.[2]
-
Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and continue stirring for an additional 4 hours.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent like dichloromethane.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to obtain the N-Boc protected amine.
Table 1: N-Boc Protection of Primary Amines - Representative Data
| Entry | Amine Substrate | Base (equiv) | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| 1 | Benzylamine | TEA (3.0) | THF/H₂O (2:1) | 6 | 0 to RT | >95 |
| 2 | 2-Aminoethanol | DIPEA (3.0) | THF/H₂O (2:1) | 6 | 0 to RT | 98 |
| 3 | Glycine methyl ester | TEA (3.0) | THF/H₂O (2:1) | 6 | 0 to RT | >95 |
Acylation of N-Boc Protected Amines
Protocol:
-
Dissolve the N-Boc protected amine (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert atmosphere.
-
Add a non-nucleophilic base such as triethylamine (1.2 equiv).
-
Cool the solution to 0 °C.
-
Slowly add a solution of this compound (1.1 equiv) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous MgSO₄.
-
Concentrate the solution in vacuo and purify the residue by column chromatography on silica gel to yield the acylated product.
Deprotection of N-Boc Group
Protocol:
-
Dissolve the N-Boc protected acylated product in an appropriate solvent like dichloromethane or ethyl acetate.
-
Add a strong acid, such as 4M HCl in dioxane or trifluoroacetic acid (TFA) (e.g., 25-50% v/v in DCM).[2][3][4]
-
Stir the mixture at room temperature for 30 minutes to 2 hours.[3][5]
-
Monitor the deprotection by TLC.
-
Upon completion, remove the solvent and excess acid under reduced pressure.
-
If necessary, precipitate the product as its hydrochloride salt by adding a non-polar solvent like diethyl ether.
Caption: Workflow for amine protection, acylation, and deprotection.
Protecting Group Strategies for Alcohols
The hydroxyl group of alcohols is nucleophilic and will react with this compound to form esters. The tert-butyldimethylsilyl (TBDMS) group is a common and robust protecting group for alcohols that is stable to many reaction conditions but can be selectively removed using a fluoride source.[6][7]
Protection of Primary Alcohols with TBDMS-Cl
Protocol:
-
Dissolve the alcohol (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF).
-
Add imidazole (2.2 equiv).[8]
-
Cool the solution to 0 °C.
-
Add tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.1 equiv) portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Table 2: O-TBDMS Protection of Primary Alcohols - Representative Data
| Entry | Alcohol Substrate | Base (equiv) | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| 1 | 1-Butanol | Imidazole (2.2) | DMF | 12 | 0 to RT | 95 |
| 2 | 2-Phenylethanol | Imidazole (2.2) | DMF | 12 | 0 to RT | 92 |
| 3 | 1,4-Butanediol (mono-protection) | Imidazole (1.1) | DMF | 12 | 0 to RT | 85 |
Acylation of O-TBDMS Protected Alcohols
Protocol:
-
Dissolve the O-TBDMS protected alcohol (1.0 equiv) in anhydrous DCM under an inert atmosphere.
-
Add a base such as pyridine or triethylamine (1.2 equiv).
-
Cool the solution to 0 °C.
-
Slowly add a solution of this compound (1.1 equiv) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, wash with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, concentrate, and purify by column chromatography.
Deprotection of O-TBDMS Group
Protocol:
-
Dissolve the O-TBDMS protected ester in anhydrous THF.
-
Add a solution of tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.1-1.5 equiv).[6][7]
-
Stir the reaction at room temperature for 1-4 hours and monitor by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the resulting alcohol by column chromatography on silica gel.
Caption: Workflow for alcohol protection, acylation, and deprotection.
Protecting Group Strategies for Thiols
Thiols are more nucleophilic than alcohols and will react rapidly with this compound to form thioesters. The trityl (Trt) group is a bulky protecting group suitable for thiols, offering stability and selective removal under acidic conditions.
Protection of Thiols with Trityl Chloride
Protocol:
-
Dissolve the thiol (1.0 equiv) in an aprotic solvent like DCM or toluene.
-
Add trityl chloride (Trt-Cl) (1.1 equiv).
-
If the reaction is slow, a mild base like triethylamine can be added, or the mixture can be gently heated.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate in vacuo.
-
The S-trityl protected thiol can often be used without further purification.
Table 3: S-Trityl Protection of Thiols - Representative Data
| Entry | Thiol Substrate | Base | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| 1 | 1-Propanethiol | None | Toluene | 4 | 80 | >90 |
| 2 | 2-Mercaptoethanol | K₂CO₃ | DMF | 2 | RT | >95 |
| 3 | Cysteine | TEA | DCM | 6 | RT | ~90 |
Acylation of S-Trityl Protected Thiols
Protocol:
-
Dissolve the S-trityl protected thiol (1.0 equiv) in anhydrous DCM under an inert atmosphere.
-
Add a base such as pyridine or triethylamine (1.2 equiv).
-
Cool the solution to 0 °C.
-
Slowly add a solution of this compound (1.1 equiv) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, wash with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, concentrate, and purify by column chromatography.
Deprotection of S-Trityl Group
Protocol:
-
Dissolve the S-trityl protected thioester in DCM.
-
Add trifluoroacetic acid (TFA) and a scavenger such as triethylsilane (TES) to trap the trityl cation.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure to yield the deprotected thioester.
Caption: Workflow for thiol protection, acylation, and deprotection.
Orthogonal Protecting Group Strategies
In molecules containing multiple functional groups (e.g., an amino alcohol), an orthogonal protecting group strategy is crucial. This allows for the selective deprotection of one group while others remain protected. For instance, an amine can be protected as a Boc group (acid-labile) and an alcohol as a TBDMS ether (fluoride-labile). This enables either the amine or the alcohol to be selectively deprotected and further functionalized.
Conclusion
The successful use of this compound in the synthesis of complex molecules bearing other reactive functional groups is highly dependent on a well-designed protecting group strategy. The choice of protecting group should be guided by its stability to the acylation conditions and the mildness of its removal. The protocols and data presented herein provide a comprehensive guide for researchers in the planning and execution of syntheses involving this versatile acylating agent.
References
- 1. benchchem.com [benchchem.com]
- 2. Thioester - Wikipedia [en.wikipedia.org]
- 3. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(4-Methoxyphenyl)propionyl chloride
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 3-(4-Methoxyphenyl)propionyl chloride synthesis.
Troubleshooting Guide
Low yields and impurities are common challenges in the synthesis of acyl chlorides. This guide addresses specific issues you may encounter during the synthesis of this compound from 3-(4-methoxyphenyl)propanoic acid using a chlorinating agent like thionyl chloride (SOCl₂).
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Presence of moisture: Thionyl chloride and the acyl chloride product are highly sensitive to water, leading to hydrolysis back to the carboxylic acid.[1][2] 2. Degraded chlorinating agent: Old or improperly stored thionyl chloride may have decomposed. 3. Insufficient reaction time or temperature: The conversion of the carboxylic acid to the acyl chloride may be incomplete.[3] | 1. Ensure all glassware is oven or flame-dried. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2] 2. Use a fresh bottle of thionyl chloride or distill it before use.[1] 3. Monitor the reaction by TLC by quenching a small aliquot with methanol to form the methyl ester.[4] If the starting material is still present, consider increasing the reaction time or temperature. |
| Product is Dark or Colored (Yellow/Brown) | 1. Impure thionyl chloride: Aged thionyl chloride can contain impurities that cause discoloration.[1] 2. Side reactions at elevated temperatures: High temperatures can lead to decomposition and the formation of colored byproducts.[1] | 1. Purify the thionyl chloride by distillation before use.[1] 2. Maintain the recommended reaction temperature and avoid overheating during the reaction and workup.[1] |
| Difficulty in Product Isolation | 1. Hydrolysis during workup: Exposure of the acyl chloride to atmospheric moisture or aqueous solutions during workup can lead to hydrolysis.[1] 2. Residual thionyl chloride: Excess thionyl chloride can be difficult to remove and may co-distill with the product. | 1. Perform the workup under anhydrous conditions whenever possible. If an aqueous wash is necessary, use a non-polar organic solvent and work quickly. 2. Remove excess thionyl chloride by rotary evaporation, followed by azeotropic removal with a dry, inert solvent like toluene.[1] |
Optimizing Reaction Parameters
The following table summarizes the impact of key reaction parameters on the yield of this compound.
| Parameter | Typical Range | Effect on Yield | Notes |
| Thionyl Chloride Stoichiometry | 1.2 - 2.0 equivalents | Using a slight excess (around 1.5 eq) generally ensures complete conversion of the carboxylic acid. A large excess can complicate purification. | A significant excess should be avoided to minimize side reactions and simplify purification.[5] |
| Reaction Temperature | Room temperature to reflux (approx. 40°C in DCM) | Gentle heating can increase the reaction rate, but excessive heat may lead to side reactions and discoloration.[6] | The reaction is often started at room temperature and may be gently refluxed to drive it to completion.[6] |
| Reaction Time | 1 - 4 hours | Sufficient time is required for complete conversion. Reaction progress should be monitored. | Monitor by TLC (after quenching an aliquot with methanol) to determine the optimal reaction time.[6] |
| Solvent | Anhydrous Dichloromethane (DCM), Toluene, or neat | Anhydrous, non-protic solvents are essential to prevent hydrolysis. The reaction can also be run neat (without solvent). | DCM is a common choice due to its inertness and ease of removal.[6] |
| Catalyst (e.g., DMF) | Catalytic amount (1-2 drops) | A catalytic amount of DMF can significantly accelerate the reaction rate. | While effective, be aware that thionyl chloride can react with DMF to form a carcinogenic byproduct.[5] |
Frequently Asked Questions (FAQs)
Q1: How can I confirm the formation of this compound?
A1: Direct analysis of acyl chlorides by methods like TLC or HPLC can be challenging due to their high reactivity and susceptibility to hydrolysis on the stationary phase.[1] A common method to confirm formation is to take a small aliquot of the crude reaction mixture and quench it with an anhydrous alcohol, such as methanol or ethanol, to form the corresponding stable ester. This ester derivative can then be easily analyzed by TLC, GC, or LC-MS to check for the disappearance of the starting carboxylic acid.[4]
Q2: Is it necessary to purify this compound?
A2: For many subsequent reactions, the crude this compound can be used directly after removing the excess thionyl chloride and solvent under reduced pressure.[6] However, if the next step is sensitive to acidic conditions or requires high-purity starting materials, purification is recommended.
Q3: What are the best methods for purifying this compound?
A3: The most common and effective method for purifying acyl chlorides is fractional distillation under reduced pressure.[7] Another technique is azeotropic removal of volatile impurities by adding an anhydrous, inert solvent like toluene and then removing it under reduced pressure. This can be repeated multiple times to ensure the complete removal of reagents like thionyl chloride.[1]
Q4: What are the primary side reactions to be aware of during this synthesis?
A4: The main side reaction is the formation of the corresponding anhydride from the reaction of the acyl chloride with unreacted carboxylic acid.[5] At higher temperatures, other side reactions such as chlorination of the aromatic ring or the benzylic position can occur, although this is less common under standard conditions.[5]
Q5: What safety precautions should be taken when working with thionyl chloride and this compound?
A5: Thionyl chloride is a corrosive and lachrymatory substance that reacts violently with water to release toxic gases (HCl and SO₂).[8] this compound is also corrosive and will release HCl upon contact with moisture. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Experimental Protocol: High-Yield Synthesis of this compound
This protocol describes a method for the synthesis of this compound from 3-(4-methoxyphenyl)propanoic acid using thionyl chloride.
Materials:
-
3-(4-methoxyphenyl)propanoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous toluene
-
Round-bottom flask
-
Reflux condenser with a drying tube
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Preparation: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube, add 3-(4-methoxyphenyl)propanoic acid (1 equivalent).
-
Solvent Addition: Add anhydrous dichloromethane to dissolve the acid.
-
Reagent Addition: Slowly add thionyl chloride (1.5 equivalents) to the solution at room temperature with stirring. Gas evolution (HCl and SO₂) will be observed.
-
Reaction: After the initial gas evolution subsides, heat the reaction mixture to a gentle reflux (approximately 40°C) for 2-3 hours.[6]
-
Monitoring: Monitor the reaction progress by taking a small aliquot, quenching it with anhydrous methanol, and analyzing by TLC to confirm the disappearance of the starting carboxylic acid.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Solvent and Excess Reagent Removal: Remove the excess thionyl chloride and dichloromethane under reduced pressure using a rotary evaporator.
-
Azeotropic Removal: Add anhydrous toluene to the crude product and remove it under reduced pressure. Repeat this step twice to ensure all residual thionyl chloride is removed.[1]
-
Product: The resulting crude this compound can be used directly in the next step or purified by vacuum distillation.
Visualizing the Process
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low yields in the synthesis of this compound.
Caption: A logical workflow for diagnosing and resolving low yield issues.
Reaction Pathway and Potential Side Reactions
This diagram illustrates the primary reaction for the synthesis of this compound and a key potential side reaction.
Caption: The desired synthesis pathway and a common anhydride side reaction.
References
Technical Support Center: Purification of 3-(4-Methoxyphenyl)propionyl chloride
Welcome to the technical support center for the purification of 3-(4-Methoxyphenyl)propionyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: Common impurities include:
-
Unreacted 3-(4-Methoxyphenyl)propionic acid: The starting material for the synthesis.
-
Residual chlorinating agent: Excess thionyl chloride (SOCl₂) or oxalyl chloride used in the synthesis.
-
Hydrolyzed product: 3-(4-Methoxyphenyl)propionic acid formed by the reaction of the acyl chloride with moisture.[1][2]
-
Side-products from the chlorination reaction: Depending on the reagent used, various side-products can form. For instance, when using thionyl chloride, sulfur dioxide and hydrogen chloride are gaseous byproducts, but residual thionyl chloride can be an impurity if not completely removed.[3]
Q2: My crude this compound is a dark color. What could be the cause and how can I decolorize it?
A2: A dark color in the crude product can be due to several factors, including the presence of colored impurities from the starting material or side reactions during the synthesis. To decolorize the product, you can try treating a solution of the crude product with activated charcoal before filtration. However, be aware that activated charcoal can also adsorb some of your desired product, potentially lowering the yield.
Q3: How can I monitor the purity of my this compound during purification?
A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the purity. A suitable eluent system would be a mixture of hexane and ethyl acetate. The acyl chloride is a reactive compound, and for TLC analysis, it is often recommended to quench a small aliquot of the fraction with an alcohol (e.g., methanol) to form the more stable ester, which can then be easily visualized on a TLC plate.[4] The starting carboxylic acid will have a different Rf value than the corresponding ester.
Q4: Is it always necessary to purify this compound after synthesis?
A4: Not always. In many cases, the crude this compound can be used directly in the next reaction step after removing the excess chlorinating agent and solvent under reduced pressure.[5][6] This is particularly common if the subsequent reaction is not sensitive to minor impurities. However, for reactions requiring high purity starting materials, purification is essential.
Troubleshooting Guides
Problem 1: Low yield after purification by vacuum distillation.
| Possible Cause | Troubleshooting Steps |
| Product decomposition at high temperature. | Lower the distillation pressure to reduce the boiling point. A high vacuum system is recommended. |
| Incomplete transfer of the product. | Ensure all connections in the distillation apparatus are secure to maintain a stable vacuum. Use a suitable heating mantle and stir bar for even heating. |
| Loss of product due to volatility. | Use a cold trap (e.g., with dry ice/acetone) between the distillation apparatus and the vacuum pump to collect any volatile product that might be carried over. |
| Product is not volatile enough under the applied vacuum. | Ensure your vacuum pump is functioning correctly and can achieve the required pressure. Check for leaks in the system. |
Problem 2: Poor separation during column chromatography.
| Possible Cause | Troubleshooting Steps |
| Inappropriate solvent system (eluent). | Optimize the eluent system using TLC. A good starting point is a hexane/ethyl acetate gradient.[7] The ideal Rf value for the product on TLC for good separation on a column is typically between 0.2 and 0.4. |
| Column overloading. | Reduce the amount of crude material loaded onto the column. A general guideline is to load 1-5% of crude material relative to the weight of the silica gel. |
| Co-elution of impurities. | If impurities have similar polarity to the product, consider using a different adsorbent (e.g., alumina) or a different solvent system. |
| Product degradation on silica gel. | Acyl chlorides can be sensitive to the acidic nature of silica gel. You can either work quickly at low temperatures or use deactivated silica gel (e.g., by adding a small amount of triethylamine to the eluent). |
Problem 3: Product "oils out" instead of crystallizing during recrystallization.
| Possible Cause | Troubleshooting Steps |
| Inappropriate solvent or solvent mixture. | The solubility of the compound in the chosen solvent at room temperature may be too high. Try a less polar solvent or a solvent mixture (a "good" solvent in which the compound is soluble, and a "poor" solvent in which it is less soluble).[8] |
| Cooling the solution too quickly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of an oil instead of crystals. |
| Presence of impurities. | Impurities can inhibit crystallization. Try to pre-purify the crude product by a quick filtration through a small plug of silica gel to remove baseline impurities. |
| Supersaturation. | If no crystals form, try scratching the inside of the flask with a glass rod at the surface of the solution to induce crystallization. Seeding with a small crystal of the pure product can also be effective. |
Data Presentation
Table 1: Physical Properties and Purification Data for this compound and Analogs
| Parameter | This compound | Analogous Acyl Chlorides (General Data) |
| Molecular Formula | C₁₀H₁₁ClO₂[9][10] | - |
| Molecular Weight | 198.64 g/mol [9][] | - |
| Boiling Point | 291 °C at 760 mmHg[] | Varies significantly with structure and pressure. |
| Typical Distillation Pressure | High vacuum (e.g., <1 mmHg) is recommended to lower the boiling point and prevent decomposition. | 1-20 mmHg |
| TLC Eluent System (Silica Gel) | Hexane/Ethyl Acetate (gradient) | Hexane/Ethyl Acetate, Dichloromethane/Hexane |
| Typical Rf Value (for column) | ~0.3-0.4 in an optimized eluent system | ~0.2-0.4 |
| Recrystallization Solvents | Hexanes, Heptane/Ethyl Acetate, Toluene | Heptanes, Ethanol/Water, Acetone/Water[8] |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
-
Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are well-sealed with vacuum grease.
-
Sample Charging: Charge the distillation flask with the crude this compound. Add a magnetic stir bar.
-
Vacuum Application: Slowly and carefully apply vacuum to the system. A high vacuum pump is recommended.
-
Heating: Gently heat the distillation flask using a heating mantle while stirring.
-
Fraction Collection: Collect the fraction that distills at a constant temperature. The boiling point will depend on the pressure. For analogous compounds, distillation is often performed at pressures below 20 mmHg.[12]
-
Completion: Once the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Protocol 2: Purification by Flash Column Chromatography
-
Column Packing: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column. Alternatively, load the sample as a concentrated solution directly onto the column.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The gradient can be determined based on prior TLC analysis.[7]
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent system in which this compound is soluble when hot and sparingly soluble when cold. Hexanes or a mixture of heptane and ethyl acetate are good starting points.[8][13]
-
Dissolution: In a fume hood, dissolve the crude product in a minimal amount of the hot solvent with stirring.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should occur.
-
Crystallization Enhancement: To maximize the yield, place the flask in an ice bath for about 30 minutes once it has reached room temperature.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Mandatory Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Relationship between purification techniques and impurity removal.
References
- 1. CAS 15893-42-2: this compound [cymitquimica.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. This compound | C10H11ClO2 | CID 10932441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound, 99% | Fisher Scientific [fishersci.ca]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Friedel-Crafts Acylation with 3-(4-Methoxyphenyl)propionyl chloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for Friedel-Crafts acylation reactions involving 3-(4-Methoxyphenyl)propionyl chloride.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.
Issue 1: Low or No Product Yield
Q1: My Friedel-Crafts acylation reaction with this compound has a very low yield or is not working at all. What are the common causes?
A1: Low or no yield in Friedel-Crafts acylation can be attributed to several factors, particularly related to the reactants, catalyst, and reaction conditions. Here are the most common culprits:
-
Catalyst Inactivity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1][2] Any water in your solvent, glassware, or reagents will react with and deactivate the catalyst. It is crucial to maintain anhydrous (dry) conditions.
-
Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product can form a stable complex with the Lewis acid catalyst, effectively removing it from the reaction.[1][2] Therefore, a stoichiometric amount (or even a slight excess) of the catalyst is often required.
-
Deactivated Aromatic Ring: The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -COOH, -COR) on the aromatic substrate deactivates it towards electrophilic aromatic substitution, often preventing the reaction from proceeding.[1][2]
-
Sub-optimal Reaction Temperature: The reaction temperature can significantly influence the yield. While some reactions proceed well at room temperature, others may require cooling to prevent side reactions or heating to overcome the activation energy.[1]
-
Poor Quality Reagents: The purity of the this compound and the aromatic substrate is critical. Impurities can interfere with the reaction and lead to the formation of byproducts.[1]
Troubleshooting Workflow for Low Yield
References
managing the moisture sensitivity of 3-(4-Methoxyphenyl)propionyl chloride
Technical Support Center: 3-(4-Methoxyphenyl)propionyl chloride
This technical support center provides guidance on for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it moisture sensitive?
A1: this compound is a reactive organic compound, classified as an acyl chloride.[1] Its high reactivity stems from the acyl chloride functional group, which readily undergoes nucleophilic attack. It is particularly sensitive to moisture, reacting vigorously with water in the atmosphere or in solvents to hydrolyze back to its corresponding carboxylic acid, 3-(4-methoxyphenyl)propanoic acid, and releasing corrosive hydrochloric acid gas.[1][2]
Q2: How should I properly store this compound?
A2: To maintain its integrity, this compound should be stored in a cool, dry, and well-ventilated area, away from fire and heat sources.[3] The container must be kept tightly sealed.[3] It is crucial to store it under an inert atmosphere, such as dry nitrogen or argon, to prevent contact with air and moisture.[4] It should be stored separately from incompatible materials like oxidants, alcohols, and bases.[3][4]
Q3: What are the primary signs of degradation?
A3: The most common sign of degradation is a pungent, acidic odor due to the formation of hydrochloric acid from hydrolysis.[1] The liquid may also appear cloudy or fumed upon opening the container. For a definitive assessment, analytical techniques such as NMR or IR spectroscopy can be used to detect the presence of the carboxylic acid impurity.
Q4: Can I use this compound that has been accidentally exposed to air?
A4: It is not recommended. Exposure to atmospheric moisture will lead to partial or complete hydrolysis, reducing the purity and potency of the reagent. This will result in lower yields and the introduction of impurities into your reaction. For best results, use a fresh or properly stored reagent.
Q5: What safety precautions are necessary when handling this compound?
A5: this compound is corrosive and causes severe skin burns and eye damage.[5][6] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][5] Ensure an emergency eyewash station and safety shower are readily accessible.
Troubleshooting Guides
Issue 1: Low or No Yield in Acylation Reactions (e.g., Friedel-Crafts)
| Question | Possible Cause | Troubleshooting Action |
| Why is my acylation reaction failing or giving a very low yield? | Reagent Degradation: The this compound may have hydrolyzed due to improper storage or handling. | 1. Verify Reagent Quality: Before use, check the purity of the acyl chloride. A simple method is to take a small aliquot, react it with anhydrous methanol, and analyze the product by TLC or GC-MS to confirm the formation of the methyl ester.[7] 2. Use Fresh Reagent: If degradation is suspected, use a new, unopened bottle of the reagent. |
| Presence of Moisture: Trace amounts of water in the solvent, glassware, or starting materials can consume the acyl chloride and deactivate the Lewis acid catalyst (in Friedel-Crafts reactions).[8] | 1. Dry Glassware: Ensure all glassware is rigorously dried in an oven (e.g., at 120°C overnight) and cooled under a stream of dry inert gas just before use.[7] 2. Use Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. 3. Inert Atmosphere: Conduct the entire experiment under a dry inert atmosphere (nitrogen or argon).[8] | |
| Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) may be old or have been exposed to moisture. | 1. Use Fresh Catalyst: Use a fresh, unopened container of the Lewis acid. 2. Proper Handling: Weigh and add the catalyst under an inert atmosphere to prevent exposure to moisture. |
Issue 2: Formation of Unexpected Byproducts
| Question | Possible Cause | Troubleshooting Action |
| I am observing a significant amount of 3-(4-methoxyphenyl)propanoic acid in my product mixture. Why? | In-situ Hydrolysis: The acyl chloride is hydrolyzing during the reaction or workup. | 1. Anhydrous Conditions: Re-evaluate and ensure all reaction components and the atmosphere are strictly anhydrous. 2. Anhydrous Workup: During the workup, perform aqueous extractions quickly and at a low temperature to minimize hydrolysis of any unreacted acyl chloride. |
| My reaction is producing a tar-like substance. | High Reaction Temperature: The reaction temperature may be too high, leading to polymerization or degradation of starting materials or products.[8] | 1. Temperature Control: Maintain strict temperature control, especially during the addition of the acyl chloride and catalyst. Running the reaction at a lower temperature (e.g., 0°C) may be beneficial.[8] |
Data Presentation
Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 15893-42-2 | [4][9] |
| Molecular Formula | C₁₀H₁₁ClO₂ | [4][9] |
| Molecular Weight | 198.65 g/mol | [4][9] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 159-163 °C at 10 Torr | [10] |
| Density | ~1.159 g/cm³ | [] |
| Solubility | Reacts with water | [4][10] |
| Sensitivity | Air and moisture sensitive | [4][10] |
Experimental Protocols
Protocol 1: Handling and Dispensing this compound
This protocol outlines the standard procedure for handling this moisture-sensitive reagent under an inert atmosphere.
Materials:
-
This compound in its original container.
-
Dry, nitrogen-flushed reaction flask with a rubber septum.
-
Dry, gas-tight syringe.
-
Source of dry nitrogen or argon gas with a manifold.
Procedure:
-
Inert Atmosphere Setup: Assemble your reaction glassware and flame-dry it under vacuum, then cool to room temperature under a positive pressure of dry nitrogen or argon.
-
Reagent Equilibration: Allow the bottle of this compound to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold surface.
-
Inert Gas Blanket: Puncture the septum of the reagent bottle with a needle connected to the inert gas line to create a positive pressure. Puncture with a second "vent" needle to allow for pressure equalization.
-
Dispensing: Use a clean, dry syringe to pierce the septum and withdraw the desired volume of the acyl chloride.
-
Transfer: Immediately transfer the acyl chloride to the reaction flask by injecting it through the flask's septum.
-
Storage after Use: Before removing the needles, ensure the inert gas flow slightly exceeds consumption to maintain a positive pressure. Securely recap the bottle and seal the septum puncture with parafilm for extra protection. Store as recommended.[3][4]
Protocol 2: Friedel-Crafts Acylation of Anisole
This protocol is an example of a typical application and highlights moisture-sensitive techniques.
Materials:
-
Anisole
-
This compound
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1M aq.)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: To a flame-dried, three-necked flask equipped with a stir bar, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (1.1 eq) and anhydrous DCM. Cool the suspension to 0°C in an ice bath.
-
Reagent Addition: In a separate dry flask, dissolve anisole (1.0 eq) and this compound (1.0 eq) in anhydrous DCM.
-
Reaction: Add the solution from step 2 to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension at 0°C over 30 minutes.
-
Monitoring: After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, cool the flask back to 0°C and slowly quench the reaction by carefully adding crushed ice, followed by 1M HCl.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization.
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Workflow for reactions using moisture-sensitive acyl chlorides.
References
- 1. CAS 15893-42-2: this compound [cymitquimica.com]
- 2. Propionyl chloride | C3H5ClO | CID 62324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What Should Be Noticed When Using and Storing Propionyl Chloride? - Nanjing Chemical Material Corp. [njchm.com]
- 4. This compound, 99% | Fisher Scientific [fishersci.ca]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. This compound | C10H11ClO2 | CID 10932441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. scbt.com [scbt.com]
- 10. This compound | 15893-42-2 [chemicalbook.com]
Technical Support Center: Troubleshooting Incomplete Acylation Reactions
This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions for common issues encountered during acylation reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: Low to No Product Yield
Q: My acylation reaction is resulting in a low yield or no desired product. What are the common causes and how can I improve the yield?
A: Low yields in acylation reactions can stem from several factors, ranging from the quality of your reagents to the reaction conditions. Here are the most common culprits and their solutions:
-
Deactivated Aromatic Ring: In electrophilic aromatic substitution reactions like Friedel-Crafts acylation, strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR) on the aromatic substrate can deactivate it, preventing the reaction from proceeding efficiently.[1][2]
-
Solution: If possible, consider using a more activated aromatic substrate. For substrates with deactivating groups, harsher reaction conditions, such as higher temperatures or more potent Lewis acid catalysts, may be necessary.
-
-
Catalyst Inactivity: Lewis acid catalysts, such as aluminum chloride (AlCl₃), are extremely sensitive to moisture.[2][3] Any water present in your solvent, glassware, or reagents will react with and deactivate the catalyst.[2][3]
-
Insufficient Catalyst: In many Friedel-Crafts acylation reactions, a stoichiometric amount of the Lewis acid is required. This is because the ketone product can form a stable complex with the catalyst, effectively removing it from the catalytic cycle.[1][5]
-
Solution: A common starting point is to use 1.1 to 1.3 equivalents of the catalyst relative to the acylating agent.[3] In some cases, an even larger excess may be needed.
-
-
Inadequate Acylating Agent Reactivity: The chosen acylating agent (e.g., carboxylic acid, anhydride, acyl chloride) may not be reactive enough under your current conditions.[4]
-
Suboptimal Reaction Temperature: The reaction temperature can significantly influence the yield. Some reactions require heating to overcome the activation energy, while for others, high temperatures can lead to side reactions and decomposition.[1][3]
-
Solution: The optimal temperature should be determined empirically for each specific substrate. A temperature screening experiment can help identify the ideal conditions.
-
-
Poor Quality of Reagents: The purity of the acylating agent and the substrate is critical. Impurities can interfere with the reaction and lead to the formation of byproducts.[1][5]
-
Solution: Use high-purity reagents. If necessary, purify your starting materials before use.
-
Issue 2: Formation of Multiple Products
Q: My reaction is producing significant amounts of side products, complicating purification. What are the likely side reactions and how can I minimize them?
A: The formation of multiple products is a common challenge in acylation reactions. Here are some likely side reactions and strategies to mitigate them:
-
Polyacylation: Although the acyl group is deactivating, preventing further substitution, polyacylation can still occur, especially with highly activated aromatic substrates.
-
O- vs. N- or C-Acylation: In substrates with multiple nucleophilic sites, such as phenols, amines, or ureas, acylation can occur at different atoms. For instance, with ureas, both O-acylation and N-acylation are possible.[4] For phenols, both O-acylation and C-acylation (Fries rearrangement) can occur.
-
Solution: The choice of solvent and catalyst can direct the reaction towards the desired product.[4] For phenols, protecting the hydroxyl group as an ester before performing a Friedel-Crafts acylation can be an effective strategy.[1] For ureas, non-polar solvents may favor the desired N-acylation.[4]
-
-
Polymerization: Some substrates, particularly electron-rich heterocycles like pyrrole, are susceptible to polymerization under the strongly acidic conditions of some acylation reactions.[7]
-
Solution: Maintain a low reaction temperature and add the Lewis acid at a low temperature before introducing the acylating agent.[7]
-
Issue 3: Catalyst-Related Problems
Q: My reaction mixture is turning dark and forming a tarry material. What could be the cause?
A: The formation of dark, tarry material often indicates decomposition or polymerization.
-
Reactive Substrates: Highly activated substrates may be prone to polymerization or other side reactions in the presence of a strong Lewis acid.[2]
-
Solution: Use milder reaction conditions, such as a less reactive Lewis acid or lower temperatures.
-
-
High Reaction Temperature: Excessive heat can lead to the decomposition of starting materials or products.[5]
-
Solution: Ensure proper temperature control throughout the reaction.
-
Data Presentation
Table 1: Impact of Reaction Parameters on Friedel-Crafts Acylation Yield
| Parameter | Condition | Effect on Yield | Citation |
| Aromatic Substrate | Electron-donating groups | Increases | [1] |
| Electron-withdrawing groups | Decreases | [1][2] | |
| Catalyst | Anhydrous Lewis Acid (e.g., AlCl₃) | Essential for reaction | [2][3] |
| Stoichiometric amount | Often required for good yield | [1][5] | |
| Acylating Agent | Acyl Chloride > Anhydride | More reactive, often higher yield | [4] |
| Temperature | Optimized for specific reaction | Varies; can increase or decrease yield | [1][3] |
| Solvent | Anhydrous, aprotic (e.g., DCM, THF) | Generally preferred | [4] |
| Moisture | Presence of water | Drastically reduces yield | [2][3] |
Experimental Protocols
General Protocol for Friedel-Crafts Acylation of Anisole
This protocol describes a general procedure for the acylation of anisole with acetyl chloride using aluminum chloride as the catalyst.[2]
Materials:
-
Anhydrous aluminum chloride (1.2 equivalents)
-
Anhydrous dichloromethane (DCM)
-
Acetyl chloride (1.1 equivalents)
-
Anisole (1.0 equivalent)
-
Round-bottom flask
-
Dropping funnel
-
Ice bath
-
Crushed ice and concentrated HCl for workup
Procedure:
-
Setup: Assemble the reaction apparatus and ensure all glassware is thoroughly dried. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Suspension: In the round-bottom flask, suspend anhydrous aluminum chloride in anhydrous dichloromethane.
-
Acylating Agent Addition: Cool the suspension to 0°C in an ice bath. Slowly add acetyl chloride to the stirred suspension.
-
Substrate Addition: Dissolve anisole in anhydrous dichloromethane and add it to the dropping funnel. Add the anisole solution dropwise to the reaction mixture at 0°C over 30 minutes.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, carefully pour the reaction mixture onto crushed ice containing concentrated HCl to hydrolyze the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
Mandatory Visualization
Caption: Troubleshooting workflow for incomplete acylation reactions.
References
optimizing reaction temperature and time for 3-(4-Methoxyphenyl)propionyl chloride
This technical support guide provides troubleshooting advice and frequently asked questions for the synthesis of 3-(4-Methoxyphenyl)propionyl chloride, a key intermediate for researchers in drug development and organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for preparing this compound?
A1: The most common method is the conversion of 3-(4-Methoxyphenyl)propanoic acid to its corresponding acyl chloride using a chlorinating agent.[1] The two most frequently used reagents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[2][3][4]
Q2: What are the typical solvents used for this reaction?
A2: Anhydrous dichloromethane (DCM) is a commonly used solvent for this reaction.[1][2] It is crucial to use a dry solvent to prevent the hydrolysis of the acyl chloride product.
Q3: What is the role of N,N-dimethylformamide (DMF) in reactions with oxalyl chloride?
A3: In reactions involving oxalyl chloride, a catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction.[2]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by thin-layer chromatography (TLC).[1] It is important to note that acyl chlorides can be reactive with the silica gel on the TLC plate; therefore, quenching a small aliquot of the reaction mixture with an alcohol (e.g., methanol) to form the corresponding ester before running the TLC is a common practice.
Q5: Is it necessary to purify the this compound after synthesis?
A5: In many cases, the crude this compound is used directly in the next step without further purification.[1][2] Excess chlorinating agent and solvent are typically removed under reduced pressure. If purification is required, distillation under reduced pressure can be performed, but care must be taken due to the reactivity of the acyl chloride.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Formation | 1. Incomplete reaction.[5] 2. Deactivation of reagents by moisture.[5] 3. Insufficient amount of chlorinating agent. | 1. Increase the reaction time or gently heat the reaction mixture to reflux.[1][5] 2. Ensure all glassware is oven-dried, and use anhydrous solvents and fresh reagents.[5] 3. Use a slight excess of the chlorinating agent (e.g., 1.2 to 1.5 equivalents).[1] |
| Product Hydrolyzes Back to Carboxylic Acid | Presence of water in the reaction or during workup. | 1. Use anhydrous solvents and reagents. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Avoid exposure of the product to atmospheric moisture during workup and storage. |
| Side Product Formation | 1. Reaction temperature is too high, leading to decomposition or side reactions. 2. Impurities in the starting material. | 1. Maintain the recommended reaction temperature. For reactions with oxalyl chloride, addition is often done at 0°C.[2] For thionyl chloride, the reaction may be started at room temperature and then refluxed.[1] 2. Ensure the purity of the starting 3-(4-Methoxyphenyl)propanoic acid. |
| Difficulty in Removing Excess Thionyl Chloride | Thionyl chloride has a relatively high boiling point (76 °C). | 1. Remove excess thionyl chloride by rotary evaporation, possibly co-evaporating with an anhydrous solvent like toluene. 2. For distillable acyl chlorides, purification can be achieved by distillation under reduced pressure. |
Experimental Protocols
Method 1: Using Thionyl Chloride
This protocol is based on established methods for the synthesis of acyl chlorides from carboxylic acids.[1]
Materials:
-
3-(4-Methoxyphenyl)propanoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask
-
Reflux condenser with a drying tube
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube, add 3-(4-Methoxyphenyl)propanoic acid (1 equivalent).
-
Add anhydrous dichloromethane to dissolve the acid.
-
Slowly add thionyl chloride (1.5 equivalents) to the solution at room temperature with stirring.
-
After the initial evolution of gas subsides, heat the reaction mixture to reflux (approximately 40°C) for 2 hours.
-
Monitor the reaction progress by TLC (after quenching a sample with methanol).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and dichloromethane under reduced pressure using a rotary evaporator.
-
The resulting crude this compound can be used directly in the next step.
Method 2: Using Oxalyl Chloride
This protocol is an alternative method for preparing acyl chlorides.[2]
Materials:
-
3-(4-Methoxyphenyl)propanoic acid
-
Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM)
-
N,N-dimethylformamide (DMF)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
To a solution of 3-(4-Methoxyphenyl)propanoic acid (1.0 equivalent) in dry dichloromethane in a round-bottom flask, add a catalytic amount of DMF.
-
Cool the mixture to 0°C in an ice bath.
-
Add oxalyl chloride (1.2 equivalents) dropwise from a dropping funnel at 0°C under an inert atmosphere.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Monitor the reaction progress by TLC (after quenching a sample with methanol).
-
Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure.
-
The crude this compound can be used in the next step without further purification.
Data Presentation
Table 1: Comparison of Reaction Conditions
| Parameter | Method 1: Thionyl Chloride | Method 2: Oxalyl Chloride |
| Chlorinating Agent | Thionyl chloride (SOCl₂) | Oxalyl chloride ((COCl)₂) |
| Equivalents | 1.5 | 1.2 |
| Catalyst | None | DMF (catalytic) |
| Solvent | Anhydrous DCM | Anhydrous DCM |
| Initial Temperature | Room Temperature | 0 °C |
| Reaction Temperature | Reflux (~40 °C) | Room Temperature |
| Reaction Time | 2 hours | 2-3 hours |
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low product yield.
References
preventing hydrolysis of 3-(4-Methoxyphenyl)propionyl chloride during workup
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-(4-methoxyphenyl)propionyl chloride, with a focus on preventing its hydrolysis during reaction workup.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so susceptible to hydrolysis?
Acyl chlorides, including this compound, are highly reactive carboxylic acid derivatives.[1] The carbon atom of the acyl chloride group is bonded to two highly electronegative atoms (oxygen and chlorine), which makes it very electron-deficient and a prime target for nucleophiles like water.[2] The reaction with water is typically rapid and results in the formation of the corresponding carboxylic acid, 3-(4-methoxyphenyl)propanoic acid, which is often an undesired byproduct.[3][4]
Q2: What are the tell-tale signs of hydrolysis in my reaction mixture?
The most common indications of significant hydrolysis are a lower-than-expected yield of your desired product and the presence of 3-(4-methoxyphenyl)propanoic acid in your crude material. This can be confirmed by analytical techniques such as:
-
Thin-Layer Chromatography (TLC): Appearance of a more polar spot corresponding to the carboxylic acid.
-
NMR Spectroscopy: Presence of a broad singlet corresponding to the carboxylic acid proton (-COOH).
-
IR Spectroscopy: A broad O-H stretch characteristic of a carboxylic acid (around 2500-3300 cm⁻¹).[5]
Q3: Can I use an aqueous workup for reactions involving this compound?
Yes, an aqueous workup can be performed, but it must be done with extreme care to minimize hydrolysis.[6] Key precautions include using ice-cold aqueous solutions, minimizing the contact time between the organic and aqueous layers, and immediately neutralizing any acidic or basic components.[7][8]
Q4: Are there alternatives to a traditional aqueous workup?
Yes, for particularly sensitive substrates or when maximum yield is critical, a non-aqueous workup is recommended. This typically involves quenching the reaction with an anhydrous reagent and removing solid byproducts by filtration.
Troubleshooting Guide: Preventing Hydrolysis During Workup
This guide will help you diagnose and resolve issues related to the unwanted hydrolysis of this compound during the workup phase of your experiment.
| Issue | Possible Cause | Recommended Solution |
| Low or no yield of the desired product, with the starting carboxylic acid detected. | Hydrolysis of this compound. | * Ensure all glassware is rigorously dried (oven- or flame-dried) before use. * Use anhydrous solvents, preferably freshly distilled or from a sealed bottle. * Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.[9] |
| Formation of an emulsion during extraction. | Incomplete quenching of the Lewis acid catalyst (e.g., AlCl₃) or high concentration of salts. | * Pour the reaction mixture onto a vigorously stirred slurry of crushed ice and concentrated HCl to ensure complete hydrolysis of the aluminum salts.[7] * Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. |
| Product loss into the aqueous layer. | The product may have some water solubility, or the pH of the aqueous layer is unsuitable. | * Use brine for the final wash to "salt out" the organic product, reducing its solubility in the aqueous layer. * Ensure the pH of the aqueous layer is neutral before final extraction. |
| Difficulty removing excess thionyl chloride or oxalyl chloride. | These reagents can co-distill with the solvent or product. | * After the reaction is complete, add a high-boiling point anhydrous solvent like toluene and evaporate under reduced pressure. This can be repeated to azeotropically remove traces of the chlorinating agent.[10] |
Data Presentation: Factors Influencing Hydrolysis
| Parameter | Condition | Effect on Hydrolysis Rate | Rationale |
| Temperature | High | Increases | Hydrolysis is a chemical reaction with activation energy; higher temperatures provide more energy for the reaction to proceed. |
| Low (0-5 °C) | Decreases | Reduces the kinetic energy of the water molecules, slowing the rate of nucleophilic attack. | |
| pH | Acidic or Basic | Increases | Both acid and base can catalyze the hydrolysis of acyl chlorides. |
| Neutral (pH ~7) | Minimized | Reduces the rate of catalyzed hydrolysis. | |
| Contact Time with Aqueous Phase | Prolonged | Increases | More time allows for more opportunities for the acyl chloride to react with water. |
| Brief | Decreases | Minimizes the extent of the hydrolysis reaction. | |
| Solvent | Protic (e.g., alcohols, water) | High | These solvents can act as nucleophiles and react with the acyl chloride.[5] |
| Aprotic (e.g., DCM, THF) | Low | These solvents do not have acidic protons and are unreactive towards the acyl chloride. |
Experimental Protocols
Protocol 1: Standard Aqueous Workup for a Friedel-Crafts Acylation
This protocol outlines a typical workup procedure following a Friedel-Crafts acylation using this compound, designed to minimize hydrolysis.
-
Cooling: Once the reaction is complete, cool the reaction vessel to 0 °C in an ice bath.
-
Quenching: Slowly and carefully pour the cold reaction mixture onto a vigorously stirred slurry of crushed ice and concentrated hydrochloric acid. This step is highly exothermic.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) two to three times.
-
Washing: Combine the organic layers and wash sequentially with:
-
Ice-cold water.
-
Ice-cold saturated sodium bicarbonate (NaHCO₃) solution until gas evolution ceases. Caution: Vent the separatory funnel frequently.
-
Ice-cold brine (saturated NaCl solution).
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
Protocol 2: Non-Aqueous Workup
This protocol is suitable for reactions where the product is highly sensitive to hydrolysis.
-
Cooling: Cool the reaction mixture to 0 °C.
-
Quenching (optional): If a Lewis acid catalyst was used, it can sometimes be precipitated by the addition of an anhydrous ether (e.g., diethyl ether or MTBE) and removed by filtration.
-
Solvent Removal: Remove the reaction solvent under reduced pressure.
-
Trituration: Add a non-polar solvent in which the desired product is soluble but the byproducts are not (e.g., a mixture of hexane and ethyl acetate). Stir vigorously to dissolve the product and precipitate the impurities.
-
Filtration: Filter the mixture through a pad of Celite® or silica gel, washing with the same non-polar solvent.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude product, which can then be further purified by chromatography or recrystallization.
Visualizations
Caption: Mechanism of hydrolysis of this compound.
Caption: Troubleshooting workflow for preventing hydrolysis.
References
- 1. flexiprep.com [flexiprep.com]
- 2. chemistrystudent.com [chemistrystudent.com]
- 3. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 4. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
Technical Support Center: Catalyst Deactivation in Reactions with 3-(4-Methoxyphenyl)propionyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst deactivation during chemical reactions involving 3-(4-Methoxyphenyl)propionyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving this compound where catalyst deactivation is a concern?
A1: The most common reaction is Friedel-Crafts acylation, where this compound is used to introduce the 3-(4-methoxyphenyl)propionyl group onto an aromatic substrate. This reaction typically employs a Lewis acid catalyst, which is susceptible to various deactivation pathways.
Q2: Why is my Friedel-Crafts acylation reaction with this compound showing low or no yield?
A2: Low or no yield is frequently linked to catalyst deactivation. The primary causes include the formation of a stable complex between the catalyst and the ketone product, the presence of moisture which hydrolyzes the catalyst, or the use of substrates with functional groups that react with the catalyst (e.g., -NH₂, -OH).[1][2][3] Insufficient catalyst loading can also be a factor, as the reaction often requires stoichiometric amounts.[1][4][5]
Q3: What are the typical catalysts used in reactions with this compound?
A3: Lewis acids like aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃) are standard catalysts for Friedel-Crafts acylation.[6] Solid acid catalysts, such as zeolites (e.g., HBEA, USY) and clays (e.g., Fe-K10), are also utilized as more environmentally friendly and reusable alternatives.[7]
Q4: Can I reuse my catalyst for subsequent reactions?
A4: Reusability depends on the type of catalyst. Lewis acids like AlCl₃ are generally consumed during the reaction and subsequent aqueous workup, forming a complex with the product, making them non-recoverable.[4] Solid acid catalysts, such as zeolites, can often be recycled after filtration and regeneration, for example, by heating to high temperatures in a stream of air to remove coke deposits.[7]
Q5: What are the visual indicators of catalyst deactivation?
A5: Visual indicators can be subtle. For homogeneous Lewis acid catalysts, a change in the color or consistency of the reaction mixture might be observed. For heterogeneous solid catalysts, a change in color due to coke formation (darkening) can be an indicator. However, the primary indicator of deactivation is a significant drop in reaction rate or product yield, as monitored by techniques like TLC or LC-MS.
Troubleshooting Guides
Issue 1: Low Yield in Friedel-Crafts Acylation with Lewis Acid Catalysts (e.g., AlCl₃)
| Potential Cause | Troubleshooting Steps | Explanation |
| Catalyst Inactivity due to Moisture | 1. Ensure all glassware is oven- or flame-dried and cooled under an inert atmosphere (e.g., nitrogen, argon).2. Use anhydrous solvents. Consider distilling solvents over a suitable drying agent.3. Handle the Lewis acid catalyst under an inert atmosphere. | Lewis acids like AlCl₃ are extremely sensitive to moisture and will rapidly hydrolyze, rendering them inactive.[1] |
| Insufficient Catalyst | 1. Increase the molar ratio of the catalyst to the limiting reagent. A stoichiometric amount (1.0 to 1.2 equivalents) is often necessary.2. In some cases, a slight excess of the catalyst may be required. | The ketone product forms a stable complex with the Lewis acid, effectively removing it from the catalytic cycle. Therefore, at least one equivalent of the catalyst is consumed per equivalent of product formed.[1][4][5] |
| Deactivated Aromatic Substrate | 1. Check if the aromatic substrate contains strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H).2. Avoid substrates with amine (-NH₂) or hydroxyl (-OH) groups that can react with the catalyst.[1][2] | Strongly deactivated aromatic rings are not nucleophilic enough to undergo Friedel-Crafts acylation.[2] Basic groups will react with and neutralize the Lewis acid catalyst. |
| Reaction Temperature Too Low | 1. Monitor the reaction at a low temperature (e.g., 0 °C) initially.2. If the reaction is sluggish, allow it to slowly warm to room temperature and stir for an extended period. | While initial cooling is often necessary to control the exothermic reaction, some reactions may require thermal energy to proceed at a reasonable rate. |
Issue 2: Deactivation of Solid Acid Catalysts (e.g., Zeolites)
| Potential Cause | Troubleshooting Steps | Explanation |
| Coking or Fouling | 1. Implement a catalyst regeneration protocol. A common method is calcination (heating to high temperatures, e.g., 500 °C) in a stream of air to burn off carbonaceous deposits.[7]2. Optimize reaction time; prolonged reaction times can lead to the formation of heavy byproducts that cause fouling.[7] | Heavy organic molecules, or "coke," can deposit on the catalyst surface and within its pores, blocking access to the active sites.[8][9] |
| Poisoning by Contaminants | 1. Purify reactants and solvents to remove potential poisons like sulfur or nitrogen compounds.2. Use guard beds to trap impurities before they reach the catalyst bed in flow systems.[10] | Certain functional groups or impurities can strongly and irreversibly adsorb to the active sites, leading to poisoning.[8][10] |
| Structural Damage by Water | 1. Ensure reactants and the reaction environment are anhydrous.2. Consider using more hydrophobic catalysts if water is a byproduct of the reaction. | Water, especially at elevated temperatures, can cause irreversible structural changes to some solid catalysts, such as dealumination in zeolites.[8] |
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation using AlCl₃
-
Setup: Assemble an oven-dried, three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen or argon inlet.
-
Catalyst Suspension: Under a positive pressure of inert gas, charge the flask with anhydrous aluminum chloride (1.1 - 1.2 equivalents) and an anhydrous solvent (e.g., dichloromethane, DCM).
-
Reagent Addition: Cool the suspension to 0 °C using an ice bath. Dissolve this compound (1.0 equivalent) and the aromatic substrate (1.0 equivalent) in anhydrous DCM and add this solution to the dropping funnel.
-
Reaction: Add the solution from the dropping funnel dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-16 hours. Monitor the reaction progress by TLC.
-
Workup: Upon completion, carefully and slowly pour the reaction mixture onto crushed ice containing concentrated HCl to decompose the aluminum chloride complex.
-
Extraction & Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Visualizations
Catalyst Deactivation Pathways in Friedel-Crafts Acylation
Caption: Common deactivation pathways for Lewis acid catalysts.
Troubleshooting Workflow for Low Reaction Yield
Caption: A logical workflow for troubleshooting low product yield.
Regeneration Cycle for Solid Acid Catalysts
Caption: A typical cycle of use and regeneration for a solid catalyst.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. byjus.com [byjus.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. mt.com [mt.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 9. Catalyst Deactivation And Regeneration: Coking, Sintering, And Chloride Effects [eureka.patsnap.com]
- 10. m.youtube.com [m.youtube.com]
removing unreacted 3-(4-Methoxyphenyl)propionyl chloride from the reaction mixture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(4-methoxyphenyl)propionyl chloride. It offers practical advice on how to remove unreacted starting material from a reaction mixture, ensuring the purity of the desired product.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the work-up and purification of reaction mixtures containing unreacted this compound.
Issue 1: Persistent Presence of Starting Material After Aqueous Work-up
Possible Cause: Incomplete hydrolysis of the acyl chloride.
Solution:
-
Vigorous Quenching: Ensure the reaction mixture is quenched by adding it slowly to a vigorously stirred mixture of ice and water. This promotes the rapid hydrolysis of the reactive acyl chloride to the more water-soluble carboxylic acid.
-
Basic Wash: After quenching, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or another weak base. This will convert the resulting 3-(4-methoxyphenyl)propionic acid into its water-soluble sodium salt, which will be extracted into the aqueous layer.[1]
Issue 2: Emulsion Formation During Extraction
Possible Cause: The presence of finely divided solids or amphiphilic molecules at the interface of the organic and aqueous layers.
Solution:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help to break up emulsions.
-
Filtration: If solids are present, filter the entire mixture through a pad of Celite or glass wool before performing the extraction.
-
Patience: Allow the mixture to stand for a longer period to allow for better phase separation.
Issue 3: Product Contamination with 3-(4-Methoxyphenyl)propionic acid
Possible Cause: Inefficient extraction of the carboxylic acid into the aqueous layer.
Solution:
-
Multiple Basic Washes: Perform multiple washes with the aqueous base solution to ensure complete removal of the carboxylic acid.
-
Check pH: After the basic wash, check the pH of the aqueous layer to ensure it is basic. If not, add more base.
-
Column Chromatography: If the product is still contaminated, purification by column chromatography on silica gel is an effective method to separate the desired product from the more polar carboxylic acid.[2]
Frequently Asked Questions (FAQs)
Q1: What is the most common method for removing unreacted this compound?
A1: The most common and effective method is to quench the reaction mixture with water or a dilute aqueous acid.[3] This rapidly hydrolyzes the acyl chloride to 3-(4-methoxyphenyl)propionic acid. The resulting carboxylic acid can then be easily removed by extraction with a basic aqueous solution.
Q2: How can I monitor the removal of the acyl chloride?
A2: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of the removal. A small aliquot of the organic layer can be spotted on a TLC plate. The disappearance of the spot corresponding to the acyl chloride indicates its successful removal. For more quantitative analysis, techniques like HPLC or GC-MS can be used.
Q3: Can I use other nucleophiles besides water to quench the reaction?
A3: Yes, other nucleophiles can be used. For example, adding an alcohol like methanol will convert the acyl chloride to a methyl ester. This can be useful if the ester is easier to separate from the desired product than the carboxylic acid. Similarly, adding an amine will form an amide. The choice of quenching agent depends on the specific reaction and the properties of the desired product.
Q4: Is it possible to remove unreacted this compound by distillation?
A4: Yes, if the desired product has a significantly different boiling point, vacuum distillation can be an effective purification method.[4] However, given the reactivity of acyl chlorides, this should be performed under anhydrous conditions to prevent hydrolysis.
Q5: What are the safety precautions when working with this compound?
A5: this compound is a corrosive and moisture-sensitive compound.[5][6][7] It reacts with water to produce hydrochloric acid.[5] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Ensure all glassware is dry before use.
Data Presentation
Table 1: Physical and Chemical Properties
| Property | This compound | 3-(4-Methoxyphenyl)propionic acid |
| CAS Number | 15893-42-2[8][9] | 1929-29-9[10] |
| Molecular Formula | C₁₀H₁₁ClO₂[6][8] | C₁₀H₁₂O₃[10] |
| Molecular Weight | 198.65 g/mol [6][8] | 180.20 g/mol [10] |
| Boiling Point | 159-163 °C at 10 Torr[4][11] | 319 °C[12] |
| Melting Point | 117-119 °C[4][11] | 98-100 °C[10] |
| Water Solubility | Reacts with water[4][6][7][11] | Sparingly soluble[2] |
Table 2: Solubility Data
| Compound | Solvent | Solubility |
| This compound | Common organic solvents | Generally soluble[5] |
| 3-(4-Methoxyphenyl)propionic acid | Water | Sparingly soluble[2] |
| Ethanol | Soluble[2] | |
| Acetone | Soluble[2] | |
| Sodium 3-(4-methoxyphenyl)propionate | Water | Soluble |
Experimental Protocols
Protocol 1: Quenching and Aqueous Work-up
-
Preparation: Prepare a beaker with a stirred mixture of crushed ice and water.
-
Quenching: Slowly add the reaction mixture containing unreacted this compound to the ice/water mixture with vigorous stirring. The acyl chloride will hydrolyze to 3-(4-methoxyphenyl)propionic acid.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Basic Wash: Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate. This will convert the carboxylic acid into its water-soluble salt.
-
Separation: Separate the organic layer.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add silica gel to create a slurry.
-
Column Packing: Pack a chromatography column with silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Loading: Carefully load the slurry onto the top of the packed column.
-
Elution: Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Mandatory Visualization
Caption: Workflow for removing unreacted acyl chloride and purifying the product.
Caption: Troubleshooting logic for impurity removal after work-up.
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. echemi.com [echemi.com]
- 5. CAS 15893-42-2: this compound [cymitquimica.com]
- 6. This compound | 15893-42-2 [chemicalbook.com]
- 7. This compound, 99% | Fisher Scientific [fishersci.ca]
- 8. scbt.com [scbt.com]
- 9. This compound | C10H11ClO2 | CID 10932441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 3-(4-Methoxyphenyl)propionic acid 98 1929-29-9 [sigmaaldrich.com]
- 11. echemi.com [echemi.com]
- 12. 3-(4-Methoxyphenyl)propionic acid(1929-29-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Technical Support Center: Scale-Up Synthesis and Reactions of 3-(4-Methoxyphenyl)propionyl chloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the scale-up synthesis and subsequent reactions of 3-(4-Methoxyphenyl)propionyl chloride.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound and its use in subsequent reactions, particularly Friedel-Crafts acylation.
Issue 1: Low or No Yield of this compound
Possible Causes and Solutions:
-
Moisture Contamination: Acyl chlorides are highly reactive with water, which leads to hydrolysis back to the starting carboxylic acid.[1][2]
-
Solution: Ensure all glassware is thoroughly flame-dried or oven-dried before use. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Inactive Chlorinating Agent: Thionyl chloride (SOCl₂) or oxalyl chloride can degrade over time, especially if improperly stored.
-
Solution: Use a fresh bottle of the chlorinating agent. If the thionyl chloride is old or discolored, consider distilling it before use.[3]
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using an appropriate analytical technique, such as quenching a small aliquot with methanol and analyzing the resulting methyl ester formation by TLC or GC.[3] Consider increasing the reaction time or temperature. For thionyl chloride, refluxing for several hours is common.[4] For oxalyl chloride, the reaction is often run at room temperature.[4]
-
-
Loss During Workup: The product can be lost during the removal of excess chlorinating agent.
Issue 2: Low Yield or Side Products in Friedel-Crafts Acylation
Possible Causes and Solutions:
-
Inactive Lewis Acid Catalyst: Lewis acids like aluminum chloride (AlCl₃) are extremely sensitive to moisture.[6]
-
Solution: Use fresh, anhydrous aluminum chloride. Handle the catalyst quickly in a dry environment or a glovebox. Ensure all solvents and reagents are anhydrous.
-
-
Insufficient Catalyst: Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid catalyst because the ketone product forms a complex with the catalyst, rendering it inactive.[7][8]
-
Solution: Use at least one equivalent of the Lewis acid with respect to the acyl chloride. A slight excess (e.g., 1.1 equivalents) may be beneficial.[7]
-
-
Poor Reaction Temperature Control: The reaction is exothermic, and poor temperature control can lead to side reactions.[7][9]
-
Solution: Add the reagents dropwise at a low temperature (e.g., 0-5 °C) to control the exotherm.[9] After the addition is complete, the reaction can be allowed to warm to room temperature or gently heated to drive it to completion.
-
-
Emulsion Formation During Workup: Quenching the reaction mixture with water can lead to the formation of stable emulsions, making product isolation difficult.[7]
Frequently Asked Questions (FAQs)
Q1: Which chlorinating agent is better for preparing this compound: thionyl chloride or oxalyl chloride?
A1: The choice depends on the scale and sensitivity of your starting material.
-
Thionyl chloride (SOCl₂): It is less expensive and suitable for large-scale synthesis. However, it can sometimes lead to the formation of byproducts.[5] The byproducts of the reaction are gaseous (SO₂ and HCl), which simplifies purification.[10]
-
Oxalyl chloride ((COCl)₂): It is a milder and more selective reagent, often used for smaller-scale reactions or with sensitive substrates.[5] It also produces gaseous byproducts (CO, CO₂, and HCl). A catalytic amount of DMF is often used with oxalyl chloride.[4]
Q2: How can I monitor the progress of the conversion of 3-(4-methoxyphenyl)propanoic acid to the acyl chloride?
A2: Direct analysis of the reactive acyl chloride can be challenging. A common method is to take a small aliquot from the reaction mixture and quench it with a nucleophile like methanol or benzylamine. The resulting stable ester or amide can then be easily analyzed by Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) to determine the extent of conversion of the starting carboxylic acid.[3]
Q3: Do I need to purify this compound before using it in a Friedel-Crafts reaction?
A3: Often, the crude acyl chloride is used directly in the next step after removing the excess chlorinating agent and solvent under reduced pressure.[11] This is because the acyl chloride is highly reactive and can decompose upon purification. If purification is necessary, vacuum distillation can be employed, but care must be taken to avoid exposure to moisture.
Q4: My Friedel-Crafts acylation reaction is not working with a substituted aromatic compound. What could be the issue?
A4: Friedel-Crafts reactions are sensitive to the substituents on the aromatic ring. Deactivated benzenes (those with electron-withdrawing groups) are not reactive under Friedel-Crafts conditions. Additionally, aromatic rings with amine or alcohol functional groups can have competing N- or O-acylation. The lone pair on the nitrogen of an amine can also complex with the Lewis acid catalyst, deactivating the ring.[6]
Q5: What are the key safety precautions for a large-scale synthesis involving thionyl chloride and aluminum chloride?
A5: Both reagents are hazardous and require careful handling.
-
Thionyl chloride: It is corrosive and reacts violently with water to release toxic gases (SO₂ and HCl).[2] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[12][13]
-
Aluminum chloride: It is a water-sensitive solid that reacts exothermically with moisture, releasing HCl gas.[9] It is also corrosive. Handle it in a dry environment and wear appropriate PPE.
-
Gaseous Byproducts: The reactions generate significant amounts of corrosive gases (HCl, SO₂, CO). Ensure the reaction setup includes a gas outlet connected to a scrubber to neutralize these gases.
Data Presentation
Table 1: Comparison of Chlorinating Agents for Acyl Chloride Synthesis
| Feature | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |
| Cost | Less expensive | More expensive |
| Reactivity | More vigorous | Milder, more selective |
| Byproducts | SO₂, HCl (gaseous) | CO, CO₂, HCl (gaseous) |
| Typical Conditions | Neat or in a solvent, often requires heating | In a solvent (e.g., DCM), often with catalytic DMF at RT |
| Workup | Removal of excess reagent by distillation/evaporation | Removal of excess reagent by evaporation |
Table 2: Typical Reaction Parameters for Friedel-Crafts Acylation
| Parameter | Typical Value/Condition | Rationale/Notes |
| Lewis Acid Catalyst | Anhydrous AlCl₃ or FeCl₃ | Must be anhydrous to be active. |
| Catalyst Stoichiometry | ≥ 1.0 equivalent | The product ketone complexes with the catalyst. |
| Solvent | Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane | Must be inert and anhydrous. |
| Temperature | 0-5 °C for addition, then RT or gentle heating | To control the initial exotherm and then drive the reaction to completion. |
| Workup | Quench with ice/conc. HCl | To break up the product-catalyst complex and separate the layers. |
Experimental Protocols
Protocol 1: Synthesis of this compound using Thionyl Chloride
Materials:
-
3-(4-Methoxyphenyl)propanoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask, reflux condenser with a gas outlet to a scrubber, magnetic stirrer, heating mantle.
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-(4-Methoxyphenyl)propanoic acid (1 equivalent).
-
Add anhydrous DCM to dissolve the acid.
-
Slowly add thionyl chloride (1.5 equivalents) to the solution at room temperature with stirring in a fume hood.
-
After the initial gas evolution subsides, heat the reaction mixture to reflux (approximately 40°C) for 2-3 hours.
-
Monitor the reaction for completion (e.g., by quenching an aliquot with methanol and analyzing by TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting crude this compound can often be used directly in the next step.
Protocol 2: Friedel-Crafts Acylation of Anisole with this compound
Materials:
-
Crude this compound
-
Anisole
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Ice, concentrated Hydrochloric Acid (HCl)
-
Three-necked round-bottom flask, dropping funnel, mechanical stirrer, ice bath.
Procedure:
-
Set up a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer in a fume hood.
-
Charge the flask with anhydrous aluminum chloride (1.1 equivalents) and anhydrous DCM.
-
Cool the suspension to 0-5°C using an ice bath.
-
Dissolve the crude this compound (1 equivalent) in anhydrous DCM and add it to the dropping funnel.
-
Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 45-60 minutes, maintaining the temperature between 0-5°C.
-
After the acyl chloride addition is complete, add a solution of anisole (1 equivalent) in anhydrous DCM dropwise from the dropping funnel over 60-90 minutes, keeping the temperature at 0-5°C.
-
Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC.
-
Carefully and slowly pour the reaction mixture into a beaker containing a mixture of ice and concentrated HCl with vigorous stirring to quench the reaction.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization or column chromatography.
Visualizations
Caption: Overall workflow for the two-step synthesis.
Caption: Troubleshooting logic for low acyl chloride yield.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. lanxess.com [lanxess.com]
- 3. reddit.com [reddit.com]
- 4. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 5. Oxalyl chloride - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Friedel-Crafts Acylation [organic-chemistry.org]
- 9. websites.umich.edu [websites.umich.edu]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]
- 12. spectrumchemical.com [spectrumchemical.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of 3-(4-Methoxyphenyl)propionyl Chloride and Benzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of 3-(4-Methoxyphenyl)propionyl chloride and benzoyl chloride, two important acylating agents in organic synthesis. The objective is to offer a comprehensive understanding of their relative performance in common reactions, supported by established chemical principles and detailed experimental protocols for direct comparison.
Introduction
Acyl chlorides are highly reactive carboxylic acid derivatives widely employed in the synthesis of esters, amides, and ketones, which are common moieties in pharmaceuticals and other fine chemicals.[1] The reactivity of an acyl chloride is primarily dictated by the electrophilicity of the carbonyl carbon, which is influenced by the electronic and steric nature of the substituent attached to the acyl group. This guide focuses on a comparative analysis of this compound and the archetypal aromatic acyl chloride, benzoyl chloride.
Benzoyl chloride is a fundamental building block in organic synthesis, utilized in a vast array of reactions including Schotten-Baumann reactions for the preparation of esters and amides, and Friedel-Crafts acylations to form benzophenones.[1] Its reactivity is a benchmark for aromatic acyl chlorides.
This compound , on the other hand, is a more complex acylating agent that introduces a 3-(4-methoxyphenyl)propyl group. This moiety is of interest in medicinal chemistry due to its presence in various biologically active molecules. Understanding its reactivity relative to a simpler acyl chloride is crucial for its effective application in multi-step syntheses.
Chemical Structure and Electronic Effects
The difference in reactivity between this compound and benzoyl chloride stems from the distinct electronic environments of their carbonyl carbons.
Benzoyl Chloride: The carbonyl group is directly attached to a benzene ring. The phenyl group is generally considered to be electron-withdrawing via an inductive effect, but it can also donate electron density to the carbonyl group through resonance. This resonance stabilization of the acyl cation intermediate can moderate the reactivity of benzoyl chloride compared to aliphatic acyl chlorides.
This compound: In this molecule, the carbonyl group is separated from the 4-methoxyphenyl group by an ethyl spacer. The electronic effects of the substituted aromatic ring are therefore transmitted through this aliphatic chain. The methoxy group (-OCH₃) at the para position is a strong electron-donating group through resonance and a weak electron-withdrawing group through induction. The overall effect is electron-donating. However, the influence of this group on the reactivity of the acyl chloride is attenuated by the intervening ethyl chain. The transmission of substituent effects through alkyl chains is known to decrease with distance.[2]
The presence of the electron-donating methoxy group, even at a distance, is expected to slightly increase the electron density at the carbonyl carbon of this compound compared to an unsubstituted 3-phenylpropionyl chloride. This would, in turn, make it slightly less electrophilic and therefore less reactive towards nucleophiles.
Comparative Reactivity: A Qualitative Assessment
Based on fundamental principles of organic chemistry, a qualitative comparison of the reactivity of the two acyl chlorides can be made:
-
Electrophilicity of the Carbonyl Carbon: The carbonyl carbon in benzoyl chloride is directly conjugated with the benzene ring, which can delocalize the partial positive charge, thereby reducing its electrophilicity compared to a simple alkyl acyl chloride. In this compound, the carbonyl group is part of an alkyl acyl chloride framework. Alkyl groups are weakly electron-donating, making the carbonyl carbon more electrophilic than in benzoyl chloride. The distant 4-methoxyphenyl group will have a minor electronic influence.
-
Overall Reactivity: Generally, alkyl acyl chlorides are more reactive than aryl acyl chlorides. Therefore, This compound is expected to be more reactive than benzoyl chloride in nucleophilic acyl substitution reactions. The primary reason for this is the lack of resonance stabilization of the carbonyl group with an aromatic ring.
Quantitative Data Presentation
| Acyl Chloride | Structure | Expected Relative Rate of Hydrolysis (Qualitative) | Key Influencing Factors |
| Benzoyl Chloride | C₆H₅COCl | Slower | - Resonance stabilization of the carbonyl group with the benzene ring.- Inductive electron withdrawal by the phenyl group. |
| This compound | CH₃OC₆H₄CH₂CH₂COCl | Faster | - Aliphatic nature of the acyl chloride (no resonance stabilization).- Weak electron-donating effect of the alkyl chain.- Attenuated electron-donating effect of the distant 4-methoxyphenyl group. |
Table 1: Qualitative Comparison of Expected Reactivity.
| Reaction Type | Nucleophile | Expected Product with this compound | Expected Product with Benzoyl Chloride | Expected Relative Reaction Rate |
| Hydrolysis | H₂O | 3-(4-Methoxyphenyl)propionic acid | Benzoic acid | This compound > Benzoyl chloride |
| Alcoholysis | R'OH | R'-3-(4-Methoxyphenyl)propionate | R'-benzoate | This compound > Benzoyl chloride |
| Aminolysis | R'NH₂ | N-R'-3-(4-Methoxyphenyl)propionamide | N-R'-benzamide | This compound > Benzoyl chloride |
| Friedel-Crafts Acylation | Benzene | 1-phenyl-3-(4-methoxyphenyl)propan-1-one | Benzophenone | Benzoyl chloride is the standard reagent. Reactivity of this compound would depend on conditions and catalyst. |
Table 2: Expected Outcomes and Relative Rates in Common Acylation Reactions.
Experimental Protocols
To obtain quantitative data for a direct comparison of the reactivity of this compound and benzoyl chloride, the following experimental protocols can be employed.
Experiment 1: Determination of the Rate of Hydrolysis
Objective: To determine the pseudo-first-order rate constant for the hydrolysis of each acyl chloride in an acetone-water mixture.
Materials:
-
This compound
-
Benzoyl chloride
-
Acetone (analytical grade)
-
Distilled water
-
Conductometer
-
Thermostatic water bath (set to 25 °C)
-
Magnetic stirrer and stir bar
-
Volumetric flasks, pipettes, and beakers
Procedure:
-
Prepare a stock solution of the acyl chloride (e.g., 0.1 M) in anhydrous acetone.
-
Prepare a specific acetone-water mixture (e.g., 90:10 v/v) and allow it to equilibrate to 25 °C in the thermostatic water bath.
-
Place a known volume of the acetone-water mixture into a reaction vessel equipped with a conductivity probe and a magnetic stirrer.
-
Initiate the reaction by injecting a small, known volume of the acyl chloride stock solution into the stirred acetone-water mixture.
-
Record the conductivity of the solution over time. The increase in conductivity is proportional to the formation of HCl.
-
The pseudo-first-order rate constant (k) can be determined by plotting ln(C∞ - Ct) versus time, where C∞ is the conductivity at the completion of the reaction and Ct is the conductivity at time t. The slope of this line will be -k.
-
Repeat the experiment for the other acyl chloride under identical conditions.
Experiment 2: Competitive Acylation Reaction
Objective: To determine the relative reactivity of the two acyl chlorides by reacting them simultaneously with a limited amount of a nucleophile.
Materials:
-
This compound
-
Benzoyl chloride
-
A primary or secondary amine (e.g., aniline or morpholine) as the nucleophile
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (as a base)
-
Internal standard for GC or HPLC analysis (e.g., dodecane)
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC)
Procedure:
-
In a dry reaction flask under an inert atmosphere, dissolve the amine (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.
-
In a separate flask, prepare an equimolar solution of this compound (0.5 equivalents) and benzoyl chloride (0.5 equivalents) in anhydrous DCM, also containing a known amount of the internal standard.
-
Cool the amine solution to 0 °C.
-
Slowly add the acyl chloride mixture to the stirred amine solution.
-
Allow the reaction to proceed for a set amount of time (e.g., 30 minutes).
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the organic layer, dry it over anhydrous sodium sulfate, and filter.
-
Analyze the product mixture by GC or HPLC.
-
The ratio of the two amide products, corrected for the response factors relative to the internal standard, will give a measure of the relative reactivity of the two acyl chlorides.
Mandatory Visualizations
Caption: Workflow for comparing the reactivity of the two acyl chlorides.
Caption: Factors influencing the electrophilicity of the carbonyl carbon.
Conclusion
The reactivity of this compound is predicted to be greater than that of benzoyl chloride in typical nucleophilic acyl substitution reactions. This is primarily due to the aliphatic nature of the propionyl chloride, which lacks the resonance stabilization of the carbonyl group found in benzoyl chloride. The electronic influence of the distant 4-methoxyphenyl group is expected to be modest due to attenuation through the ethyl spacer.
For definitive quantitative comparison, the experimental protocols provided in this guide for determining hydrolysis rates and relative reactivity in competitive acylation reactions are recommended. The data generated from these experiments will provide valuable insights for researchers and drug development professionals in selecting the appropriate acylating agent and optimizing reaction conditions for their specific synthetic needs.
References
A Comparative Guide to Analytical Methods for Quantifying 3-(4-Methoxyphenyl)propionyl Chloride Purity
For Researchers, Scientists, and Drug Development Professionals
The precise quantification of 3-(4-Methoxyphenyl)propionyl chloride purity is paramount for ensuring the reliability and reproducibility of synthetic processes and the quality of downstream products in pharmaceutical and chemical research. This guide provides a comprehensive comparison of key analytical methodologies for determining the purity of this reactive acylating agent. We will delve into the principles, experimental protocols, and comparative performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Comparison of Analytical Methods
The selection of an appropriate analytical technique for purity assessment depends on various factors, including the required accuracy and precision, the nature of potential impurities, and the available instrumentation. While no single method is universally superior, each offers distinct advantages and disadvantages.
| Analytical Method | Principle | Advantages | Disadvantages |
| HPLC (High-Performance Liquid Chromatography) | Separation based on partitioning between a stationary phase and a liquid mobile phase. Detection is typically by UV absorbance. | - High resolution for separating closely related impurities.- Well-established and widely available.- Good reproducibility and accuracy. | - The reactive nature of acyl chlorides can lead to on-column degradation or reaction with protic solvents, often requiring derivatization.- Requires a specific chromophore for UV detection. |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Separation of volatile compounds based on their boiling points and partitioning between a stationary phase and a gaseous mobile phase, followed by mass analysis. | - High sensitivity and selectivity, ideal for detecting trace volatile impurities. - Provides structural information about impurities through mass fragmentation patterns. | - this compound is thermally labile and may degrade in the injector port.- Derivatization to a more stable ester is often necessary for reliable analysis. |
| qNMR (Quantitative Nuclear Magnetic Resonance) Spectroscopy | Measures the nuclear magnetic resonance of ¹H nuclei, providing structural information and quantitative data based on signal integration against a certified internal standard. | - Non-destructive method.- Provides a direct, absolute measure of purity without the need for a reference standard of the analyte itself.- Rapid analysis time. | - Lower sensitivity for trace impurities compared to chromatographic methods.- Signal overlap in complex mixtures can complicate quantification. |
| Titration | Chemical reaction with a standardized titrant to determine the concentration of the acyl chloride. | - Simple, inexpensive, and can be highly accurate for determining the bulk purity. | - Non-specific; it will quantify any reactive acyl halide present.- Less effective for identifying and quantifying individual impurities. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are representative and may require optimization for specific instrumentation and sample matrices.
High-Performance Liquid Chromatography (HPLC) - via Derivatization
Due to the reactivity of this compound with common HPLC solvents, a pre-column derivatization step is recommended. A common approach is to convert the acyl chloride to a stable ester, for example, by reacting it with methanol or benzylamine.
Derivatization to Methyl Ester:
-
Accurately weigh approximately 10 mg of the this compound sample into a clean, dry vial.
-
Add 1 mL of anhydrous methanol and a catalytic amount of a non-nucleophilic base (e.g., pyridine).
-
Allow the reaction to proceed at room temperature for 15-30 minutes.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for HPLC analysis.
HPLC Conditions for the Methyl Ester Derivative:
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid). A typical gradient starts at 50% acetonitrile and increases to 95% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the derivatized sample in acetonitrile to a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter.
Gas Chromatography-Mass Spectrometry (GC-MS) - via Derivatization
Similar to HPLC, direct analysis of the acyl chloride by GC-MS is challenging. Derivatization to a less reactive and more volatile ester is the preferred method.
Derivatization to Methyl Ester:
Follow the same derivatization procedure as described for HPLC analysis.
GC-MS Conditions for the Methyl Ester Derivative:
-
Instrumentation: GC system coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program: Hold at 100°C for 2 minutes, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: 50-500 amu.
-
Injection Mode: Splitless.
-
Sample Preparation: Dissolve the derivatized sample in dichloromethane to a concentration of approximately 1 mg/mL.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR offers a direct and powerful method for purity assessment without the need for derivatization.
qNMR Protocol:
-
Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry NMR tube.
-
Accurately weigh and add a certified internal standard (e.g., maleic anhydride, 1,3,5-trimethoxybenzene) with a known purity. The molar ratio of the sample to the internal standard should be close to 1:1.
-
Add a suitable deuterated solvent (e.g., CDCl₃) to dissolve the sample and internal standard completely.
-
-
NMR Data Acquisition:
-
Pulse Sequence: A standard ¹H NMR experiment with a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to ensure full relaxation.
-
Number of Scans: Sufficient to achieve a high signal-to-noise ratio (typically >250:1 for accurate integration).
-
-
Data Processing:
-
Apply phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, characteristic signal of this compound (e.g., the methylene protons adjacent to the carbonyl group) and a known signal from the internal standard.
-
-
Purity Calculation: The purity of the sample is calculated using the following formula:
Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / MW_std) * (m_std / m_sample) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
sample = this compound
-
std = Internal standard
-
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the purity analysis of a synthesized chemical compound like this compound.
Caption: Workflow for the purity analysis of synthesized compounds.
Comparison of Method Performance
The following diagram provides a visual comparison of the key performance characteristics of the discussed analytical methods.
A Definitive Guide: Validating Reaction Products with NMR and Mass Spectrometry
In the realms of chemical research, and particularly in drug development, the rigorous confirmation of a reaction product's identity and purity is a cornerstone of scientific validity and regulatory compliance. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) stand out as two of the most powerful and widely employed methods. While both are instrumental in structural elucidation, they operate on fundamentally different principles, offering distinct and complementary information. This guide provides an objective comparison of NMR and mass spectrometry for the validation of reaction products, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in making informed decisions for their analytical workflows.
At a Glance: A Comparative Overview
The choice between NMR and mass spectrometry, or the decision to use them in tandem, depends on the specific questions being asked about the reaction product. Mass spectrometry excels at providing a highly sensitive measurement of the product's molecular weight and can reveal the presence of impurities, even at trace levels.[1] In contrast, NMR spectroscopy offers an unparalleled, detailed view into the molecular structure and connectivity of the product and is inherently quantitative without the need for extensive calibration.[1][2]
The synergistic use of these two techniques provides a comprehensive and robust validation of a reaction product.[3] This approach, often referred to as orthogonal validation, leverages the different physicochemical principles of each method to ensure the highest confidence in the material's identity, purity, and structure.[4][5]
Quantitative Data Summary
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) |
| Primary Information | Molecular weight, fragmentation patterns | Molecular structure, connectivity, stereochemistry |
| Sensitivity | Very high (picomole to femtomole)[1] | Lower (micromole)[1] |
| Quantitative Capability | Requires calibration with standards[1] | Inherently quantitative (qNMR)[1][2] |
| Sample Preparation | Often requires chromatography (LC-MS, GC-MS)[1] | Minimal, direct analysis is often possible[1] |
| Analysis Time | Typically faster per sample | Can be longer, especially for complex 2D experiments |
| Structural Information | Inferred from fragmentation | Direct observation of atomic environments |
| Destructive/Non-destructive | Destructive | Non-destructive[6] |
Visualizing the Validation Workflow
A typical workflow for the validation of a reaction product involves isolating the crude product and then subjecting it to analysis by both NMR and mass spectrometry to confirm its structure and assess its purity.
Caption: Workflow for reaction product validation using NMR and MS.
Detailed Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment and connectivity of atoms within a molecule.[4] For reaction product validation, ¹H NMR is the most common experiment.
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified reaction product.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean NMR tube. The choice of solvent is critical to avoid obscuring signals from the analyte.
-
Ensure the sample has completely dissolved. Gentle vortexing or sonication may be necessary.
-
If an internal standard is required for quantification (qNMR), add a known amount of a suitable standard to the NMR tube.
Data Acquisition (¹H NMR):
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
"Shim" the magnetic field to achieve homogeneity, which is crucial for high-resolution spectra.
-
Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay. For quantitative analysis, a longer relaxation delay (e.g., 5 times the longest T1) is essential to ensure full relaxation of all protons.
-
Acquire the Free Induction Decay (FID).
Data Processing and Analysis:
-
Apply a Fourier transform to the FID to obtain the NMR spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Integrate the peaks to determine the relative ratios of different protons in the molecule.
-
Analyze the chemical shifts, coupling constants (J-values), and multiplicities (singlet, doublet, triplet, etc.) to elucidate the structure of the product and confirm it matches the expected structure.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique used to measure the mass-to-charge ratio (m/z) of ions.[7] For reaction product validation, it is most commonly coupled with a separation technique like liquid chromatography (LC-MS).[4]
Sample Preparation (for LC-MS):
-
Prepare a stock solution of the purified reaction product in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
From the stock solution, prepare a dilute working solution (e.g., 1-10 µg/mL) in the mobile phase to be used for the LC separation.
-
Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.
Data Acquisition (LC-MS):
-
Liquid Chromatography (LC) Method:
-
Equilibrate the LC column with the initial mobile phase conditions.
-
Inject a small volume (e.g., 1-5 µL) of the prepared sample.
-
Run a gradient or isocratic method to separate the components of the sample. The choice of column and mobile phase will depend on the polarity of the analyte.
-
-
Mass Spectrometry (MS) Method:
-
The eluent from the LC column is directed into the ion source of the mass spectrometer (e.g., Electrospray Ionization - ESI).
-
Set the ion source parameters (e.g., capillary voltage, gas flow, temperature) to achieve optimal ionization of the target compound.
-
Acquire mass spectra over a relevant m/z range. High-resolution mass spectrometry (HRMS) is often used to obtain accurate mass measurements, which can help in determining the elemental composition.
-
Data Processing and Analysis:
-
Extract the mass spectrum corresponding to the chromatographic peak of the reaction product.
-
Determine the m/z value of the molecular ion (e.g., [M+H]⁺, [M-H]⁻, or [M+Na]⁺).
-
Compare the experimentally determined molecular weight with the calculated theoretical molecular weight of the expected product. A close match provides strong evidence for the identity of the product.
-
Analyze any fragmentation patterns (if MS/MS was performed) to further confirm the structure.
-
Examine the chromatogram for the presence of any impurity peaks and assess the purity of the product based on the relative peak areas.
Conclusion: A Dual Approach for Unambiguous Validation
References
- 1. benchchem.com [benchchem.com]
- 2. process-nmr.com [process-nmr.com]
- 3. Differences in NMR vs Mass Spectrometry for Identification [eureka.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mass spectrometry - Wikipedia [en.wikipedia.org]
Comparative Analysis of the Biological Activities of 3-(4-Methoxyphenyl)propanoic Acid Derivatives
A comprehensive review of the anticancer, antimicrobial, and anti-inflammatory potential of compounds synthesized from 3-(4-methoxyphenyl)propanoic acid and its activated form, 3-(4-methoxyphenyl)propionyl chloride, reveals a diverse range of biological activities. This guide provides a comparative overview of these derivatives, supported by experimental data, to inform researchers and drug development professionals in their quest for novel therapeutic agents.
Derivatives of 3-(4-methoxyphenyl)propanoic acid have emerged as a versatile scaffold in medicinal chemistry, demonstrating significant potential across various therapeutic areas. The structural modifications of the carboxylic acid group into amides, esters, and various heterocyclic systems have led to the discovery of compounds with notable anticancer, antimicrobial, and anti-inflammatory properties. This guide synthesizes the available data to offer a clear comparison of their biological performance.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various derivatives, particularly those incorporating heterocyclic moieties. For instance, a series of 1,3,4-thiadiazole derivatives bearing a 3-methoxyphenyl group have been synthesized and evaluated for their cytotoxic effects against breast cancer cell lines.
Table 1: Anticancer Activity of 1,3,4-Thiadiazole Derivatives against Breast Cancer Cell Lines
| Compound | Cell Line | Concentration (µM) | DNA Biosynthesis Inhibition (%) |
| SCT-4 | MCF-7 | 100 | 70 ± 3[1] |
| SCT-5 | MDA-MB-231 | 100 | 71 ± 3 |
While the observed activity was generally considered weak, these findings suggest that the 1,3,4-thiadiazole scaffold linked to a methoxyphenyl moiety warrants further investigation and optimization for enhanced anticancer efficacy.[1] The mechanism of action for some of these compounds is thought to be linked to the activity of caspase 8.[1]
Another study on 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives showcased cytotoxicity against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. One of the most active compounds, 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone, demonstrated a significant reduction in U-87 cell viability.[2]
Antimicrobial Activity
The quest for new antimicrobial agents has led to the exploration of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, which are structurally related to the core topic. These compounds have exhibited promising activity against a panel of multidrug-resistant bacterial and fungal pathogens.
A notable finding is the structure-dependent antimicrobial activity of these derivatives. For example, the transformation of a dimethyl ether derivative into a dihydrazide resulted in a compound with activity against Gram-negative pathogens, including carbapenemase-producing E. coli and K. pneumoniae, as well as multidrug-resistant P. aeruginosa and A. baumannii.[3]
Table 2: Minimum Inhibitory Concentrations (MIC) of a Dihydrazide Derivative
| Organism | Strain | MIC (µg/mL) |
| E. coli | AR-0001 | 64[3] |
| K. pneumoniae | AR-0003 | 64[3] |
| P. aeruginosa | AR-1114 | 32[3] |
| A. baumannii | AR-0273 | 32[3] |
Furthermore, the introduction of heterocyclic substituents, such as hydrazones, has been shown to yield compounds with potent and broad-spectrum antimicrobial activity.[3]
Anti-inflammatory Activity
The anti-inflammatory potential of ester derivatives of a structurally similar compound, 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid, has been investigated. These esters were synthesized and their topical anti-inflammatory activity was assessed using the Croton oil ear test in mice.
The study revealed that several ester derivatives exhibited anti-inflammatory activity greater than the parent compound. Notably, the paracetamol, guaiacol, and hydroquinone esters demonstrated efficacy comparable to the well-known nonsteroidal anti-inflammatory drug (NSAID), indomethacin.[4]
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for the key experiments are outlined below.
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow for MTT Assay
Protocol:
-
Cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a defined period.
-
Following incubation, an MTT solution is added to each well, and the plate is incubated further to allow for the formation of formazan crystals by metabolically active cells.
-
A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
The absorbance is then measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is proportional to the number of viable cells.
Broth Microdilution Method for Antimicrobial Activity (MIC Determination)
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Workflow for Broth Microdilution
Protocol:
-
Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate.
-
Each well is then inoculated with a standardized suspension of the test microorganism.
-
The plate is incubated under conditions suitable for the growth of the microorganism.
-
After incubation, the wells are visually inspected for turbidity, which indicates microbial growth.
-
The MIC is defined as the lowest concentration of the compound at which no visible growth is observed.
Signaling Pathways
While detailed signaling pathway elucidations for many of these specific derivatives are still under investigation, some studies on related compounds provide insights into potential mechanisms of action. For instance, the anticancer activity of some 1,3,4-thiadiazole derivatives has been linked to the activation of caspase 8, a key initiator caspase in the extrinsic apoptotic pathway.
Simplified Apoptotic Pathway Involving Caspase 8
This pathway is initiated by the binding of death ligands to their corresponding receptors on the cell surface, leading to the formation of the Death-Inducing Signaling Complex (DISC). Within the DISC, pro-caspase 8 is cleaved and activated. Active caspase 8 then triggers a cascade of executioner caspases, ultimately leading to programmed cell death, or apoptosis. The potential of certain 3-(4-methoxyphenyl)propanoic acid derivatives to modulate this pathway highlights a promising avenue for anticancer drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and anti-inflammatory activity of 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid and its ester derivatives. | Sigma-Aldrich [merckmillipore.com]
A Comparative Analysis of Lewis Acids in 3-(4-Methoxyphenyl)propionyl Chloride Reactions for Pharmaceutical Research and Development
For researchers, scientists, and drug development professionals, the selection of an appropriate Lewis acid is a critical parameter in optimizing Friedel-Crafts acylation reactions. This guide provides a comparative study of commonly employed Lewis acids—Aluminum Chloride (AlCl₃), Ferric Chloride (FeCl₃), and Zinc Chloride (ZnCl₂)—in reactions involving 3-(4-Methoxyphenyl)propionyl chloride. The insights and data presented herein are designed to facilitate informed decisions in the synthesis of key pharmaceutical intermediates.
The Friedel-Crafts acylation, a cornerstone of organic synthesis, facilitates the introduction of an acyl group onto an aromatic ring, a pivotal step in the construction of a vast array of pharmaceutical compounds.[1] The reaction is most commonly mediated by a Lewis acid, which activates the acyl chloride, rendering it susceptible to nucleophilic attack by the aromatic substrate. The choice of Lewis acid significantly influences reaction efficiency, yield, and selectivity.
This guide focuses on the reactions of this compound, a versatile building block in medicinal chemistry. The methoxy-substituted phenyl ring can either act as the aromatic substrate in an intramolecular cyclization or an external aromatic compound can be acylated. For the purpose of this comparative study, we will consider the acylation of a sufficiently activated aromatic substrate, such as anisole, which is structurally similar to the methoxyphenyl group of the acyl chloride, providing a relevant model for both inter- and potential intramolecular reactions.
Quantitative Comparison of Lewis Acid Performance
The following table summarizes the expected performance of different Lewis acids in the acylation reaction with this compound, based on established reactivity trends and data from analogous reactions. While direct comparative data for this specific substrate is not available in a single study, the presented information is extrapolated from the acylation of anisole with propionyl chloride, a closely related transformation.[2]
| Lewis Acid Catalyst | Typical Catalyst Loading (mol%) | Expected Relative Yield | Expected Reaction Time | Key Considerations |
| Aluminum Chloride (AlCl₃) | 110 - 150 | High | Short | Highly reactive and efficient, but can be challenging to handle due to its hygroscopic nature and vigorous reaction with water. Often requires stoichiometric amounts as it complexes with the ketone product.[1][3] |
| Ferric Chloride (FeCl₃) | 100 - 120 | Moderate to High | Short to Moderate | A less potent but more manageable alternative to AlCl₃. It is also less sensitive to moisture. Yields are typically slightly lower than with AlCl₃ under identical conditions.[2] |
| Zinc Chloride (ZnCl₂) | 100 - 150 | Moderate | Moderate to Long | A milder Lewis acid, often necessitating higher temperatures or extended reaction times to achieve satisfactory conversion. May offer improved selectivity in complex substrates. |
Note: The expected yields and reaction times are relative and can be significantly influenced by the specific reaction conditions, including solvent, temperature, and the nature of the aromatic substrate.
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of catalyst performance. The following protocols are adapted from established procedures for the Friedel-Crafts acylation of anisole and can be applied to reactions with this compound.[2][3][4]
Experimental Protocol for Friedel-Crafts Acylation using Ferric Chloride (FeCl₃)
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous ferric chloride (20 mmol).
-
Solvent and Reagent Addition: Add methylene chloride (25 mL) to the flask, followed by the dropwise addition of this compound (23 mmol) with continuous stirring.
-
Substrate Addition: In a separate vessel, dissolve the aromatic substrate (e.g., anisole, 20 mmol) in methylene chloride (5 mL). Add this solution dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, slowly quench the reaction by adding ice-cold water. Separate the organic layer, wash with a 5% aqueous sodium bicarbonate solution, followed by brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by column chromatography. A typical yield for the acylation of anisole with propionyl chloride using FeCl₃ is in the range of 65-80%.[2]
Experimental Protocol for Friedel-Crafts Acylation using Aluminum Chloride (AlCl₃)
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, place anhydrous aluminum chloride (22 mmol).
-
Solvent and Reagent Addition: Add anhydrous methylene chloride (30 mL) to the flask and cool the suspension in an ice bath. Add this compound (20 mmol) to the dropping funnel and add it dropwise to the stirred suspension over 15 minutes.
-
Substrate Addition: After the initial addition, add the aromatic substrate (e.g., anisole, 20 mmol) dropwise to the reaction mixture.
-
Reaction and Work-up: Allow the reaction to stir at room temperature for the required time. Quench the reaction by carefully pouring the mixture over crushed ice.
-
Extraction and Isolation: Extract the aqueous layer with methylene chloride. Combine the organic layers, wash with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the product.
Mandatory Visualizations
To further elucidate the experimental process and the underlying chemical principles, the following diagrams have been generated.
Caption: Experimental workflow for Lewis acid-catalyzed Friedel-Crafts acylation.
Caption: General mechanism of Friedel-Crafts acylation.
References
A Comparative Spectroscopic Guide to 3-(4-Methoxyphenyl)propionyl Chloride and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic characteristics of 3-(4-Methoxyphenyl)propionyl chloride and its derivatives. Acyl chlorides are pivotal reagents in organic synthesis, particularly in the pharmaceutical industry, where they serve as reactive intermediates for creating a wide array of bioactive molecules.[1] Understanding their spectroscopic properties is crucial for reaction monitoring, quality control, and structural elucidation. This document summarizes key spectroscopic data and provides standardized experimental protocols for their characterization.
Spectroscopic Data Summary
The following tables summarize the available spectroscopic data for this compound and its derivatives. A direct comparison of these values allows for the identification of the impact of different substituents on the electronic environment of the molecule.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Ar-H | -OCH₃ | -CH₂-Ar | -CH₂-COCl | Other |
| This compound | Data not available | Data not available | Data not available | Data not available | |
| 3-(4-Chlorophenyl)propionyl chloride | Data not available | - | Data not available | Data not available | |
| 3-(4-Nitrophenyl)propionyl chloride | Data not available | - | Data not available | Data not available | |
| 3-(p-Tolyl)propionyl chloride | Data not available | - | Data not available | Data not available | -CH₃: Data not available |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | C=O | Ar-C (Substituted) | Ar-C (Unsubstituted) | -OCH₃ | -CH₂-Ar | -CH₂-COCl | Other |
| This compound[2] | 173.1 | 158.4 (C-OCH₃), 131.9 (C-CH₂) | 129.8, 114.1 | 55.2 | 47.5 | 30.0 | |
| 3-(4-Chlorophenyl)propionyl chloride | Data not available | Data not available | Data not available | - | Data not available | Data not available | |
| 3-(4-Nitrophenyl)propionyl chloride | Data not available | Data not available | Data not available | - | Data not available | Data not available | |
| 3-(p-Tolyl)propionyl chloride | Data not available | Data not available | Data not available | - | Data not available | Data not available | -CH₃: Data not available |
Table 3: IR Spectroscopic Data (Wavenumbers in cm⁻¹)
| Compound | C=O Stretch | C-O Stretch (Aromatic Ether) | C-Cl Stretch | Ar-H Bending | NO₂ Stretch |
| This compound[2] | ~1790 | ~1250 | ~700-800 | ~830 (p-substituted) | - |
| 3-(4-Chlorophenyl)propionyl chloride | Data not available | - | Data not available | Data not available | - |
| 3-(4-Nitrophenyl)propionyl chloride | Data not available | - | Data not available | Data not available | Data not available |
| 3-(p-Tolyl)propionyl chloride | Data not available | - | Data not available | Data not available | - |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| This compound | Data not available | Data not available |
| 3-(4-Chlorophenyl)propionyl chloride | Data not available | Data not available |
| 3-(4-Nitrophenyl)propionyl chloride | Data not available | Data not available |
| 3-(p-Tolyl)propionyl chloride | Data not available | Data not available |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic characterization of this compound and its derivatives.
Synthesis of 3-(4-Substituted-phenyl)propionyl chlorides
This protocol describes a general method for the synthesis of acyl chlorides from their corresponding carboxylic acids using thionyl chloride.[3][4][5][6]
Materials:
-
3-(4-Substituted-phenyl)propanoic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.5 - 2.0 eq)
-
Anhydrous dichloromethane (DCM) or toluene
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Heating mantle or oil bath
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube, dissolve the 3-(4-substituted-phenyl)propanoic acid in anhydrous solvent.
-
Slowly add thionyl chloride to the solution at room temperature with stirring. The reaction is exothermic and will evolve HCl and SO₂ gas, so it must be performed in a well-ventilated fume hood.
-
After the initial gas evolution subsides, heat the reaction mixture to reflux (typically 40-80°C depending on the solvent) for 1-3 hours.
-
Monitor the reaction progress by taking small aliquots, quenching with methanol to form the methyl ester, and analyzing by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The crude acyl chloride is often used directly in the next step without further purification. If purification is required, it can be achieved by vacuum distillation.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded on a 300 or 400 MHz spectrometer.
-
Samples are dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.
Infrared (IR) Spectroscopy:
-
IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer.
-
Liquid samples can be analyzed as a thin film between NaCl or KBr plates. Solid samples can be analyzed as a KBr pellet or using an attenuated total reflectance (ATR) accessory.
-
Characteristic absorption bands are reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS):
-
Mass spectra are obtained using a mass spectrometer, typically with electron ionization (EI) at 70 eV.
-
The sample is introduced via a direct insertion probe or through a gas chromatograph (GC-MS).
-
The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions are reported.
Visualizing the Workflow and Relationships
The following diagrams, generated using the DOT language, illustrate the general workflow for the synthesis and characterization of these compounds, as well as the relationship between the parent compound and its derivatives.
References
- 1. 3-(4-Hydroxyphenyl)propanoyl chloride | 66628-99-7 | Benchchem [benchchem.com]
- 2. This compound | C10H11ClO2 | CID 10932441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. youtube.com [youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Stability Assessment of 3-(4-Methoxyphenyl)propionyl Chloride and Its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the stability of 3-(4-Methoxyphenyl)propionyl chloride and its analogs. Acyl chlorides are highly reactive molecules, and understanding their stability is crucial for their application in organic synthesis, particularly in the development of pharmaceuticals and other bioactive compounds.[1][2][3] This document presents quantitative data, detailed experimental protocols, and visual representations of experimental workflows and factors influencing stability to aid researchers in selecting and handling these valuable reagents.
Comparative Stability Data
The stability of acyl chlorides is significantly influenced by the electronic properties of substituents on the aromatic ring. Electron-donating groups generally decrease stability by destabilizing the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-withdrawing groups tend to increase stability.
| Substituent (Z) | Rate Constant (k) x 10⁵ (s⁻¹) at 25°C | Relative Rate |
| OMe | 31,600 | 158,000 |
| Me | 200 | 1,000 |
| H | 0.2 | 1 |
| Cl | 0.04 | 0.2 |
Data adapted from Bentley, T. W., & Llewellyn, G. (2011). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. Molecules, 16(8), 6664–6687. [1][4]
Factors Influencing Stability
The stability of this compound and its analogs is governed by a combination of electronic and steric factors. The following diagram illustrates the key relationships influencing the reactivity and, consequently, the stability of these compounds.
Caption: Key factors influencing the stability of aryl-substituted acyl chlorides.
Experimental Protocols for Stability Assessment
A common and effective method for assessing the stability of acyl chlorides is to measure their rate of hydrolysis. This can be achieved by monitoring the reaction over time using various analytical techniques.
Protocol 1: Determination of Hydrolysis Rate by Conductivity Measurement
This method is based on the principle that the hydrolysis of an acyl chloride produces hydrochloric acid, which increases the conductivity of the solution.
Materials:
-
This compound or its analog
-
Anhydrous acetone (or other suitable inert solvent)
-
Deionized water
-
Conductivity meter and probe
-
Constant temperature water bath
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of the acyl chloride in anhydrous acetone.
-
Equilibrate a known volume of an acetone/water mixture (e.g., 90:10 v/v) in the constant temperature water bath.
-
Immerse the conductivity probe in the solvent mixture and allow the reading to stabilize.
-
Initiate the reaction by injecting a small, known volume of the acyl chloride stock solution into the solvent mixture with vigorous stirring.
-
Record the conductivity at regular time intervals until the reading remains constant, indicating the completion of the reaction.
-
The pseudo-first-order rate constant (k) can be determined by plotting ln(G∞ - Gt) versus time, where G∞ is the final conductivity and Gt is the conductivity at time t. The slope of the line will be -k.
Protocol 2: Stability Assessment by HPLC Analysis
This protocol involves monitoring the disappearance of the acyl chloride or the appearance of the corresponding carboxylic acid over time.
Materials:
-
This compound or its analog
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (for quenching)
-
HPLC system with a UV detector and a C18 column
-
Autosampler vials
Procedure:
-
Prepare a solution of the acyl chloride in a suitable anhydrous solvent (e.g., acetonitrile) of known concentration.
-
At time zero, transfer an aliquot of this solution into a vial containing a known amount of water to initiate hydrolysis.
-
At predetermined time intervals, withdraw a small aliquot of the reaction mixture and quench the reaction by adding it to a vial containing an excess of cold methanol. This will rapidly convert any remaining acyl chloride to the more stable methyl ester.
-
Analyze the quenched samples by HPLC. The mobile phase and detection wavelength should be optimized for the specific analog being tested.
-
Quantify the amount of the methyl ester (representing the remaining acyl chloride) and the carboxylic acid at each time point by creating calibration curves with authentic standards.
-
Plot the concentration of the acyl chloride (or its ester derivative) as a function of time to determine the rate of degradation.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for assessing the stability of an acyl chloride analog using HPLC.
Caption: A typical experimental workflow for stability assessment using HPLC.
Concluding Remarks
The stability of this compound and its analogs is a critical parameter that dictates their storage, handling, and reaction conditions. The provided data and protocols offer a framework for the rational assessment and comparison of these important synthetic intermediates. By understanding the influence of electronic effects and employing robust analytical methodologies, researchers can effectively utilize these reactive compounds in their synthetic endeavors. It is imperative to handle all acyl chlorides with appropriate safety precautions in a moisture-free environment due to their reactivity and the corrosive nature of the hydrochloric acid byproduct.[1][3]
References
A Comparative Guide to the Quantitative Analysis of Acylation Reaction Kinetics
For researchers, scientists, and drug development professionals, understanding the kinetics of acylation reactions is paramount for optimizing reaction conditions, elucidating biological pathways, and developing novel therapeutics. This guide provides a comparative overview of two distinct methodologies for the quantitative analysis of acylation reaction kinetics: High-Performance Liquid Chromatography (HPLC) and a Chemical Reporter Strategy coupled with Click Chemistry and Fluorescence Detection.
High-Performance Liquid Chromatography (HPLC) for Reaction Kinetics
HPLC is a cornerstone analytical technique that separates, identifies, and quantifies each component in a mixture. It is a powerful and versatile method for monitoring the progress of a chemical reaction by measuring the change in concentration of reactants and products over time.
Principle
The principle of using HPLC for reaction kinetics lies in its ability to physically separate the reactants and products of an acylation reaction. By injecting aliquots of the reaction mixture onto an HPLC column at various time points, the components are separated based on their affinity for the stationary phase. A detector, typically a UV-Vis detector, measures the absorbance of each eluting component, which is proportional to its concentration. Plotting the concentration of a reactant or product against time allows for the determination of the reaction rate and kinetic constants.[1][2]
Advantages & Disadvantages
| Advantages | Disadvantages |
| High accuracy and precision | Requires quenchable reactions |
| Applicable to a wide range of acylation reactions | Can be time-consuming due to chromatographic separation |
| Can simultaneously quantify multiple reactants and products | May require extensive method development |
| Well-established and widely available technique | Not ideal for in-situ or real-time monitoring of very fast reactions |
Experimental Protocol
The following is a generalized protocol for monitoring the kinetics of an acylation reaction using reverse-phase HPLC.
-
Method Development:
-
Develop an HPLC method capable of separating the starting materials, acylating agent, and the acylated product. This typically involves selecting an appropriate C18 column and optimizing the mobile phase composition (e.g., a gradient of acetonitrile and water).[3]
-
Establish a calibration curve for each analyte to correlate peak area with concentration.
-
-
Reaction Setup:
-
Initiate the acylation reaction in a thermostatically controlled vessel.
-
At predetermined time intervals (t = 0, 1, 2, 5, 10, 30, 60 minutes, etc.), withdraw an aliquot of the reaction mixture.
-
-
Sample Quenching and Preparation:
-
Immediately quench the reaction in the aliquot to stop the reaction. This can be achieved by rapid cooling, dilution with a cold solvent, or addition of a quenching agent.
-
Prepare the sample for HPLC analysis, which may involve dilution and filtration.
-
-
HPLC Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Record the chromatogram and integrate the peak areas corresponding to the reactant and product.[4]
-
-
Data Analysis:
-
Using the calibration curves, convert the peak areas to concentrations.
-
Plot the concentration of the reactant or product as a function of time.
-
From this plot, determine the initial reaction rate and the rate constant (k) by fitting the data to the appropriate rate equation (e.g., first-order, second-order).[5]
-
Quantitative Data Presentation
The following table presents mock quantitative data for a hypothetical acylation reaction monitored by HPLC.
| Time (minutes) | Reactant Concentration (mM) | Product Concentration (mM) | % Conversion |
| 0 | 10.00 | 0.00 | 0 |
| 5 | 7.50 | 2.50 | 25 |
| 10 | 5.63 | 4.37 | 43.7 |
| 30 | 2.11 | 7.89 | 78.9 |
| 60 | 0.78 | 9.22 | 92.2 |
| 120 | 0.15 | 9.85 | 98.5 |
From this data, a pseudo-first-order rate constant (k) could be calculated by plotting ln([Reactant]) vs. time.
Chemical Reporter Strategy with Click Chemistry and Fluorescence Detection
This modern bioorthogonal chemistry approach is particularly powerful for studying protein acylation within complex biological systems like living cells or cell lysates.[6][7] It offers high sensitivity and specificity for tracking the modification of specific proteins.
Principle
The chemical reporter strategy involves a two-step process. First, cells are metabolically labeled with a synthetic acyl analog that contains a "bioorthogonal" chemical handle, such as an alkyne or an azide group.[8] This modified acyl group is incorporated into proteins by the cell's own enzymatic machinery. Second, the labeled proteins are detected by reacting the chemical handle with a complementary fluorescent probe via a highly specific and efficient "click chemistry" reaction, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[9][10] The resulting fluorescence intensity is proportional to the amount of acylated protein, which can be quantified using techniques like in-gel fluorescence scanning.[11]
Advantages & Disadvantages
| Advantages | Disadvantages |
| High sensitivity and specificity for protein acylation | Requires synthesis of chemical reporters |
| Enables in-situ and in-cell analysis | Potential for steric hindrance from the chemical tag |
| Can be used to identify novel acylated proteins | Copper catalyst in CuAAC can be toxic to cells |
| Amenable to high-throughput screening | Indirect measurement of acylation |
Experimental Protocol
The following protocol outlines the general steps for the quantitative analysis of protein acylation using a chemical reporter strategy.
-
Metabolic Labeling:
-
Culture cells in a medium supplemented with an alkyne- or azide-containing fatty acid analog (e.g., alkynyl palmitate).[12]
-
Incubate the cells for a specific period to allow for the metabolic incorporation of the chemical reporter into cellular proteins.
-
-
Cell Lysis and Protein Quantification:
-
Harvest and lyse the cells to release the proteins.
-
Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
Click Chemistry Reaction:
-
To a normalized amount of protein lysate, add the click chemistry reaction cocktail. This typically includes a fluorescent azide (or alkyne) probe, a copper(I) catalyst (e.g., CuSO₄ and a reducing agent like sodium ascorbate), and a copper-chelating ligand.[9]
-
Incubate the reaction mixture to allow for the covalent ligation of the fluorescent probe to the acylated proteins.
-
-
Protein Separation and Detection:
-
Separate the labeled proteins by SDS-PAGE.
-
Visualize the fluorescently labeled proteins using an in-gel fluorescence scanner.[11]
-
-
Data Analysis:
-
Quantify the fluorescence intensity of the protein bands of interest using image analysis software.
-
The change in fluorescence intensity over time or under different conditions reflects the kinetics of protein acylation.
-
Quantitative Data Presentation
Below is an example of quantitative data for a time-course experiment of protein acylation analyzed by the chemical reporter strategy.
| Time (hours) | Normalized Fluorescence Intensity (Arbitrary Units) | Fold Change in Acylation |
| 0 | 100 | 1.0 |
| 1 | 250 | 2.5 |
| 2 | 450 | 4.5 |
| 4 | 750 | 7.5 |
| 8 | 950 | 9.5 |
| 24 | 1000 | 10.0 |
This data can be used to determine the rate of protein acylation under specific experimental conditions.
Visualizations
Signaling Pathway Involving Protein Acylation
Protein acylation is a critical post-translational modification that regulates numerous signaling pathways. For instance, the attachment of fatty acids (S-palmitoylation) to signaling proteins can control their membrane localization and subsequent activation of downstream signaling cascades.[13]
Caption: A generalized signaling pathway where ligand-receptor binding activates a palmitoyl acyltransferase (PAT), leading to the acylation and subsequent membrane recruitment and activation of a signaling protein, which in turn triggers a cellular response.
Experimental Workflow for HPLC-based Kinetic Analysis
Caption: The experimental workflow for quantitative analysis of acylation reaction kinetics using HPLC.
Experimental Workflow for Chemical Reporter-based Kinetic Analysis
Caption: The experimental workflow for quantitative analysis of protein acylation kinetics using a chemical reporter strategy.
References
- 1. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]
- 2. HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Acylation activity [bio-protocol.org]
- 5. phavi.umcs.pl [phavi.umcs.pl]
- 6. Chemical Reporters for Exploring Protein Acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical reporters for exploring protein acylation. | Semantic Scholar [semanticscholar.org]
- 8. Chemical reporters for exploring protein acylation [pubmed.ncbi.nlm.nih.gov]
- 9. lumiprobe.com [lumiprobe.com]
- 10. Fluorophore-Assisted Click Chemistry through Copper(I) Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanisms and functions of protein S-acylation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to LC-MS/MS Method Development for 3-(4-Methoxyphenyl)propionyl Chloride Derivatives
For researchers, scientists, and drug development professionals, establishing a robust and reliable analytical method is critical for the accurate quantification of novel compounds. This guide provides a comparative overview of two distinct Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the analysis of derivatives of 3-(4-methoxyphenyl)propionyl chloride.
Given the reactive nature of acyl chlorides, it is anticipated that in aqueous biological matrices, this compound will readily hydrolyze to its corresponding carboxylic acid, 3-(4-methoxyphenyl)propionic acid. Therefore, the methods detailed below focus on the quantification of this more stable analyte.
This guide compares a direct analysis approach with a derivatization-based method, providing detailed experimental protocols and expected performance data to aid in method selection and development.
Method 1: Direct Analysis of 3-(4-Methoxyphenyl)propionic Acid via Protein Precipitation
This method offers a straightforward and rapid approach for the quantification of 3-(4-methoxyphenyl)propionic acid in biological matrices such as plasma. The sample preparation involves a simple protein precipitation step, followed by direct injection onto the LC-MS/MS system.
Experimental Protocol
1. Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of an internal standard solution (e.g., a stable isotope-labeled analog of the analyte).
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.[1]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[1]
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).[1]
-
Vortex for 30 seconds and filter through a 0.22 µm syringe filter into an LC-MS vial.[1]
2. Liquid Chromatography Parameters
-
Column: C18 reverse-phase column (e.g., Agilent SB-C18 RRHD, 100 x 2.1 mm, 1.8 µm).[2]
-
Mobile Phase A: Water with 0.1% formic acid.[2]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[2]
-
Flow Rate: 0.4 mL/min.[2]
-
Injection Volume: 5 µL.
-
Gradient: A linear gradient starting at 5% B, increasing to 95% B over 8 minutes, holding for 2 minutes, and then re-equilibrating at 5% B for 3 minutes.
3. Mass Spectrometry Parameters
-
Ionization Mode: Electrospray Ionization (ESI), likely in negative mode for the carboxylic acid.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: To be determined by infusing a standard solution of 3-(4-methoxyphenyl)propionic acid. A hypothetical transition would be based on the deprotonated molecule [M-H]⁻ and a characteristic fragment ion.
Workflow Diagram
Method 2: Analysis of 3-(4-Methoxyphenyl)propionic Acid via Derivatization
For enhanced sensitivity and improved chromatographic retention, especially for small polar molecules, derivatization is a powerful technique. This method employs 3-nitrophenylhydrazine (3-NPH) to derivatize the carboxylic acid group of the analyte.
Experimental Protocol
1. Sample Preparation: Protein Precipitation & Derivatization
-
Perform protein precipitation as described in Method 1, steps 1-5.
-
Evaporate the supernatant to dryness.
-
Derivatization: [2]
2. Liquid Chromatography Parameters
-
Column: C18 reverse-phase column (e.g., Agilent SB-C18 RRHD, 100 x 2.1 mm, 1.8 µm).[2]
-
Mobile Phase A: Water with 0.1% formic acid.[2]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[2]
-
Flow Rate: 0.4 mL/min.[2]
-
Injection Volume: 1 µL.[2]
-
Gradient: A linear gradient starting at 15% B, holding for 0.5 minutes, then increasing to 50% B over 9.5 minutes.[2]
3. Mass Spectrometry Parameters
-
Ionization Mode: Electrospray Ionization (ESI), negative mode for 3-NPH derivatives.[2]
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: To be optimized for the 3-NPH derivative of 3-(4-methoxyphenyl)propionic acid. The precursor ion will be the deprotonated derivatized molecule, and the product ions will be characteristic fragments.
Workflow Diagram
Performance Comparison
The following table summarizes the expected performance characteristics of the two methods, based on typical results for similar bioanalytical assays.
| Parameter | Method 1: Direct Analysis | Method 2: Derivatization | Justification / Comments |
| Sensitivity (LOQ) | Moderate (e.g., 1-10 ng/mL) | High (e.g., sub-ng/mL to low pg/mL) | Derivatization significantly enhances ionization efficiency.[3] |
| Linearity (r²) | > 0.99 | > 0.99 | Both methods are expected to show excellent linearity over a defined concentration range.[3] |
| Precision (%RSD) | < 15% | < 15% | Both methods should meet standard bioanalytical validation criteria for precision.[3] |
| Accuracy (%Bias) | 85-115% | 85-115% | Both methods are expected to be accurate within acceptable limits for bioanalysis. |
| Sample Prep Time | Shorter | Longer | Derivatization adds an extra incubation step to the sample preparation process. |
| Method Robustness | High | Moderate | Derivatization reactions can sometimes be sensitive to matrix effects and reagent stability. |
| Matrix Effects | Potential for ion suppression | Can be mitigated by improved chromatography | Derivatization alters the analyte's properties, potentially moving it to a cleaner region of the chromatogram. |
| Throughput | Higher | Lower | The additional derivatization step reduces the number of samples that can be processed in a given time. |
Conclusion
The choice between a direct analysis and a derivatization-based LC-MS/MS method for this compound derivatives will depend on the specific requirements of the study.
-
Method 1 (Direct Analysis) is well-suited for applications where high throughput and rapid turnaround are essential, and where the expected analyte concentrations are within the moderate sensitivity range of the instrument. Its simplicity makes it a robust choice for routine analysis.
-
Method 2 (Derivatization) is the preferred approach when maximum sensitivity is required, for instance, in studies involving low dosage or for the detection of trace-level metabolites. The enhanced signal intensity and potential for improved chromatographic separation can be critical for achieving the desired lower limits of quantification.[3]
It is recommended to perform a thorough method validation for the chosen approach to ensure it meets the required performance criteria of accuracy, precision, selectivity, and stability for the specific biological matrix and intended application.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved quantitation of short-chain carboxylic acids in human biofluids using 3-nitrophenylhydrazine derivatization and liquid chromatography with tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 4'-Methoxypropiophenone Derivatives
For researchers, scientists, and drug development professionals, the efficient and strategic synthesis of chemical intermediates is a cornerstone of successful project outcomes. 4'-Methoxypropiophenone and its derivatives are valuable building blocks in the synthesis of a variety of biologically active molecules. This guide provides an objective comparison of four primary synthetic routes to these compounds: Friedel-Crafts Acylation, Claisen-Schmidt Condensation followed by Reduction, Grignard Reaction, and Microwave-Assisted Synthesis. The performance of each method is evaluated based on yield, reaction time, green chemistry principles, and scalability, supported by experimental data.
Data Presentation
The following table summarizes the key quantitative data for each synthetic route, allowing for a direct comparison of their efficiencies.
| Parameter | Friedel-Crafts Acylation (Lewis Acid) | Friedel-Crafts Acylation (Zeolite) | Claisen-Schmidt Condensation & Reduction | Grignard Reaction | Microwave-Assisted Synthesis |
| Typical Yield | 80-90%[1] | ~89% (anisole conversion)[2] | 85-95%[1] | ~84% (for 3-methoxy isomer)[3] | 85-90% (chalcone step)[4] |
| Reaction Time | 12-16 hours (including setup and workup)[1] | 4 hours[2] | 4-6 hours[1] | ~2-3 hours | 3-5 minutes (chalcone step)[4] |
| Key Reagents | Anisole, Propionyl Chloride, AlCl₃ | Anisole, Propionic Anhydride, H-Beta Zeolite | 4'-Methoxyacetophenone, Benzaldehyde, NaOH, Pd/C | 4-Bromoanisole, Magnesium, Propanenitrile | Varies (can be applied to other methods) |
| Catalyst Type | Stoichiometric Lewis Acid | Heterogeneous Solid Acid | Catalytic Base and Metal | - | - |
| Green Chemistry | Fair (stoichiometric Lewis acid, chlorinated solvents)[1] | Good (reusable catalyst) | Excellent (catalytic reagents, potential for solvent-free)[1] | Fair (ether solvents) | Excellent (reduced energy and time)[5][6] |
| Scalability | Well-established | Promising | Good | Good, especially with flow chemistry[3] | Can be challenging for large scale |
Method Comparison
Friedel-Crafts Acylation
This classical approach involves the electrophilic substitution of an acyl group onto the aromatic ring of anisole.
-
Lewis Acid Catalyzed: Traditionally, stoichiometric amounts of a Lewis acid like aluminum chloride (AlCl₃) are used. While this method is robust and generally provides good yields, it suffers from drawbacks such as the generation of corrosive HCl gas, the formation of a stable complex between the product and the catalyst requiring hydrolytic workup, and the use of hazardous chlorinated solvents.[1][7]
-
Zeolite Catalyzed: A greener alternative employs solid acid catalysts like H-Beta zeolites. These catalysts are reusable, non-corrosive, and can lead to high selectivity for the desired para-isomer.[2] This approach often uses propionic anhydride instead of the more reactive propionyl chloride.
Advantages:
-
Direct and well-understood reaction.
-
Good to excellent yields.
Disadvantages:
-
Traditional method requires stoichiometric amounts of corrosive Lewis acids.
-
Generates significant waste.
-
Can be less atom-economical.
Claisen-Schmidt Condensation followed by Reduction
This two-step pathway begins with a base-catalyzed condensation between 4'-methoxyacetophenone and a substituted benzaldehyde to form a chalcone intermediate. Subsequent catalytic hydrogenation of the carbon-carbon double bond yields the desired propiophenone derivative.[1][8]
Advantages:
-
High overall yields.[1]
-
Adheres to green chemistry principles (catalytic reagents, potential for solvent-free conditions).[1]
-
Versatile for creating a variety of derivatives by changing the aldehyde.
Disadvantages:
-
A two-step process.
-
Requires a hydrogenation step, which may involve specialized equipment.
Grignard Reaction
This method involves the preparation of a Grignard reagent from an aryl halide (e.g., 4-bromoanisole) and magnesium, which then reacts with a nitrile (e.g., propanenitrile) to form a ketone after acidic workup.[9] This route offers a different disconnection approach to the target molecule.
Advantages:
-
Good yields have been reported for analogous systems.[3]
-
Can be adapted for continuous flow synthesis, enhancing safety and scalability.[3]
Disadvantages:
-
Requires strictly anhydrous conditions.
-
Grignard reagents are highly reactive and can be hazardous to handle.
-
The use of ethereal solvents poses safety and environmental concerns.
Microwave-Assisted Synthesis
Microwave irradiation can be applied to accelerate both the Friedel-Crafts acylation and the Claisen-Schmidt condensation. By directly heating the reactants, microwave synthesis can dramatically reduce reaction times from hours to minutes and often leads to improved yields and cleaner reactions.[5][6]
Advantages:
-
Significant reduction in reaction time.[5]
-
Often results in higher yields and fewer byproducts.[6]
-
Considered a green chemistry technique due to energy efficiency.[6]
Disadvantages:
-
Specialized microwave equipment is required.
-
Scaling up microwave reactions can be challenging.
Experimental Protocols
Friedel-Crafts Acylation of Anisole (Lewis Acid Catalyzed)
To a cooled (0 °C) suspension of anhydrous aluminum chloride (1.1 eq.) in dichloromethane, propionyl chloride (1.0 eq.) is added dropwise. The mixture is stirred for 15 minutes, after which a solution of anisole (1.0 eq.) in dichloromethane is added slowly. The reaction is then allowed to warm to room temperature and stirred for 12-16 hours. The reaction is quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, washed with sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product, which can be purified by distillation or recrystallization.
Claisen-Schmidt Condensation and Reduction
Step 1: Synthesis of 4'-Methoxychalcone. In a flask, 4'-methoxyacetophenone (1.0 eq.) and a substituted benzaldehyde (1.0 eq.) are dissolved in ethanol. An aqueous solution of sodium hydroxide (e.g., 10%) is added dropwise with stirring. The reaction is stirred at room temperature for 2-4 hours, during which the chalcone precipitates. The solid is collected by filtration, washed with cold water until neutral, and dried. The crude product can be recrystallized from ethanol.
Step 2: Reduction of Chalcone. The synthesized chalcone (1.0 eq.) is dissolved in ethyl acetate, and a catalytic amount of 10% Palladium on carbon (Pd/C) is added. The mixture is hydrogenated under a hydrogen atmosphere (e.g., balloon pressure or in a hydrogenation apparatus) at room temperature until the starting material is consumed (monitored by TLC). The catalyst is then removed by filtration through Celite, and the solvent is evaporated to give the 4'-methoxypropiophenone derivative.
Grignard Synthesis of 4'-Methoxypropiophenone
In a flame-dried, three-necked flask under a nitrogen atmosphere, magnesium turnings (1.1 eq.) are placed. A solution of 4-bromoanisole (1.0 eq.) in anhydrous diethyl ether or THF is added dropwise to initiate the formation of the Grignard reagent. Once the Grignard reagent is formed, the solution is cooled to 0 °C, and a solution of propanenitrile (1.0 eq.) in the same anhydrous solvent is added dropwise. The reaction mixture is stirred for 1-2 hours at room temperature. The reaction is then quenched by the slow addition of an acidic aqueous solution (e.g., 1 M HCl) with cooling. The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The product is purified by column chromatography or distillation.
Microwave-Assisted Claisen-Schmidt Condensation
In a microwave-safe vessel, 4'-methoxyacetophenone (1.0 eq.), a substituted benzaldehyde (1.0 eq.), and a catalytic amount of a solid base like anhydrous potassium carbonate are mixed, often without a solvent. The vessel is sealed and subjected to microwave irradiation (e.g., 100-300 W) for 3-5 minutes. After cooling, the reaction mixture is dissolved in a suitable solvent like ethanol, and the inorganic catalyst is filtered off. The filtrate is concentrated, and the resulting crude product is purified by recrystallization.
Visualization of Synthetic Pathways
Caption: Workflow for the Friedel-Crafts Acylation route.
Caption: Two-step Claisen-Schmidt Condensation and Reduction pathway.
Caption: Pathway for the Grignard synthesis of 4'-methoxypropiophenone.
Conclusion
The choice of synthetic route for 4'-methoxypropiophenone derivatives depends on the specific requirements of the research, including desired scale, available equipment, and emphasis on green chemistry.
-
Friedel-Crafts acylation remains a reliable and direct method, with zeolite-catalyzed variations offering a more environmentally friendly option.
-
The Claisen-Schmidt condensation followed by reduction is an excellent choice for its high yields, versatility, and adherence to green chemistry principles, making it a strong candidate for many applications.
-
The Grignard reaction provides an alternative disconnection, which can be advantageous depending on starting material availability, and its adaptability to flow chemistry makes it attractive for larger-scale synthesis.
-
Microwave-assisted synthesis offers a significant advantage in terms of speed and efficiency for small-scale preparations and high-throughput synthesis but may require specialized equipment and pose challenges for industrial scale-up.
By carefully considering the advantages and disadvantages of each method, researchers can select the most appropriate strategy to efficiently synthesize the desired 4'-methoxypropiophenone derivatives for their drug development and scientific research endeavors.
References
- 1. Microwave-Assisted Synthesis of Near-Infrared Chalcone Dyes: a Systematic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Access to Aromatic α-Haloketones [mdpi.com]
- 3. Continuous flow telescopic synthesis of 3-methoxy propiophenone by the grignard reaction | CSIR-NCL Library, Pune [library.ncl.res.in]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. sphinxsai.com [sphinxsai.com]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. "Green Techniques to Improve Grignard Reactions and Synthesize Heterocy" by Asha Kadam [scholarworks.umb.edu]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
Safety Operating Guide
Essential Safety and Logistical Information for Handling 3-(4-Methoxyphenyl)propionyl chloride
For researchers, scientists, and drug development professionals, the safe handling of reactive chemical reagents is paramount. This document provides essential, immediate safety and logistical information for 3-(4-Methoxyphenyl)propionyl chloride, including personal protective equipment (PPE), operational plans for safe handling and storage, and proper disposal procedures.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 15893-42-2
-
Molecular Formula: C₁₀H₁₁ClO₂[1]
-
Molecular Weight: 198.64 g/mol [1]
Primary Hazards: This substance is classified as corrosive and causes severe skin burns and eye damage[1][2]. It is an acyl chloride and is expected to react violently with water[3][4].
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to mitigate the risks associated with handling this corrosive material. The following table summarizes the recommended PPE.
| Body Part | Required PPE | Specifications |
| Eyes/Face | Safety goggles and a full-face shield | Goggles should provide a complete seal around the eyes. A face shield offers an additional layer of protection against splashes[5][6]. |
| Skin | Chemical-resistant gloves and a lab coat or chemical-resistant suit | Gloves should be made of nitrile, neoprene, or other materials resistant to corrosive chemicals. Check glove compatibility charts. A lab coat should be worn at a minimum, with a chemical-resistant apron or suit for larger quantities[4][5]. |
| Respiratory | Chemical fume hood or respirator | All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood[4][7]. If a fume hood is not available, a respirator with an appropriate cartridge for organic vapors and acid gases should be used[6]. |
| Feet | Closed-toe, chemical-resistant shoes | Footwear should protect against accidental spills[5]. |
Operational and Disposal Plans
Handling and Storage:
-
Always handle this compound in a well-ventilated area, preferably inside a chemical fume hood to avoid inhalation of vapors[4][7].
-
Keep the container tightly closed and stored in a cool, dry place away from moisture and incompatible materials such as water, alcohols, and strong bases to prevent hazardous reactions[4][7].
-
Ground and bond containers when transferring material to prevent static discharge[3].
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[2][7].
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention[2][7].
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention[2][7].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[2].
Spill and Leak Procedures:
-
In case of a spill, evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE as outlined above.
-
Contain the spill using a non-combustible absorbent material such as sand, earth, or vermiculite[8].
-
Collect the absorbed material into a suitable container for disposal[7][8].
-
Do not use water to clean up the spill as it can react violently[3][7].
Disposal Plan:
-
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
-
Waste material should be placed in a designated, labeled container for hazardous chemical waste[2].
-
Do not dispose of this chemical down the drain or in the regular trash[9].
-
Empty containers may still contain hazardous residue and should be treated as hazardous waste[9].
Experimental Workflow: Handling this compound
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
- 1. This compound | C10H11ClO2 | CID 10932441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. chemos.de [chemos.de]
- 4. nbinno.com [nbinno.com]
- 5. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 6. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 7. 3-Phenylpropionyl chloride(645-45-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. eastharbourgroup.com [eastharbourgroup.com]
- 9. louisville.edu [louisville.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




